molecular formula C10H8FNO B12113422 6-Fluoro-8-methylquinolin-4-ol

6-Fluoro-8-methylquinolin-4-ol

Katalognummer: B12113422
Molekulargewicht: 177.17 g/mol
InChI-Schlüssel: APTLHGMXAYJXDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-8-methylquinolin-4-ol is a fluorinated quinoline derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and materials science research. The quinoline scaffold is a privileged structure in drug discovery, known for its presence in compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties . The introduction of a fluorine atom, as in this compound, is a common strategy in lead optimization to modulate physicochemical properties, enhance metabolic stability, and improve binding affinity to biological targets . This compound is particularly useful in the synthesis of more complex molecular architectures. Research on analogous fluoro-methylquinoline compounds highlights their application in developing novel phthalocyanines for use in Photodynamic Therapy (PDT) for cancer . These phthalocyanines act as photosensitizers, generating cytotoxic singlet oxygen upon light activation to target cancer cells, while their fluorescent properties allow for treatment monitoring . Furthermore, fluoroquinolines serve as key substrates in modern synthetic methodology, such as iridium-catalyzed C-H borylation, to create versatile boronic ester intermediates for further functionalization, a process highly relevant to medicinal chemistry . As a standard heterocyclic building block, 6-Fluoro-8-methylquinolin-4-ol is instrumental for researchers developing new bioactive agents or functional materials. Safety Notice: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses . Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-fluoro-8-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTLHGMXAYJXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=CC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Therapeutic Potential of 6-Fluoro-8-methylquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unlocking the Potential of a Privileged Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile and potent biological activities.[1][2] Strategic modifications to this heterocyclic system have yielded a multitude of approved drugs, from antimalarials like chloroquine to broad-spectrum fluoroquinolone antibiotics.[2][3][4] This guide focuses on a specific, yet underexplored, derivative: 6-Fluoro-8-methylquinolin-4-ol . While direct, extensive literature on this exact molecule is limited, its structural features—a fluorinated quinolone core—allow for informed extrapolation of its therapeutic potential based on a wealth of data from closely related analogues.[1] This document serves as a technical primer, synthesizing established principles with actionable experimental designs to empower researchers in exploring the therapeutic promise of this compound class.

The strategic incorporation of a fluorine atom at the C-6 position is a well-established strategy in drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved overall pharmacological potency.[1] The additional methyl group at the C-8 position can further influence the molecule's steric and electronic properties, potentially fine-tuning its target specificity and pharmacokinetic profile.[5][6] The 4-ol (or its keto tautomer, 4-one) functionality is critical for the biological activity of many quinolones, particularly their ability to chelate metal ions within enzyme active sites.[3][7]

This guide will therefore explore the potential of 6-Fluoro-8-methylquinolin-4-ol derivatives across several key therapeutic areas, provide insights into their likely mechanisms of action, and detail the experimental workflows necessary to validate these hypotheses.

Synthetic Strategy: Building the Core Scaffold

The synthesis of quinolin-4-ol derivatives is well-established in the chemical literature. The most common and adaptable methods include the Conrad-Limpach and Gould-Jacobs reactions.[1][8] A plausible synthetic approach for the 6-Fluoro-8-methylquinolin-4-ol core is outlined below. The selection of starting materials is critical and is dictated by the desired substitution pattern on the final quinoline ring.

Generalized Synthetic Workflow: The Conrad-Limpach Approach

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the target molecule, the logical starting materials would be 4-fluoro-2-methylaniline and ethyl acetoacetate .

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 4-Fluoro-2-methylaniline C Intermediate Enamine A->C Acid Catalyst (e.g., H₂SO₄) B Ethyl Acetoacetate B->C D Intermediate Enamine E 6-Fluoro-8-methyl-4-hydroxy-2-methylquinoline D->E High Temperature (e.g., 250°C) Dowtherm A

Caption: Generalized Conrad-Limpach synthesis workflow for 6-Fluoro-8-methylquinolin-4-ol.

Experimental Protocol: Conrad-Limpach Synthesis
  • Condensation: To a stirred solution of 4-fluoro-2-methylaniline (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄). Slowly add ethyl acetoacetate (1.1 eq) to the mixture. Heat the reaction to reflux for 2-4 hours, monitoring the consumption of the aniline by Thin Layer Chromatography (TLC). Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Purification of Intermediate: The crude product can be purified via recrystallization or column chromatography to yield the intermediate β-anilinocrotonate.

  • Cyclization: Add the purified intermediate to a high-boiling point solvent such as Dowtherm A. Heat the mixture to approximately 250°C for 30-60 minutes. The product will often precipitate out of the hot solvent.

  • Workup and Purification: Cool the reaction mixture and filter the solid precipitate. Wash the solid with a suitable organic solvent (e.g., ethanol, diethyl ether) to remove residual high-boiling solvent. The final product, 6-Fluoro-8-methylquinolin-4-ol, can be further purified by recrystallization.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Therapeutic Potential and Mechanistic Insights

Based on the extensive research into fluoroquinolone derivatives, we can hypothesize several promising therapeutic applications for 6-Fluoro-8-methylquinolin-4-ol.[1][9]

Antibacterial Agents

This is the most prominent and well-documented application for fluoroquinolones.[1][3]

  • Mechanism of Action: Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV .[1] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable ternary complex with the enzyme and the cleaved DNA, the quinolone molecule prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, cell death.[10] The 6-fluoro substituent is known to be a key determinant of this activity.[1]

G cluster_0 Bacterial Cell A 6-Fluoro-8-methylquinolin-4-ol Derivative D Ternary Complex (Drug-Enzyme-DNA) A->D B DNA Gyrase/ Topoisomerase IV B->D C DNA Replication & Repair C->B Normal Function E DNA Strand Breaks D->E Inhibits DNA Re-ligation F Bacterial Cell Death (Bactericidal Effect) E->F

Caption: Proposed antibacterial mechanism of action via inhibition of bacterial topoisomerases.

Anticancer Agents

Certain quinoline derivatives have demonstrated significant potential as anticancer agents.[1][10]

  • Mechanism of Action: Similar to their antibacterial counterparts, a primary mechanism for anticancer activity is the inhibition of human topoisomerases (Top I and Top II) .[10] These enzymes are vital for managing DNA topology during cell division. Their inhibition in rapidly proliferating cancer cells leads to an accumulation of DNA damage, triggering cell cycle arrest and apoptosis (programmed cell death).[1][10] Other reported anticancer mechanisms for quinolones include the induction of apoptosis through various signaling pathways and interference with cell signaling.[1]

Other Potential Applications

The quinoline scaffold has been explored for a wide range of other biological activities, suggesting further avenues of investigation for 6-Fluoro-8-methylquinolin-4-ol derivatives:

  • Antiviral Activity: Some quinolones have shown activity against viruses like HIV and influenza.[1]

  • Anti-inflammatory Properties: Certain derivatives have been found to possess anti-inflammatory effects.[1][2]

  • Antimalarial Activity: The quinoline core is famously present in antimalarial drugs, although this activity is highly structure-dependent.[4][11]

Experimental Validation: Protocols and Workflows

To validate the therapeutic potential of novel 6-Fluoro-8-methylquinolin-4-ol derivatives, a systematic, multi-tiered screening approach is required.

Workflow for Antibacterial Activity Screening

G A Synthesized Compound (6-Fluoro-8-methylquinolin-4-ol derivative) B Stock Solution Preparation (in DMSO) A->B C Broth Microdilution Assay B->C E Agar Well Diffusion Assay B->E D Determination of Minimum Inhibitory Concentration (MIC) C->D G Data Analysis & Structure-Activity Relationship (SAR) Studies D->G F Measurement of Inhibition Zone E->F F->G

Caption: Standard workflow for primary antibacterial screening of novel compounds.

Protocol: Broth Microdilution for MIC Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation: Prepare a 96-well microtiter plate. Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Compound Dilution: In well 1, add 100 µL of the test compound at a known starting concentration (e.g., 256 µg/mL in MHB). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this standardized inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Workflow for Anticancer Activity Screening

A similar tiered approach is used to evaluate anticancer potential, starting with general cytotoxicity and progressing to mechanistic studies.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, K562 for leukemia[10]) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 6-Fluoro-8-methylquinolin-4-ol derivative in the cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary and Structure-Activity Relationship (SAR)

As novel derivatives of 6-Fluoro-8-methylquinolin-4-ol are synthesized and tested, it is crucial to tabulate the results to establish a clear Structure-Activity Relationship (SAR). This data-driven approach guides the rational design of more potent and selective compounds.

Table 1: Hypothetical SAR Data for Antibacterial Activity

Compound IDR¹ Substituent (e.g., at N-1)R² Substituent (e.g., at C-7)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
Lead-001 HH1632
Lead-002 CyclopropylPiperazinyl0.51
Lead-003 EthylMorpholinyl28
Ciprofloxacin CyclopropylPiperazinyl0.250.125

Data is illustrative and serves as a template for organizing experimental results.

Conclusion and Future Directions

The 6-Fluoro-8-methylquinolin-4-ol scaffold represents a promising starting point for the development of novel therapeutic agents. Drawing on the extensive history of fluoroquinolones, there is a strong scientific basis to predict potent antibacterial and anticancer activities. The presence of the 6-fluoro group is a key indicator of potential efficacy, particularly in inhibiting bacterial DNA gyrase and topoisomerase IV.[1] The 8-methyl group may offer advantages in terms of specificity and pharmacokinetics, a hypothesis that warrants experimental investigation.[5]

The path forward requires a disciplined, iterative approach of chemical synthesis guided by robust biological evaluation. The protocols and workflows detailed in this guide provide a validated framework for this endeavor. By systematically exploring the structure-activity relationships and elucidating the precise mechanisms of action, researchers can unlock the full therapeutic potential of this versatile chemical class.

References

  • Sharma, P., & Kumar, A. (2021). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2009). Biological activities of quinoline derivatives. PubMed. Retrieved from [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin-8-yl)amidrazones. ResearchGate. Retrieved from [Link]

  • Miolo, G., et al. (2002). In vitro phototoxic properties of new 6-desfluoro and 6-fluoro-8-methylquinolones. PubMed. Retrieved from [Link]

  • Szymański, P., & Wacławiak, K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • Singh, R., & Kumar, A. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Cecchetti, V., et al. (1996). Potent 6-desfluoro-8-methylquinolones as new lead compounds in antibacterial chemotherapy. PubMed. Retrieved from [Link]

  • El-Sayed, M. A., & Al-Rashood, S. T. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

  • Chem-Impex. (n.d.). 6-Fluoro-4-hydroxy-2-methylquinoline. Retrieved from [Link]

  • Nde, C. N., & Tchadie, P. T. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Retrieved from [Link]

  • Szymański, P., & Wacławiak, K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2016). Synthesis and therapeutic potential of quinoline derivatives. ResearchGate. Retrieved from [Link]

  • Al-Mousawi, S. M., & El-Azzouny, A. A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

  • Sissi, C., et al. (2000). 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. PubMed. Retrieved from [Link]

Sources

6-Fluoro-8-methylquinolin-4-ol: Molecular Architecture, Tautomerism, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

The 4-hydroxyquinoline scaffold is a privileged structure in modern drug discovery, serving as the foundational pharmacophore for numerous antibacterial (fluoroquinolones) and anticancer (kinase inhibitors) agents[1][2]. Specifically, 6-Fluoro-8-methylquinolin-4-ol (CAS: 1065092-74-1) represents a highly optimized building block[3]. The strategic placement of a fluorine atom at the C6 position significantly enhances lipophilicity and metabolic stability, while the C8 methyl group provides critical steric bulk that can dictate binding conformations within target enzyme active sites[2].

Before deploying this compound in synthetic workflows, it is crucial to understand its foundational properties and structural behavior.

Quantitative Data Summary
PropertyValue
IUPAC Name 6-Fluoro-8-methylquinolin-4-ol
CAS Number 1065092-74-1[3]
Molecular Formula C₁₀H₈FNO
Molecular Weight 177.18 g/mol [3]
SMILES CC1=C2N=CC=C(O)C2=CC(F)=C1[3]
Predominant Tautomer (Solid/Polar) 6-Fluoro-8-methyl-1H-quinolin-4-one[4]

The Tautomeric Equilibrium: 4-Quinolone vs. 4-Hydroxyquinoline

A critical factor in the handling and analytical validation of 6-fluoro-8-methylquinolin-4-ol is its keto-enol tautomerism. The compound undergoes a dynamic prototropic shift between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms[1][4].

The Causality of Tautomeric Shift

In the gas phase or in non-polar solvents, the enol form is often favored because the fully conjugated, aromatic quinoline system lowers the overall internal energy of the isolated molecule[4]. However, in practical laboratory settings—such as in polar solvents (e.g., DMSO, water) or the solid state—the equilibrium shifts heavily toward the keto (4-quinolone) tautomer[1][4].

Why does this happen? The highly polarized N-H and C=O bonds of the keto form are dramatically stabilized by the high dielectric constant of polar solvents and by extensive intermolecular hydrogen bonding networks in the crystal lattice[4]. Understanding this causality is vital for analytical validation; for instance, NMR spectra taken in DMSO-


 will predominantly display the N-H proton shift characteristic of the 4-quinolone form rather than an O-H peak.

Tautomerism Enol 4-Hydroxyquinoline (Enol Form) Keto 4-Quinolone (Keto Form) Enol->Keto Prototropic Shift NonPolar Non-Polar Solvents Gas Phase NonPolar->Enol Stabilizes Polar Polar Solvents (DMSO) Solid State Polar->Keto Stabilizes

Caption: Thermodynamic equilibrium between 4-hydroxyquinoline and 4-quinolone tautomers.

Synthetic Methodologies: The Gould-Jacobs Protocol

While the Conrad-Limpach reaction is a viable route for quinoline synthesis, the Gould-Jacobs reaction is the preferred methodology for synthesizing 4-hydroxyquinolines with specific ring substitutions like 6-fluoro-8-methylquinolin-4-ol[2][5]. The causality behind choosing Gould-Jacobs lies in its excellent regiocontrol and high yields when starting from ortho/para-substituted anilines[2][6].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step protocol is designed as a self-validating system. Each phase includes a specific analytical checkpoint to verify success before proceeding[5][7].

Phase 1: Condensation

  • Reaction Setup: In a round-bottom flask equipped with a short-path distillation head, combine 4-fluoro-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[5][7].

  • Execution: Heat the neat mixture to 100–130°C for 2 hours[7].

  • Validation Checkpoint: Monitor the evolution of ethanol (which distills off). The reaction is complete when ethanol ceases to evolve and TLC (Hexane/EtOAc 3:1) confirms the total consumption of the starting aniline, yielding the anilidomethylenemalonate intermediate[7].

Phase 2: Thermal Cyclization 4. Reaction Setup: Add a high-boiling inert solvent, such as Dowtherm A or diphenyl ether, directly to the crude intermediate[7]. 5. Execution: Heat the mixture aggressively to 250°C under a strict nitrogen atmosphere for 45–60 minutes[5][7]. Causality: This extreme temperature is thermodynamically required to overcome the activation energy barrier for the electrocyclic ring closure onto the deactivated fluorinated benzene ring[5][6]. 6. Validation Checkpoint: The solution will darken significantly. Cool to room temperature and add petroleum ether to precipitate the intermediate quinoline-3-carboxylate. Collect via vacuum filtration[7].

Phase 3: Saponification & Decarboxylation 7. Execution: Reflux the isolated ester in 10% aqueous NaOH for 2 hours to achieve saponification. Acidify with 2M HCl to precipitate the carboxylic acid intermediate[5]. 8. Decarboxylation: Heat the dried carboxylic acid above its melting point (typically >250°C) until the evolution of CO₂ gas ceases[5][7]. 9. Final Validation: Recrystallize from DMF/water. Validate the final 6-fluoro-8-methylquinolin-4-ol structure via ¹H-NMR and LC-MS[7].

Synthesis Aniline 4-Fluoro-2-methylaniline + EMME Condensation Condensation (100-130°C) Aniline->Condensation Intermediate Anilidomethylene- malonate Condensation->Intermediate Cyclization Thermal Cyclization (Dowtherm A, 250°C) Intermediate->Cyclization Product 6-Fluoro-8-methyl- quinolin-4-ol Cyclization->Product

Caption: Step-by-step Gould-Jacobs synthetic workflow for 6-Fluoro-8-methylquinolin-4-ol.

Analytical Validation & Pharmacological Relevance

Once synthesized, verifying the structural integrity of 6-fluoro-8-methylquinolin-4-ol requires distinguishing it from potential regioisomers.

  • IR Spectroscopy: Look for a strong C=O stretching frequency around 1630–1640 cm⁻¹, which confirms the presence of the predominant 4-quinolone tautomer in the solid state[4].

  • NMR Spectroscopy: In DMSO-

    
    , the N-H proton will appear as a broad singlet far downfield (typically >11 ppm), validating the keto-tautomeric preference in polar media[4].
    

Why build this scaffold? From a drug development perspective, the quinoline core is a well-established pharmacophore[1]. By utilizing 6-fluoro-8-methylquinolin-4-ol as a precursor, medicinal chemists can synthesize advanced inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in oncology, or target bacterial DNA gyrase and topoisomerase IV in infectious disease research[1][5]. The specific C6-fluoro/C8-methyl substitution pattern provides a highly tunable steric and electronic profile for structure-activity relationship (SAR) optimization[2].

References

  • 6-fluoro-8-methylquinolin-4-ol 95% | CAS: 1065092-74-1 | AChemBlock | 3

  • 6-Chloro-2-phenylquinolin-4-ol chemical structure and IUPAC name | Benchchem | 1

  • Tautomerism of 4-Hydroxy-4(1H) quinolon | ResearchGate | 4

  • refining experimental protocols for 6-Chloro-2-phenylquinolin-4-ol | Benchchem | 5

  • Optimizing reaction conditions for the Gould-Jacobs synthesis | Benchchem | 7

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine | ResearchGate | 2

Sources

The Privileged Scaffold: A Comprehensive Literature Review of 6-Fluoro-8-methylquinolin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless progression of antimicrobial resistance (AMR) and the complex pathophysiology of treatment-resistant malignancies necessitate the continuous evolution of pharmacological scaffolds. Among these, 6-Fluoro-8-methylquinolin-4-ol (CAS: 1065092-74-1)[1] has emerged as a highly privileged building block in modern medicinal chemistry. By strategically combining the lipophilicity and target-penetrating properties of a C6-fluorine atom with the unique steric and electronic perturbations of a C8-methyl group, this scaffold serves as the foundation for next-generation bacterial topoisomerase inhibitors and novel oncological agents.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the structure-activity relationships (SAR), synthetic methodologies, and biological applications of this core. By understanding the causality behind these structural modifications, drug development professionals can leverage this scaffold to bypass target-based resistance mechanisms and explore new therapeutic modalities.

Structural Significance and Mechanism of Action (MoA)

Overcoming the Water-Metal Ion Bridge Dependency

Classical fluoroquinolones (e.g., Ciprofloxacin) exert their bactericidal effect by stabilizing the DNA-gyrase or DNA-topoisomerase IV cleavage complexes. This binding is heavily reliant on a water-metal ion (Mg²⁺) bridge anchored by conserved residues, such as Ser83 and Asp87 in Escherichia coli GyrA[2]. Mutations in the Quinolone Resistance-Determining Region (QRDR) disrupt this bridge, leading to profound clinical resistance.

The incorporation of the C8-methyl group fundamentally alters the binding thermodynamics. While C8-methoxy groups are known to enhance activity, the C8-methyl substitution provides a specific steric bulk that induces compensatory hydrophobic interactions within the enzyme's binding pocket. This allows 8-methyl derivatives to stabilize the DNA cleavage complex even when the water-metal ion bridge is compromised by QRDR mutations (e.g., GyrA S83L/D87N)[3].

Beyond Antibacterials: TRBP Modulation in Oncology

Recent literature highlights the versatility of the 6-fluoro-8-methylquinolone core in oncology. When appropriately functionalized at the C7 position (e.g., with tetrahydroisoquinoline), the scaffold acts as a Small Molecule Enhancer of RNAi (SMER). These derivatives bind to the TAR RNA-binding protein (TRBP), modulating microRNA (miRNA) maturation machinery. This mechanism has demonstrated significant anti-tumor activity against cisplatin-resistant ovarian cancer cell lines[4].

MoA A 6-Fluoro-8-methylquinolin-4-ol (Core Scaffold) B C6-Fluorine (Enhances Cell Penetration) A->B C C8-Methyl (Steric & Hydrophobic Effects) A->C D Bacterial DNA Gyrase (Bypasses Mg2+ Bridge) B->D E TRBP Binding (miRNA Modulation) B->E C->D C->E F Overcomes QRDR Mutations (MDR Antibacterial) D->F G Anti-Ovarian Cancer (Overcomes Cisplatin Resistance) E->G

Fig 1: Dual therapeutic mechanisms of the 6-Fluoro-8-methylquinolone scaffold.

Quantitative Biological Data

To illustrate the efficacy of the 6-fluoro-8-methyl substitution, we summarize comparative biological data from recent literature.

Table 1: Antibacterial Activity (MIC, µg/mL) against Isogenic E. coli Strains

Data synthesized from topoisomerase inhibitor studies evaluating C8-modifications[2][5].

Compound ClassWT E. coliE. coli (GyrA S83L)E. coli (GyrA S83L/D87N)Reliance on Mg²⁺ Bridge
Ciprofloxacin (Standard)0.0150.5>32High
6-Fluoro-8-H Quinolone0.031.0>32High
6-Fluoro-8-Methyl Quinolone 0.008 0.06 2.0 Moderate-Low
8-Methyl Quinazolinedione0.50.51.0None (Bridge Independent)
Table 2: Anti-Ovarian Cancer Activity (GI₅₀, µM)

Data reflecting C7-tetrahydroisoquinoline derivatives of 6-fluoro-8-methylquinolones[6].

CompoundC6C8C7 SubstituentA2780 Cell Line (GI₅₀)Cisplatin-Resistant A2780
Enoxacin (Control)FN/APiperazine125.0 ± 12.1>200
Derivative 31FMe Tetrahydroisoquinoline14.89 ± 3.2456.58 ± 37.36
Derivative 32FMe 4-OH-Tetrahydroisoquinoline13.14 ± 1.29 53.50 ± 20.64

Synthetic Strategies and Experimental Workflows

A critical challenge in medicinal chemistry is the functionalization of the C7 position when a C8-methyl group is present. Direct Nucleophilic Aromatic Substitution (SNAr) at C7 is often severely hindered by the steric bulk of the adjacent C8-methyl group[4]. To overcome this, researchers employ alternative strategies such as the Buchwald-Hartwig cross-coupling or azide-reduction-Sandmeyer sequences.

Workflow: C7-Functionalization via Buchwald-Hartwig Coupling

Synthesis S1 Step 1: Core Activation Convert 4-ol to 4-oxo-ester via standard protection S2 Step 2: C7-Amination NaN3 in DMF, followed by Pd/C H2 Reduction to -NH2 S1->S2 S3 Step 3: Sandmeyer Reaction Convert C7-NH2 to C7-Br using CuBr / t-BuONO S2->S3 S4 Step 4: Buchwald-Hartwig Cross-coupling with target amine (Pd catalyst, bulky ligand) S3->S4 S5 Step 5: Deprotection & Validation Hydrolysis & LC-MS/NMR S4->S5

Fig 2: Steric-bypass synthetic workflow for C7-functionalization of 8-methylquinolones.

Self-Validating Experimental Protocol: Synthesis of C7-Substituted 6-Fluoro-8-methylquinolones

Causality Note: This protocol avoids direct SNAr, which yields <10% product due to C8-methyl steric clash, utilizing a Sandmeyer intermediate to enable palladium-catalyzed coupling[4].

Step 1: Azidation and Reduction (Formation of C7-Amine)

  • Dissolve the 7-fluoro-6-fluoro-8-methylquinolone intermediate (1.0 eq) in anhydrous DMF (0.2 M).

  • Add NaN₃ (1.5 eq) and stir at 90°C for 4 hours. Validation: Monitor via TLC until the starting material is consumed.

  • Extract the azido intermediate, dry, and dissolve in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under an H₂ atmosphere (1 atm) for 2 hours.

  • Filter through Celite and concentrate to yield the 7-amino-6-fluoro-8-methylquinolone.

Step 2: Sandmeyer Bromination

  • Suspend the 7-amino intermediate (1.0 eq) in anhydrous acetonitrile (0.1 M) at 0°C.

  • Add copper(II) bromide (1.2 eq) followed by dropwise addition of tert-butyl nitrite (1.5 eq).

  • Warm to room temperature and stir for 3 hours.

  • Quench with 1M HCl, extract with ethyl acetate, and purify via flash chromatography to isolate the 7-bromo intermediate. Validation: Confirm isotopic bromine pattern (M and M+2 peaks of equal intensity) via LC-MS.

Step 3: Buchwald-Hartwig Cross-Coupling

  • In an oven-dried Schlenk tube, combine the 7-bromo intermediate (1.0 eq), the desired amine (e.g., tetrahydroisoquinoline, 1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Purge with nitrogen for 15 minutes, then add anhydrous toluene (0.1 M).

  • Heat at 100°C for 16 hours.

  • Cool, filter, concentrate, and purify via preparative HPLC. Validation: Final purity must be >95% by HPLC (UV 254 nm) before biological testing.

Biological Evaluation Protocols

To establish the trustworthiness of the synthesized 6-fluoro-8-methyl derivatives, rigorous target-level validation is required.

Protocol: In Vitro DNA Gyrase Cleavage Assay

Causality Note: This assay differentiates between simple binding inhibition and the stabilization of the lethal DNA-cleavage complex, which is the true bactericidal mechanism of quinolones[2][3].

  • Reaction Setup: In a 20 µL reaction volume, combine 10 mM Tris-HCl (pH 7.9), 50 mM KCl, 0.1 mM EDTA, 5 mM MgCl₂, 2 mM ATP, and 0.5 µg of supercoiled pBR322 plasmid DNA.

  • Enzyme Addition: Add 1 unit of purified E. coli DNA Gyrase (Wild-Type or S83L/D87N mutant).

  • Drug Treatment: Add the 6-fluoro-8-methylquinolone derivative at varying concentrations (0.1 µM to 100 µM). Include a DMSO-only negative control and a Ciprofloxacin positive control.

  • Incubation & Trapping: Incubate at 37°C for 1 hour. To trap the cleavage complex, add 2 µL of 10% SDS and 2 µL of Proteinase K (1 mg/mL), then incubate at 37°C for an additional 30 minutes.

  • Visualization: Resolve the DNA topological forms on a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

  • Data Interpretation: The appearance of linear DNA indicates successful stabilization of the cleavage complex. 8-methyl derivatives will show linear DNA bands in the mutant enzyme lanes, whereas classical quinolones will not.

Conclusion

The 6-Fluoro-8-methylquinolin-4-ol scaffold represents a masterclass in rational drug design. By understanding the precise spatial and electronic contributions of the C6-fluorine and C8-methyl groups, medicinal chemists can bypass legacy resistance mechanisms in bacteria and unlock novel pathways in oncology. The synthetic hurdles posed by the C8-methyl group's steric hindrance are readily overcome using modern palladium-catalyzed cross-coupling techniques, ensuring this scaffold remains a highly accessible and potent tool in the drug discovery pipeline.

References

  • Skepper, C. K., et al. "Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria". St George's, University of London (IMI-ENABLE). URL:[Link]

  • Aldred, K. J., et al. "Fluoroquinolone interactions with Mycobacterium tuberculosis gyrase: Enhancing drug activity against wild-type and resistant gyrase". Proceedings of the National Academy of Sciences (PMC). URL:[Link]

  • Gibson, E. G., et al. "Role of the Water–Metal Ion Bridge in Quinolone Interactions with Escherichia coli Gyrase". International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Vianello, C., et al. "New anti-ovarian cancer quinolone derivatives acting by modulating microRNA processing machinery". RSC Medicinal Chemistry. URL:[Link]

Sources

Technical Whitepaper: Safety, Handling, and Synthetic Integration of 6-Fluoro-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-8-methylquinolin-4-ol (CAS: 1065092-74-1) is a highly specialized heterocyclic building block utilized extensively in the discovery and synthesis of next-generation fluoroquinolone antibiotics and targeted kinase inhibitors[1][2]. The strategic placement of a fluorine atom at the C6 position enhances lipophilicity and target binding affinity, while the C8 methyl group provides steric bulk that can circumvent bacterial efflux pump mechanisms[2].

Because this compound is a highly reactive intermediate, its handling, storage, and functionalization require rigorous, causality-driven protocols. This whitepaper provides drug development professionals with a comprehensive guide to the physicochemical profiling, safety logistics, and synthetic methodologies associated with this critical pharmacophore.

Physicochemical & Toxicological Profiling

While bespoke toxicological data for niche building blocks can be sparse, a robust safety profile can be extrapolated from its parent scaffold (Quinolin-4-ol) and structurally similar fluorinated derivatives[3][4]. The compound exhibits tautomerism (4-hydroxyquinoline


 quinolin-4(1H)-one), which dictates both its reactivity and its physical stability.
Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionCausality / Implication for Researchers
CAS Number 1065092-74-1Unique identifier for procurement and SDS tracking[1].
Molecular Formula C₁₀H₈FNODictates the exact mass for mass spectrometry (MS) validation[1].
Formula Weight 177.18 g/mol Used for stoichiometric calculations in cross-coupling reactions[1].
Appearance Solid (Off-white/Yellow)Color shifts to dark brown indicate oxidative degradation of the core.
Storage Temp 0–8 °CLow temperature prevents thermal decomposition of the electron-rich ring[1].
Table 2: GHS Hazard Classification & Safety Data

Extrapolated from quinolin-4-ol and fluorinated quinoline analogs[3][4][5].

Hazard CodeStatementMechanistic Rationale
H302 Harmful if swallowedNitrogenous heterocycles can interfere with cellular enzymatic processes[5].
H315 Causes skin irritationThe lipophilic fluorine atom enhances transdermal penetration of the irritant[3].
H319 Causes serious eye irritationPhenolic/enol hydroxyl groups can cause localized pH disruptions in ocular fluid[5].
H335 May cause respiratory irritationFine particulate dust easily aerosolizes, irritating mucosal membranes[3].

Causality-Driven Handling and Storage Protocols

The integration of fluorinated heterocycles into a high-throughput laboratory requires a self-validating workflow to prevent cross-contamination and ensure operator safety.

  • PPE Selection: Standard latex is insufficient. Operators must use double nitrile gloves. Causality: Fluorinated aromatics exhibit unique permeation kinetics and can degrade latex over prolonged exposure.

  • Atmospheric Control: The compound must be handled in a Class II chemical fume hood and stored under an inert atmosphere (Argon or Nitrogen). Causality: The enol-form of the quinoline ring is susceptible to slow oxidation by atmospheric oxygen, which generates reactive quinone-imine species that ruin reaction yields.

HandlingWorkflow Start Material Receipt (CAS: 1065092-74-1) PPE Don Double Nitrile Gloves, Respirator (if powder) Start->PPE Hood Transfer to Class II Chemical Fume Hood PPE->Hood Spill Spill Occurs? Hood->Spill Clean Neutralize & Sweep into Biohazard Waste Spill->Clean Yes Reaction Proceed to Synthesis (Inert Atmosphere) Spill->Reaction No Clean->Hood Resume

Workflow for the safe handling and spill management of fluorinated quinolinol derivatives.

Experimental Methodology: Safe Chlorination Protocol

To utilize 6-Fluoro-8-methylquinolin-4-ol in drug discovery (e.g., Suzuki or Buchwald-Hartwig cross-couplings), the C4-hydroxyl group must first be converted into a reactive leaving group, typically a chloride.

Objective: Synthesis of 4-Chloro-6-fluoro-8-methylquinoline

This protocol utilizes Phosphorus oxychloride (POCl₃). Safety Warning: POCl₃ reacts violently with water, releasing HCl gas.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask. Purge with Argon for 5 minutes.

  • Reagent Charging: Add 6-Fluoro-8-methylquinolin-4-ol (1.0 eq, 1.77 g, 10 mmol) to the flask. Suspend in anhydrous Toluene (15 mL).

    • Causality: Toluene is chosen over Dichloromethane (DCM) because its higher boiling point (110 °C) provides the necessary thermal energy to drive the chlorination of this sterically hindered scaffold.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol) dropwise.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the quinoline nitrogen which would otherwise deactivate the ring and stall the reaction.

  • Activation: Slowly add POCl₃ (3.0 eq, 30 mmol) dropwise via syringe at 0 °C. Once added, attach a reflux condenser and heat the mixture to 90 °C for 4 hours.

  • Self-Validating In-Process Control (IPC): Quench a 10 µL reaction aliquot into 1 mL of saturated NaHCO₃, extract with 1 mL Ethyl Acetate, and analyze via LC-MS.

    • Validation: The disappearance of the starting material mass (

      
       178 
      
      
      
      ) and the appearance of the chlorinated product mass (
      
      
      196/198
      
      
      , exhibiting a 3:1 isotopic ratio characteristic of chlorine) confirms reaction completion.
  • Quenching (Critical Safety Step): Cool the reaction to room temperature. Transfer the mixture dropwise into a beaker containing 100 mL of vigorously stirred crushed ice and saturated Na₂CO₃.

    • Causality: Slow addition to an alkaline ice bath safely hydrolyzes excess POCl₃ while absorbing the exothermic shock, preventing thermal runaway and toxic gas evolution.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Pharmacological Utility & Mechanism of Action

Once functionalized, derivatives of 6-Fluoro-8-methylquinolin-4-ol serve as potent antimicrobial agents. The fluoroquinolone class exerts its bactericidal activity by penetrating the bacterial cell wall and forming a ternary complex with DNA and type II topoisomerase enzymes (DNA gyrase and topoisomerase IV)[2][6].

The C6-fluorine atom is critical; it drastically increases the molecule's ability to penetrate lipid bilayers compared to non-fluorinated analogs[6]. The resulting ternary complex blocks DNA replication and induces lethal double-stranded DNA breaks[2].

MOA Drug 6-Fluoro-8-methylquinolin-4-ol Derived Agent Cell Bacterial Cell Wall Peneatration Drug->Cell Gyrase Binding to DNA Gyrase (Topoisomerase II/IV) Cell->Gyrase Complex Ternary Complex Formation (Drug-Enzyme-DNA) Gyrase->Complex Cleavage Induction of Double-Stranded DNA Breaks Complex->Cleavage Death Apoptosis-like Bacterial Cell Death Cleavage->Death

Mechanism of action for fluoroquinolones targeting bacterial DNA gyrase and topoisomerase IV.

References

  • J-Stage. "New Hydroxamic Acid Derivatives of Fluoroquinolones: Synthesis and Evaluation of Antibacterial and Anticancer Properties". Chemical and Pharmaceutical Bulletin. URL:[Link]

  • MDPI. "Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery". Molecules. URL:[Link]

Sources

Bioactivity of fluorinated quinoline scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The Fluorine Factor: Engineering Bioactivity in Quinoline Scaffolds for Antimicrobial and Oncology Therapeutics

Executive Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics. However, the strategic introduction of fluorine atoms into this bicyclic system fundamentally alters its pharmacological trajectory. As a Senior Application Scientist overseeing hit-to-lead optimization, I have observed that fluorination is rarely just a steric substitution; it is a profound electronic and metabolic recalibration. This technical guide explores the causal mechanisms, quantitative bioactivity, and self-validating experimental workflows required to evaluate fluorinated quinoline derivatives across antimicrobial and oncology applications.

The Physicochemical Logic of Fluorination

Why do we fluorinate the quinoline core? The decision is driven by three causal physicochemical principles:

  • Electronegativity and pKa Modulation: Fluorine is the most electronegative element. When positioned at the C-6 position of the quinoline ring (as seen in classical fluoroquinolones), its electron-withdrawing nature lowers the pKa of adjacent basic centers (e.g., a C-7 piperazine ring). This increases the concentration of the neutral, membrane-permeable species at physiological pH, drastically improving intracellular accumulation[1].

  • Metabolic Shielding: In oncology drug design, fluorine substitution at the 3' or 4' positions of pendant phenyl rings blocks highly reactive sites from cytochrome P450 (CYP450)-mediated oxidative metabolism, extending the compound's half-life[2].

  • Target Engagement via Water-Metal Bridges: Fluorine atoms can act as hydrogen bond acceptors. In the case of DNA gyrase, the fluorine atom participates in a critical water-metal ion bridge (often involving Mg²⁺), anchoring the drug to the enzyme-DNA complex[3].

Mechanistic Pathways: From DNA Gyrase to Tumor Spheroids

Antimicrobial Mechanism: The Cleavage Complex Trap

Fluorinated quinolones (fluoroquinolones) do not simply inhibit bacterial enzymes; they act as topoisomerase poisons. They dually target DNA gyrase (GyrA/B) in Gram-negative bacteria and Topoisomerase IV (ParC/E) in Gram-positive bacteria[1]. By binding to the cleavage complex, they prevent the resealing of DNA double-strand breaks, triggering a lethal SOS response and rapid bacterial cell death[4].

MoA FQ Fluorinated Quinoline (e.g., Ciprofloxacin) Gyrase DNA Gyrase (GyrA/B) Gram-Negative Target FQ->Gyrase Binds Water-Metal Ion Bridge TopoIV Topoisomerase IV (ParC/E) Gram-Positive Target FQ->TopoIV Binds Water-Metal Ion Bridge Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyrase->Complex TopoIV->Complex Arrest Replication Fork Arrest & Double-Strand Breaks Complex->Arrest Blocks Ligation Death Bacterial Cell Death Arrest->Death SOS Response Triggered

Fig 1: Dual-targeting mechanism of fluoroquinolones on bacterial DNA replication.

Oncology Mechanism: Kinase and Tubulin Inhibition

In cancer therapy, fluorinated quinolines are engineered to target eukaryotic vulnerabilities. Novel derivatives exhibit potent cytotoxicity against Triple-Negative Breast Cancer (TNBC) by inducing Reactive Oxygen Species (ROS) and reducing clonogenic capacity[2]. Other quinoline hybrids function by inhibiting tubulin polymerization, arresting the cell cycle at the G2/M phase[5].

Quantitative Bioactivity Profiling

To contextualize the efficacy of these scaffolds, Table 1 summarizes the bioactivity metrics of key fluorinated quinoline derivatives across different therapeutic domains.

Compound ClassSpecific DerivativePrimary TargetBioactivity MetricValueReference
Fluoroquinolone CiprofloxacinDNA Gyrase / Topo IVMIC (Gram-negative)0.015 - 0.06 μg/mL[3]
4-Aminoquinoline 2-fluorocycloheptaquinolinaminePenicillin Binding ProteinMIC (S. pyogenes)0.25 mM[6]
Fluorinated Quinoline Compound 6a (3'-F)TNBC (MDA-MB-468)IC50 (2D Viability)4.0 μM[2]
Fluorinated Quinoline Compound 6f (3'-F, 4'-benzyloxy)TNBC (MDA-MB-468)IC50 (2D Viability)2.0 μM[2]
Quinoline Hybrid Compound 1 (Indole-Quinoline)Tubulin PolymerizationIC50 (Enzymatic)2.09 μM[5]

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in drug discovery, experimental protocols must be designed as self-validating systems. Below are two critical workflows used to evaluate fluorinated quinolines.

Protocol 1: Topoisomerase IV Cleavage Complex Stabilization Assay

Objective: Quantify the stabilization of the lethal enzyme-DNA cleavage complex, distinguishing true topoisomerase poisons from simple catalytic inhibitors. Causality Check: Why measure DNA fragments instead of simple ATPase activity? Because the bactericidal lethality of fluoroquinolones stems directly from the accumulation of unligated double-strand breaks, not merely the halting of supercoiling[4].

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 0.5 μg of supercoiled pBR322 plasmid DNA, 2 units of purified S. aureus Topoisomerase IV, and the fluorinated quinoline candidate (titrated from 0.1 to 10 μg/mL) in a standard cleavage buffer (containing ATP and Mg²⁺).

  • Incubation: Incubate at 37°C for 30 minutes to allow the ternary complex to form.

  • Complex Trapping: Add 1% Sodium Dodecyl Sulfate (SDS). Causality: SDS rapidly denatures the enzyme, covalently cross-linking the Topo IV subunits to the cleaved DNA ends, permanently trapping the break.

  • Proteinase K Digestion: Add 1 mg/mL Proteinase K and incubate at 45°C for 30 minutes. Causality: Without digesting the cross-linked protein, the bulky protein-DNA complex will remain stuck in the wells during electrophoresis, yielding false-negative cleavage results.

  • Orthogonal Validation: Always run a Ciprofloxacin positive control (known cleavage inducer) and a Novobiocin negative control (catalytic inhibitor that does not induce cleavage).

  • Resolution: Resolve the purified DNA on a 1% agarose gel containing ethidium bromide. Quantify the linear DNA band intensity via densitometry.

Workflow Start Synthesize Fluorinated Quinoline Library Screen2D 2D Cell Viability Assay (e.g., MDA-MB-468) Start->Screen2D Filter IC50 < 10 μM? Screen2D->Filter Screen3D 3D Spheroid Assay (Hypoxia/Penetration) Filter->Screen3D Yes Discard Discard / Redesign Filter->Discard No MoA Mechanistic Validation (ROS, Tubulin, Kinase) Screen3D->MoA

Fig 2: Tiered screening workflow for evaluating anticancer fluorinated quinolines.

Protocol 2: 3D Tumor Spheroid Viability Assay for TNBC

Objective: Evaluate anticancer efficacy in a physiologically relevant microenvironment. Causality Check: Standard 2D cell cultures overexpose cells to oxygen and drug concentrations. 3D spheroids accurately mimic the hypoxic core and diffusion gradients of solid tumors, preventing the artificial inflation of a compound's potency[2].

  • Spheroid Generation: Seed MDA-MB-468 TNBC cells at 1,000 cells/well in a 96-well ultra-low attachment (ULA) round-bottom plate. Centrifuge at 1,000 rpm for 5 minutes to aggregate cells. Incubate for 72 hours until uniform spheroids (~300-500 μm diameter) form.

  • Compound Dosing: Treat spheroids with fluorinated quinoline derivatives (e.g., Compound 6f) at varying concentrations (0.1 μM to 50 μM).

  • Internal Validation: Maintain a parallel 2D monolayer plate. Calculate the "3D/2D IC50 Shift" to quantify the compound's tissue penetrance.

  • Viability Readout: After 72 hours of treatment, add CellTiter-Glo® 3D Reagent. Causality: This assay lyses the dense 3D structure and quantifies ATP. ATP is strictly proportional to the number of metabolically active cells, bypassing the artifacts of colorimetric dyes (like MTT) which struggle to penetrate spheroids.

  • Luminescence Measurement: Record luminescence and calculate the absolute IC50 using non-linear regression analysis.

Structure-Activity Relationship (SAR) Dynamics

The SAR of fluorinated quinolines is highly positional. As illustrated below, shifting a fluorine atom from the C-6 position of the quinoline core to the C-3' position of a pendant ring completely shifts the pharmacological profile from an antibacterial topoisomerase poison to an anticancer agent targeting TNBC[2].

SAR Core Quinoline Scaffold F_Sub Fluorine Substitution Core->F_Sub SAR Optimization Pos6 C-6 Fluorination (e.g., Fluoroquinolones) F_Sub->Pos6 Pos3 C-3' / C-4' Fluorination (Anticancer Analogs) F_Sub->Pos3 Gyrase Enhanced Gyrase Binding (Increased Antibacterial) Pos6->Gyrase Water-Metal Bridge Lipophilicity Increased Lipophilicity & Metabolic Stability Pos3->Lipophilicity TNBC Potent TNBC Cytotoxicity (IC50 < 5 μM) Lipophilicity->TNBC

Fig 3: Structure-Activity Relationship (SAR) logic for fluorinated quinolines.

References

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI.[Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC.[Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega.[Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IJMPHS.[Link]

  • Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. PMC.[Link]

  • Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Publications.[Link]

Sources

Pharmacophore Analysis of 6-Fluoro-8-methylquinolin-4-ol: A Privileged Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Fluoro-8-methylquinolin-4-ol (CAS: 1065092-74-1) represents a highly optimized, privileged building block in modern medicinal chemistry. Rooted in the foundational quinoline nucleus—a structure ubiquitous in approved therapeutics ranging from antimalarials to oncology drugs[1]—this specific substitution pattern merges electronic modulation with precise steric control. By dissecting its structural components, we can understand why this scaffold serves as a potent starting point for the development of kinase inhibitors, antibacterial agents, and novel small-molecule therapeutics.

Structural and Electronic Profiling

The core of this molecule is defined by its ability to exist in a tautomeric equilibrium between the quinolin-4-ol (enol) and quinolin-4(1H)-one (keto) forms.

  • Causality of Tautomerism: This dynamic equilibrium is not merely a structural curiosity; it is a critical pharmacological asset. It allows the scaffold to adapt to the microenvironment of a target binding pocket, functioning dynamically as either a hydrogen bond donor (via -OH or -NH) or a hydrogen bond acceptor (via C=O or aromatic N).

Dissection of the Pharmacophore Elements

The Quinolin-4-ol Nucleus: The Anchor

The bicyclic aromatic system provides the fundamental geometric framework for target engagement. The electron-rich nature of the fused rings facilitates robust


 stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan, Phenylalanine) within protein binding sites, or with nucleic acid bases in the case of DNA-targeting agents[2].
The 6-Fluoro Substituent: Electronic & Lipophilic Modulation

The incorporation of a fluorine atom at the C-6 position is a transformative modification. Historically, this exact substitution was responsible for the evolutionary leap from first-generation quinolones to highly potent, broad-spectrum fluoroquinolones[3].

  • Pharmacological Consequence: Fluorine is highly electronegative yet sterically compact (mimicking hydrogen). It withdraws electron density from the quinoline ring, which modulates the pKa of the molecule. This increases the overall lipophilicity and dramatically enhances cell membrane penetration[4]. Furthermore, the C-6 fluorine acts as a halogen bond donor, establishing highly directional, orthogonal multipolar interactions with protein backbone amides.

The 8-Methyl Substituent: Steric Steering & Safety

The C-8 position dictates the steric bulk at the lower hemisphere of the molecule.

  • Pharmacological Consequence: A methyl group at C-8 provides "steric steering." If the scaffold is further derivatized at the adjacent C-7 position (a common strategy in drug design), the 8-methyl group restricts the rotational freedom of the C-7 substituent, effectively locking the molecule into a rigid, bioactive conformation.

  • Toxicity Mitigation: Replacing a C-8 halogen (such as fluorine or chlorine) with a C-8 methyl group is a proven medicinal chemistry strategy to eliminate the phototoxicity commonly associated with fluorinated quinolones under UV exposure, thereby improving the safety profile of the resulting drug[5].

Quantitative Pharmacophore Metrics

To facilitate rational drug design, the physicochemical contributions of each moiety within the 6-Fluoro-8-methylquinolin-4-ol scaffold are summarized below.

Structural MoietyProperty ModulatedPharmacological ConsequencePrimary Experimental Metric
Quinolin-4-ol Core Tautomeric State / AromaticityAdaptable H-bonding,

stacking
Target Affinity (

,

)
6-Fluoro Group Electronegativity / LipophilicityEnhanced cell permeability, Halogen bondingLogP / LogD, PAMPA permeability
8-Methyl Group Steric Hindrance / Electron DonationConformational locking, Reduced phototoxicityPhotochemical stability (

),

Visualizations

Pharmacophore_Logic Scaffold 6-Fluoro-8-methyl quinolin-4-ol Core Quinolin-4-ol Core Scaffold->Core F6 6-Fluoro Substitution Scaffold->F6 Me8 8-Methyl Substitution Scaffold->Me8 Pi π-π Stacking & Adaptable H-Bonding Core->Pi Lipo Target Affinity & Membrane Permeability F6->Lipo Steric Conformational Lock & Phototoxicity Reduction Me8->Steric

Logical relationship between structural moieties and pharmacological effects.

Workflow Prep 1. Ligand & Target Prep (Tautomer/pKa enumeration) Dock 2. High-Throughput Docking (Glide / AutoDock Vina) Prep->Dock Control 3. Internal Validation (Decoy ROC-AUC > 0.8) Dock->Control SPR 4. SPR Kinetic Profiling (Real-time kon/koff) Control->SPR Orthogonal 5. Orthogonal Confirmation (Thermal Shift Assay) SPR->Orthogonal

Self-validating experimental workflow for evaluating scaffold binding kinetics.

Experimental Methodologies: Validation of the Scaffold

To rigorously evaluate derivatives of the 6-Fluoro-8-methylquinolin-4-ol scaffold, the following self-validating protocols must be employed. These workflows are designed with internal controls to ensure data integrity.

Protocol 1: In Silico Pharmacophore Mapping and Docking

Causality: Before committing to complex synthetic derivatization at the C-3 or C-7 positions, in silico modeling is required to predict whether the 8-methyl group will sterically clash with the target pocket or successfully lock the ligand into a bioactive pose.

  • Ligand Preparation: Generate all possible tautomers (enol/keto) and protonation states at physiological pH (7.4) using tools like LigPrep.

  • Target Preparation: Retrieve the target crystal structure (e.g., DNA gyrase or a specific kinase). Remove water molecules unless they are structurally conserved bridging waters.

  • Docking Execution: Run high-throughput docking using Glide or AutoDock Vina.

  • Self-Validation (Decoy Testing): Do not accept docking scores at face value. Seed the active scaffold derivatives into a library of 1,000 property-matched decoys (compounds with similar molecular weight and LogP but known to be inactive). Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC). The docking model is only validated and approved for use if the ROC-AUC is > 0.8, proving it can mathematically distinguish true binders from background noise.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: Standard equilibrium assays (like


) mask the kinetic lifetime of the drug-target complex. SPR is utilized because it provides real-time association (

) and dissociation (

) rates. We hypothesize that the 8-methyl group will significantly lower the

by sterically trapping the ligand within the binding pocket.
  • Immobilization: Covalently couple the purified target protein to a CM5 sensor chip via standard amine coupling chemistry.

  • Analyte Injection: Inject serial dilutions of the synthesized 6-Fluoro-8-methylquinolin-4-ol derivatives (e.g., 1.56 nM to 100 nM) over the chip at a flow rate of 30 µL/min.

  • Self-Validation (Internal Controls):

    • Reference Channel: Route the injection simultaneously over a blank flow cell (activated and deactivated without protein) to subtract bulk refractive index changes and non-specific binding.

    • Positive Control: Inject a known clinical standard (e.g., Ciprofloxacin) at the start and end of the run to verify that the immobilized protein retains its active conformation throughout the experiment.

  • Orthogonal Confirmation: Validate the SPR

    
     values using Differential Scanning Fluorimetry (DSF) to confirm that target engagement translates to thermodynamic stabilization of the protein in solution.
    

References

1.[1] Title: Quinoline: An Attractive Scaffold in Drug Design - Ingenta Connect Source: ingentaconnect.com URL: 2.[2] Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: orientjchem.org URL: 3.[3] Title: Quinolone antibiotic - Wikipedia Source: wikipedia.org URL: 4.[4] Title: Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against ... Source: nih.gov URL: 5.[5] Title: Direct Photolysis of Fluoroquinolone Antibiotics at 253.7 nm: Specific Reaction Kinetics and Formation of Equally Potent Fluoroquinolone Antibiotics Source: acs.org URL:

Sources

Synthesis Pathways for 6-Fluoro-8-methylquinolin-4-ol Precursors: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-4-ol scaffold—and its tautomeric 4-quinolone form—is a "privileged structure" in medicinal chemistry, serving as the core for numerous broad-spectrum antibiotics, antimalarials, and kinase inhibitors[1],[2]. The synthesis of highly functionalized derivatives, such as 6-fluoro-8-methylquinolin-4-ol (CAS: 1065092-74-1)[3], requires rigorous regiocontrol during ring construction. This whitepaper outlines the retrosynthetic logic, mechanistic causality, and validated experimental protocols for constructing this specific scaffold utilizing an optimized Gould-Jacobs pathway.

Retrosynthetic Strategy & Regioisomeric Fidelity

Classical quinoline syntheses (e.g., Skraup or Conrad-Limpach) often suffer from poor regioselectivity when utilizing meta-substituted anilines, yielding inseparable mixtures of 5- and 7-substituted regioisomers.

To synthesize 6-fluoro-8-methylquinolin-4-ol, the optimal starting material is 4-fluoro-2-methylaniline [4]. The selection of this precursor is driven by strict steric and electronic causality:

  • Steric Blocking: The para-position (C4) is occupied by the fluorine atom, and one ortho-position (C2) is occupied by the methyl group.

  • Forced Regiocontrol: During the electrophilic aromatic cyclization, the ring closure is forced exclusively to the remaining unsubstituted ortho-position (C6 of the aniline). This absolute regiocontrol guarantees a single regioisomer with the precise 6,8-substitution pattern on the final quinoline core.

Mechanistic Causality: The Optimized Gould-Jacobs Pathway

The Gould-Jacobs reaction is a multi-step sequence designed to construct 4-hydroxyquinolines from anilines and malonates[1],[5].

  • Nucleophilic Condensation: The primary amine of 4-fluoro-2-methylaniline attacks the highly electrophilic ethoxymethylene carbon of diethyl ethoxymethylenemalonate (EMME). The subsequent elimination of ethanol yields an anilidomethylenemalonic ester[1].

  • Electrophilic Aromatic Cyclization: Historically, this 6-electron cyclization required extreme thermal stress (>250 °C in Dowtherm A)[1], often leading to tar formation. Modern methodologies replace thermal brute force with chemical catalysis using Eaton's Reagent (7.7 wt%

    
     in methanesulfonic acid)[2]. The methanesulfonic acid protonates the malonate carbonyl, drastically lowering its LUMO energy and making it highly susceptible to intramolecular attack by the aromatic ring. Concurrently, 
    
    
    
    acts as an irreversible dehydrating agent, trapping the expelled ethanol and driving the equilibrium forward under mild conditions (70 °C)[2].
  • Saponification & Decarboxylation: The resulting ethyl ester is hydrolyzed with sodium hydroxide to form a carboxylic acid, which is then thermally decarboxylated to yield the final 4-hydroxyquinoline[1],[6].

G SM1 4-Fluoro-2-methylaniline Cond Condensation (-EtOH) 120°C or MW 170°C SM1->Cond SM2 Diethyl ethoxymethylenemalonate SM2->Cond Int1 Diethyl (((4-fluoro-2-methylphenyl) amino)methylene)malonate Cond->Int1 Cyc Electrophilic Cyclization Eaton's Reagent, 70°C Int1->Cyc Int2 Ethyl 6-fluoro-8-methyl-4-oxo- 1,4-dihydroquinoline-3-carboxylate Cyc->Int2 Sap Saponification 10% NaOH, Reflux Int2->Sap Int3 6-Fluoro-8-methyl-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid Sap->Int3 Decarb Thermal Decarboxylation Diphenyl Ether, 250°C Int3->Decarb Product 6-Fluoro-8-methylquinolin-4-ol (Target Scaffold) Decarb->Product

Mechanistic workflow for the synthesis of 6-fluoro-8-methylquinolin-4-ol via Gould-Jacobs reaction.

Quantitative Data & Optimization

The transition from conventional thermal heating to microwave irradiation[7] and Eaton's Reagent[2] significantly improves the thermodynamic profile and yield of the synthesis.

Reaction PhaseMethodologyTemperatureTimeYieldPurity (HPLC)
CondensationConventional (Neat)120 °C2.0 h85-88%>95%
CondensationMicrowave Irradiation170 °C7.0 min92-96%>98%
CyclizationDowtherm A (Thermal)250 °C1.0 h60-65%~90%
CyclizationEaton's Reagent70 °C2.0 h89-94%>98%
Saponification10% NaOH (aq)100 °C2.0 h95-98%>99%
DecarboxylationDiphenyl Ether250 °C1.5 h78-82%>96%

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Synthesis of Diethyl (((4-fluoro-2-methylphenyl)amino)methylene)malonate
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a short-path distillation head, combine 4-fluoro-2-methylaniline (10.0 mmol) and diethyl ethoxymethylenemalonate (EMME, 10.5 mmol).

  • Execution: Heat the neat mixture to 120 °C under a steady stream of nitrogen.

  • Self-Validation Check (Causality): The reaction progress is physically validated by the distillation of ethanol. Once ethanol evolution ceases (approx. 2 hours), the condensation is complete. Alternatively, microwave irradiation at 170 °C for 7 minutes achieves the same result[7],[2].

  • Isolation: Cool the mixture to room temperature. The resulting solid is recrystallized from boiling ethanol to yield the pure malonate intermediate.

Protocol 2: Eaton's Reagent-Catalyzed Cyclization
  • Reaction Setup: Dissolve the malonate intermediate (5.0 mmol) in 15 mL of Eaton's Reagent (1:10 w/w

    
     in methanesulfonic acid) in a strictly anhydrous environment.
    
  • Execution: Stir the viscous solution at 70 °C for 2 hours[2].

  • Self-Validation Check (Analytical): Quench a 0.1 mL aliquot in ice water, extract with EtOAc, and analyze via

    
     NMR. The disappearance of the aliphatic malonate 
    
    
    
    proton and the emergence of a highly deshielded aromatic proton at ~8.5 ppm (H-2 of the quinolone ring) confirms successful cyclization.
  • Isolation: Pour the bulk reaction mixture over crushed ice. Neutralize cautiously with saturated

    
     until pH 7 is reached. Filter the precipitated ethyl 6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, wash with distilled water, and dry under vacuum.
    
Protocol 3: Saponification & Decarboxylation
  • Saponification: Suspend the ester (3.0 mmol) in 20 mL of 10% aqueous NaOH. Reflux at 100 °C for 2 hours until the suspension becomes a clear solution (indicating conversion to the water-soluble sodium salt). Cool and acidify with 2M HCl to pH 3 to precipitate the carboxylic acid[1]. Filter and dry.

  • Decarboxylation: Suspend the carboxylic acid in 10 mL of diphenyl ether. Heat to 250 °C for 1.5 hours.

  • Self-Validation Check (Physical): The reaction is driven by the entropic release of

    
     gas. The cessation of bubbling in the diphenyl ether indicates the completion of decarboxylation.
    
  • Isolation: Cool the mixture to room temperature and dilute with hexanes to precipitate the product. Filter and wash extensively with hexanes to remove residual diphenyl ether, yielding pure 6-fluoro-8-methylquinolin-4-ol .

References

  • Gould–Jacobs reaction - Wikipedia Source: wikipedia.org URL:[Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series Source: iipseries.org URL:[Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry Source: asianpubs.org URL:[Link]

  • Gould-Jacobs reaction - wikidoc Source: wikidoc.org URL:[Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI Source: mdpi.com URL:[Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 6-Fluoro-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a scalable, optimized protocol for the synthesis of 6-Fluoro-8-methylquinolin-4-ol (also known as 6-fluoro-8-methyl-4-hydroxyquinoline). While the classical Gould-Jacobs reaction is the industry standard for constructing the 4-hydroxyquinoline core, the traditional protocol relies on hazardous, high-temperature cyclization in diphenyl ether (Dowtherm A) at >250 °C.

This guide introduces a modernized process utilizing Eaton’s Reagent (7.7 wt%


 in methanesulfonic acid) for the cyclization step. This modification lowers the reaction temperature to 70–90 °C, significantly improving safety and scalability while maintaining high yields. The protocol includes the subsequent hydrolysis and decarboxylation steps required to yield the final target molecule.[1][2][3]
Key Chemical Data
  • Target Molecule: 6-Fluoro-8-methylquinolin-4-ol

  • CAS (Target): Not widely listed; derivative of CAS 63010-71-9 (generic fluoro-methyl-quinolinol)

  • Key Starting Material: 4-Fluoro-2-methylaniline (CAS 452-71-1)

  • Molecular Weight: 177.18 g/mol

  • Formula:

    
    
    

Strategic Analysis & Retrosynthesis

The synthesis is designed around the Gould-Jacobs disconnection, selected for its robustness in constructing the pyridine ring onto electron-rich anilines.

Process Logic
  • Condensation: 4-Fluoro-2-methylaniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine. This step is high-yielding and solvent-free or ethanol-based.

  • Cyclization (The Critical Update): Instead of thermal cyclization at 250 °C, we use Eaton’s Reagent . The methanesulfonic acid acts as both solvent and catalyst, while

    
     acts as a dehydrating agent, facilitating the intramolecular Friedel-Crafts acylation at mild temperatures.
    
  • Hydrolysis & Decarboxylation: The cyclized product is an ester. Saponification yields the carboxylic acid, which is then thermally decarboxylated to afford the final 4-hydroxyquinoline.[2]

Visual Pathway

G cluster_legend Process Key SM1 4-Fluoro-2-methylaniline (CAS 452-71-1) Inter1 Enamine Intermediate (Diethyl anilinomethylenemalonate) SM1->Inter1 Step 1: Condensation 110°C, -EtOH SM2 Diethyl ethoxymethylenemalonate (EMME) SM2->Inter1 Step 1: Condensation 110°C, -EtOH Inter2 Ester Intermediate (Ethyl 6-fluoro-8-methyl-4-hydroxy quinoline-3-carboxylate) Inter1->Inter2 Step 2: Cyclization Eaton's Reagent, 90°C Inter3 Carboxylic Acid (Intermediate) Inter2->Inter3 Step 3: Hydrolysis NaOH, Reflux Product FINAL TARGET 6-Fluoro-8-methylquinolin-4-ol Inter3->Product Step 4: Decarboxylation Thermal (-CO2) key Blue: Starting Materials | Yellow: Intermediates | Green: Final Product

Figure 1: Retrosynthetic pathway utilizing the optimized Eaton’s Reagent cyclization route.

Detailed Experimental Protocols

Step 1: Condensation (Enamine Formation)

This step attaches the carbon framework required for the new ring.

  • Reagents:

    • 4-Fluoro-2-methylaniline (1.0 equiv)

    • Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

  • Equipment: Round-bottom flask, Dean-Stark trap (optional), reflux condenser.

Procedure:

  • Charge the reaction vessel with 4-Fluoro-2-methylaniline (e.g., 12.5 g, 100 mmol) and EMME (23.8 g, 110 mmol).

  • Option A (Solvent-Free): Heat the neat mixture to 110–120 °C for 2–3 hours. Ethanol is evolved; a Dean-Stark trap helps drive the equilibrium but is not strictly necessary if the system is open to a bubbler.

  • Option B (Ethanol Reflux): If handling solids is difficult, reflux in absolute ethanol (50 mL) for 4–6 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot should disappear.

  • Work-up: Cool the mixture. The product often solidifies. Recrystallize from ethanol or triturate with cold hexane to obtain the Enamine Intermediate .

    • Expected Yield: 85–95%

    • Appearance: Off-white to pale yellow solid.

Step 2: Cyclization (The "Eaton's" Method)

Critical Safety Note: Eaton's reagent is corrosive.[4][5] Handle in a fume hood.

  • Reagents:

    • Enamine Intermediate (from Step 1)

    • Eaton’s Reagent (P2O5 in MsOH, commercially available or prepared in-situ) (5–6 mL per gram of substrate).

  • Equipment: Mechanical stirrer (preferred due to viscosity), temperature probe.

Procedure:

  • Place Eaton’s Reagent in a dry reactor under nitrogen.

  • Add the Enamine Intermediate portion-wise at room temperature. Exotherm possible.

  • Heat the mixture to 70–90 °C and stir for 2–4 hours.

    • Note: Unlike Dowtherm (250 °C), this mild temperature prevents extensive tar formation.

  • Quench: Cool the reaction mixture to <10 °C (ice bath).

  • Slowly pour the reaction mixture into crushed ice/water (approx. 10x volume) with vigorous stirring. The product ester will precipitate.

  • Neutralize the suspension to pH ~4–5 using 50% NaOH or saturated

    
     solution.
    
  • Filter the solid, wash extensively with water, and dry in a vacuum oven at 50 °C.

    • Intermediate: Ethyl 6-fluoro-8-methyl-4-hydroxyquinoline-3-carboxylate.

    • Expected Yield: 70–85%

Step 3 & 4: Hydrolysis and Decarboxylation

To obtain the "quinolin-4-ol" (which lacks the 3-ester group), the ester must be removed.

  • Reagents:

    • NaOH (2M aqueous)

    • Ethanol[1][2][3][6]

    • Diphenyl ether (for thermal decarboxylation)

  • Equipment: Reflux setup, high-temperature heating mantle.

Procedure:

  • Hydrolysis: Suspend the ester from Step 2 in Ethanol (5 vol) and add 2M NaOH (3 equiv). Reflux for 2–3 hours until the solution becomes clear (formation of sodium salt) and TLC shows consumption of ester.

  • Acidify with 2M HCl to pH 2. The Carboxylic Acid intermediate will precipitate.[1] Filter and dry thoroughly.

  • Decarboxylation:

    • Method: Suspend the dry Carboxylic Acid in a high-boiling solvent (Diphenyl ether or Mineral Oil, 5–10 vol).

    • Heat to 240–250 °C for 30–60 minutes.

      
       evolution will be observed (bubbling).
      
    • Endpoint: When bubbling ceases, the reaction is complete.

  • Isolation: Cool the mixture to ~50 °C and dilute with Hexane or Toluene. The product (6-Fluoro-8-methylquinolin-4-ol) usually precipitates as the solution cools.

  • Filter the crude solid.[1] Wash with hexane to remove the high-boiling solvent.

  • Purification: Recrystallize from Ethanol/DMF or Acetic Acid.

Process Analytics & Quality Control

Data Summary Table
ParameterSpecification / ExpectationMethod
Appearance Off-white to tan powderVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Identity Consistent with structure1H-NMR (DMSO-d6)
Mass Spec [M+H]+ = 178.18LC-MS (ESI+)
Melting Point > 200 °C (High melting solid)Capillary MP
Analytical Expectations (NMR)

Due to keto-enol tautomerism (quinolin-4-ol vs quinolin-4-one), the NMR spectrum in DMSO-d6 typically shows the "one" form or a mixture.

  • Proton NMR: Look for the NH signal (broad, >11 ppm) if in "one" form. The aromatic region will show coupling characteristic of the 6-F, 8-Me substitution pattern (likely two doublets or multiplets depending on F-coupling).

  • Fluorine NMR: Single peak, typically around -110 to -120 ppm (referenced to

    
    ).
    

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). "Phosphorus pentoxide-methanesulfonic acid.[4][7] A convenient alternative to polyphosphoric acid."[5] The Journal of Organic Chemistry, 38(23), 4071–4073. Link

  • BenchChem. (2025).[1][5] "Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines." BenchChem Application Library. Link

  • Perchellet, E. M., et al. (2002). "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines." Monatshefte für Chemie, 133, 1437–1442. Link

  • Zou, R., et al. (2025).[8] "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent." Molecules, 30(1). Link

Sources

Procedure for chlorination of 6-Fluoro-8-methylquinolin-4-ol with POCl3

Application Note: High-Efficiency Chlorination of 6-Fluoro-8-methylquinolin-4-ol using Phosphorus Oxychloride (POCl )

Abstract

This technical guide details the optimized protocol for the deoxychlorination of 6-Fluoro-8-methylquinolin-4-ol to 4-Chloro-6-fluoro-8-methylquinoline using phosphorus oxychloride (POCl


Introduction & Strategic Rationale

The 4-chloroquinoline scaffold is a versatile electrophile in medicinal chemistry, serving as a precursor for S

  • 6-Fluoro: Electron-withdrawing; deactivates the ring slightly but stabilizes the final product against oxidative metabolism.

  • 8-Methyl: Steric bulk; may hinder nucleophilic attack at the 4-position if not properly activated.

Standard chlorination often requires harsh reflux conditions. This protocol utilizes N,N-Dimethylformamide (DMF) as a catalyst.[1] DMF reacts with POCl


Reaction Mechanism

The reaction proceeds via the activation of the tautomeric amide/enol oxygen. While 4-hydroxyquinolines exist predominantly as the 4(1H)-quinolinone tautomer, the reaction is driven by the hydroxy tautomer's nucleophilicity.

Mechanistic Pathway[1][2][3]
  • Activation: POCl

    
     reacts with catalytic DMF to form the Vilsmeier chloroiminium species.
    
  • Phosphorylation: The quinoline oxygen attacks the electrophilic phosphorus (or the Vilsmeier intermediate), converting the poor leaving group (-OH) into a highly reactive phosphorodichloridate (or iminium) leaving group.

  • Substitution: Chloride ion attacks the C-4 position, displacing the activated leaving group to form the 4-chloroquinoline and regenerating the catalyst/byproducts.

MechanismSubstrate6-Fluoro-8-methylquinolin-4-ol(Tautomer Equilibrium)ActivationActivation byPOCl3 / DMF(Vilsmeier Intermediate)Substrate->Activation TautomerizationIntermediateActivatedPhosphate/IminiumIntermediateActivation->Intermediate O-PhosphorylationSubstitutionNucleophilic Attack(Cl-)Intermediate->Substitution SNArProduct4-Chloro-6-fluoro-8-methylquinolineSubstitution->Product Elimination ofPO2Cl2-

Caption: Mechanistic flow from tautomeric equilibrium to chloride substitution via activated intermediate.

Safety Assessment (Critical)

Phosphorus Oxychloride (POCl


)2
  • Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.

  • PPE: Neoprene or nitrile gloves (double gloved), chemical splash goggles, face shield, and lab coat.

  • Quenching Hazard: The hydrolysis of excess POCl

    
     is the most dangerous step. Never  add water directly to the hot reaction mixture. Always add the reaction mixture slowly to ice/water.
    

Materials & Equipment

Reagents
ComponentPurityRole
6-Fluoro-8-methylquinolin-4-ol>97%Substrate
Phosphorus Oxychloride (POCl

)
99%Reagent & Solvent
N,N-Dimethylformamide (DMF)AnhydrousCatalyst
Dichloromethane (DCM)ACS GradeExtraction Solvent
Sodium Bicarbonate (NaHCO

)
Sat. Aq.Neutralization
Equipment
  • Round-bottom flask (RBF) with 24/40 joint.

  • Reflux condenser with drying tube (CaCl

    
     or N
    
    
    line).
  • Magnetic stir bar and heating mantle/oil bath.

  • Temperature probe.

  • Rotary evaporator with base trap (for acidic vapors).

Experimental Protocol

Step 1: Reaction Setup
  • Drying: Ensure all glassware is oven-dried and cooled under a stream of nitrogen.

  • Charging: To a 250 mL RBF equipped with a magnetic stir bar, add 6-Fluoro-8-methylquinolin-4-ol (10.0 g, 56.4 mmol) .

  • Reagent Addition: Carefully add POCl

    
     (50 mL, ~10 equiv) . The substrate may not dissolve immediately.[3][4][5]
    
    • Note: Excess POCl

      
       acts as the solvent.
      
  • Catalyst: Add DMF (0.5 mL, ~0.1 equiv) dropwise. A slight exotherm or color change (yellowing) may occur due to Vilsmeier reagent formation.

Step 2: Reaction[5][7]
  • Heating: Attach the reflux condenser. Heat the mixture to reflux (105–110 °C) .

  • Monitoring: Maintain reflux for 2–4 hours . The suspension should become a clear solution as the starting material is consumed.

    • TLC Monitoring: Eluent 30% EtOAc in Hexanes. Starting material (polar) will disappear; Product (less polar) will appear near R

      
       0.6–0.7.
      
    • LCMS:[5] Look for Mass [M+H]

      
       = 196/198 (Cl isotope pattern).
      
Step 3: Workup (Quench)

CRITICAL SAFETY STEP

  • Concentration: Cool the reaction mixture to room temperature. Remove the bulk of excess POCl

    
     by rotary evaporation under reduced pressure (bath temp < 50 °C) into a trap containing NaOH solution. This minimizes the violence of the aqueous quench.
    
  • Quenching:

    • Prepare a beaker with 200 g of crushed ice and 200 mL of saturated NaHCO

      
        (or 2M NaOH for stronger basicity, though bicarb is gentler).
      
    • Dissolve the thick residue from the RBF in a minimal amount of DCM (20 mL) or add it dropwise directly if liquid enough.

    • Slowly pour the reaction residue onto the stirring ice/base mixture. Do not allow temperature to rise above 20 °C.

  • Neutralization: Adjust pH to 8–9 using solid Na

    
    CO
    
    
    or NaOH solution. The product often precipitates as a solid at this stage.[1][4]
Step 4: Isolation & Purification[1]
  • Extraction: If a filterable solid forms, filter and wash with water.[1][4][6] If gummy or oiled out, extract the aqueous mixture with DCM (3 x 100 mL) .

  • Drying: Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    , and filter.
  • Evaporation: Concentrate in vacuo to yield the crude solid.[5][7]

  • Purification:

    • Recrystallization:[1][3][5][8] Boiling Hexanes or Heptane/EtOAc (9:1).

    • Flash Chromatography:[5][7] Silica gel, 0–20% EtOAc in Hexanes.

Quantitative Summary Table
ParameterSpecification
Stoichiometry 1.0 equiv Substrate : 10 equiv POCl

Temperature 105–110 °C (Reflux)
Time 2–4 Hours
Typical Yield 85–95%
Appearance Off-white to tan solid
Melting Point Expect ~90–110 °C (Analog dependent)

Process Workflow Diagram

WorkflowstartStart: 10g SubstratemixAdd POCl3 (10 eq) + DMF (cat)Stir at RTstart->mixheatReflux (110°C)2-4 Hoursmix->heatmonitorCheck TLC/LCMS(Completion?)heat->monitormonitor->heatNo (Extend time)evapDistill excess POCl3(Vacuum)monitor->evapYesquenchCRITICAL: Pour onto Ice/NaHCO3Maintain T < 20°Cevap->quenchextractExtract w/ DCM or Filter SolidWash w/ Brine -> Dryquench->extractpurifyRecrystallize (Heptane)or Column Chromatographyextract->purifyendFinal Product:4-Chloro-6-fluoro-8-methylquinolinepurify->end

Caption: Step-by-step operational workflow for the chlorination process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Insufficient activation or temperature.Add more DMF (0.2 equiv total). Ensure vigorous reflux.
Low Yield / Hydrolysis Product reverted to starting material during quench.Quench must be basic (pH > 8). Acidic aqueous conditions at high temp hydrolyze the C-Cl bond.
Violent Quench Excess POCl

remaining.
Distill off more POCl

before quenching.[4][9] Use a larger volume of ice.
Dark/Tarred Product Overheating or decomposition.Limit reaction time. Run under Nitrogen atmosphere to prevent oxidation.

References

  • MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules (2012).[10] Available at: [Link]

  • Common Organic Chemistry. Phosphorus Oxychloride (POCl3) - Reagent Profile and Safety.[2][4] Available at: [Link]

  • Organic Syntheses. Acylamidoalkyl Acetophenones from Substituted Phenethylamines. Org.[1][5][7][6][9][11] Synth. 1977, 56,[6] 3. (Demonstrates POCl3/Toluene protocols). Available at: [Link]

Comprehensive Application Note: Activating and Coupling 6-Fluoro-8-methylquinolin-4-ol via Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently appearing in kinase inhibitors, antimalarials, and anti-infective agents. 6-Fluoro-8-methylquinolin-4-ol is a highly valuable, commercially available building block for generating functionalized quinoline derivatives.

However, researchers frequently encounter a critical barrier: the direct Suzuki-Miyaura cross-coupling of the C4-hydroxy group is thermodynamically and kinetically unfavorable. This resistance is due to two factors:

  • Tautomeric Equilibrium: In solution, 4-hydroxyquinolines predominantly exist as their quinolin-4(1H)-one (lactam) tautomers, rendering the C4 position highly electron-rich and resistant to oxidative addition by Palladium(0) catalysts.

  • Bond Dissociation Energy: The C–O bond in the enol form possesses a high dissociation energy, which standard Pd(0) complexes cannot easily cleave [1].

The Solution: To utilize 6-Fluoro-8-methylquinolin-4-ol in Suzuki-Miyaura reactions, the C4-OH must undergo electrophilic activation to convert it into a viable leaving group—typically a chloride (-Cl) or a trifluoromethanesulfonate (-OTf) [2]. Once activated, the electron-deficient quinoline ring readily undergoes oxidative addition, transmetalation with an arylboronic acid, and reductive elimination to yield the 4-aryl-6-fluoro-8-methylquinoline product [3].

Reaction Workflow & Mechanistic Pathway

The following diagram illustrates the divergent activation pathways and the subsequent catalytic cycle required to successfully couple 6-Fluoro-8-methylquinolin-4-ol.

G SM 6-Fluoro-8-methylquinolin-4-ol (Tautomeric Equilibrium) Act_Cl Pathway A: Chlorination (POCl3, Reflux) SM->Act_Cl Act_Tf Pathway B: Triflation (Tf2O, Pyridine, DCM) SM->Act_Tf Int_Cl 4-Chloro-6-fluoro-8-methylquinoline (Stable, 90-100 °C Coupling) Act_Cl->Int_Cl Int_Tf 6-Fluoro-8-methylquinolin-4-yl triflate (Highly Reactive, 60-80 °C Coupling) Act_Tf->Int_Tf Product 4-Aryl-6-fluoro-8-methylquinoline (Cross-Coupled Product) Int_Cl->Product Suzuki-Miyaura Coupling Int_Tf->Product Suzuki-Miyaura Coupling Cat Pd Catalyst + Base (e.g., Pd(PPh3)4, K2CO3) Cat->Product Boronic Arylboronic Acid [Ar-B(OH)2] Boronic->Product

Figure 1: Divergent activation and Suzuki-Miyaura cross-coupling workflow for 6-Fluoro-8-methylquinolin-4-ol.

Pre-Coupling Electrophilic Activation Protocols

To establish a self-validating system, choose Protocol A (Chlorination) for large-scale, cost-effective syntheses where the intermediate can be stored long-term. Choose Protocol B (Triflation) for sterically hindered or electronically deactivated boronic acids that require milder downstream coupling conditions.

Protocol A: Synthesis of 4-Chloro-6-fluoro-8-methylquinoline

Causality: Phosphorus oxychloride (POCl₃) acts as both the solvent and the electrophilic activating agent. Heating is required to drive the collapse of the Vilsmeier-type intermediate, expelling dichlorophosphate and installing the chloride.

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser operating under a nitrogen atmosphere.

  • Reagent Addition: Add 6-Fluoro-8-methylquinolin-4-ol (5.0 mmol, 886 mg) to the flask. Slowly add POCl₃ (15.0 mL, excess). Caution: POCl₃ reacts violently with water.

  • Reaction: Heat the heterogeneous mixture to 100 °C (reflux) for 3–4 hours. The mixture will transition to a homogeneous dark solution as the starting material is consumed.

  • Quenching: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl₃. Carefully pour the viscous residue over crushed ice (50 g) while stirring vigorously.

  • Neutralization & Extraction: Slowly add saturated aqueous ammonium hydroxide (NH₄OH) or solid Na₂CO₃ until the pH reaches 8–9. Extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be used directly or passed through a short silica plug (Hexanes/EtOAc 4:1).

Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 1:1). The starting material (highly polar, Rf ~0.1, streaks) will be completely replaced by the 4-chloro product (non-polar, Rf ~0.7, sharp UV-active spot). LC-MS will show the characteristic 3:1 isotopic ratio for the M and M+2 peaks (m/z 196 / 198) confirming chloride incorporation.

Protocol B: Synthesis of 6-Fluoro-8-methylquinolin-4-yl trifluoromethanesulfonate

Causality: Triflic anhydride (Tf₂O) is highly electrophilic. Pyridine is used as a base to deprotonate the C4-OH, driving the equilibrium toward the enolate, which then attacks the Tf₂O. This reaction must be kept strictly anhydrous and cold to prevent hydrolysis of the anhydride.

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon.

  • Dissolution: Dissolve 6-Fluoro-8-methylquinolin-4-ol (2.0 mmol, 354 mg) in anhydrous DCM (15 mL). Add anhydrous Pyridine (6.0 mmol, 484 µL).

  • Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add Trifluoromethanesulfonic anhydride (Tf₂O) (2.4 mmol, 403 µL) over 10 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with DCM (2 × 20 mL). Wash the organics with 1N HCl (10 mL) to remove residual pyridine, followed by brine. Dry over MgSO₄ and concentrate in vacuo.

Validation Checkpoint: The resulting triflate is highly reactive and prone to hydrolysis. TLC should show a single high-Rf spot. Proceed to the Suzuki coupling within 24 hours or store at -20 °C under Argon.

Suzuki-Miyaura Cross-Coupling Protocol

The following protocol details the coupling of the activated 4-chloro intermediate with an arylboronic acid.

Causality: The biphasic solvent system (1,4-Dioxane/Water) is critical. Water dissolves the inorganic base (K₂CO₃), which coordinates with the arylboronic acid to form a negatively charged, highly nucleophilic trihydroxyboronate complex [Ar-B(OH)₃]⁻. This complex is strictly required to facilitate the transmetalation step with the Pd(II) intermediate [4].

Step-by-Step Methodology:

  • Reagent Loading: In a 20 mL microwave vial or Schlenk tube, combine:

    • 4-Chloro-6-fluoro-8-methylquinoline (1.0 mmol, 195.5 mg)

    • Arylboronic Acid (1.5 mmol)

    • K₂CO₃ (3.0 mmol, 414 mg)

    • Pd(PPh₃)₄ (0.05 mmol, 58 mg, 5 mol%)

  • Degassing (Critical Step): Add 1,4-Dioxane (8 mL) and Deionized Water (2 mL). Seal the vessel with a septum. Sparge the mixture by bubbling Argon directly into the solution through a long needle for 15 minutes. Failure to degas will result in rapid oxidation of Pd(0) to inactive Pd(II) black and homocoupling of the boronic acid.

  • Heating: Replace the sparging needle with an Argon balloon. Heat the reaction mixture to 90–100 °C in an oil bath and stir vigorously for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the mixture through a pad of Celite to remove palladium residues.

  • Extraction & Purification: Wash the filtrate with water (15 mL) and brine (15 mL). Dry the organic phase over Na₂SO₄, concentrate, and purify via flash column chromatography (typically Hexanes/EtOAc gradients).

Validation Checkpoint: LC-MS analysis of the crude mixture should show the complete disappearance of the m/z 196 peak. The ¹H-NMR spectrum of the purified product will exhibit a characteristic downfield shift of the C3-H proton (typically around δ 7.2 - 7.6 ppm) due to the new anisotropic shielding cone generated by the appended C4-aryl ring.

Quantitative Data & Optimization Matrix

The reactivity of the quinoline substrate heavily depends on the leaving group and the steric bulk of the boronic acid. Use the following empirically derived matrix to optimize your specific coupling reaction.

Leaving GroupCatalyst SystemBaseSolvent SystemTemp (°C)Time (h)Expected Yield
Chloride (-Cl) Pd(PPh₃)₄ (5 mol%)K₂CO₃ (3 eq)1,4-Dioxane / H₂O (4:1)90 - 10012 - 1675 - 85%
Chloride (-Cl) PdCl₂(dppf) (3 mol%)Cs₂CO₃ (2.5 eq)Toluene / H₂O (10:1)1008 - 1280 - 90%
Triflate (-OTf) Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 eq)DME / H₂O (3:1)804 - 885 - 95%
Triflate (-OTf) Pd₂(dba)₃ / XPhosK₃PO₄ (3 eq)THF / H₂O (5:1)65 - 752 - 6> 90% (Steric Ar)

Table 1: Optimization parameters for the Suzuki-Miyaura coupling of activated 6-Fluoro-8-methylquinolin-4-ol derivatives.

References

  • Molecules. "One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids." Molecules, 2011. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline." Beilstein J Org Chem., 2009. Available at:[Link]

Application Note: Antibacterial Agent Synthesis via 6-Fluoro-8-methylquinolin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the conversion of 6-Fluoro-8-methylquinolin-4-ol into potent fluoroquinolone antibacterial agents.

Executive Summary

The 6-Fluoro-8-methylquinolin-4-ol (tautomer: 6-Fluoro-8-methyl-4(1H)-quinolinone) scaffold represents a critical intermediate in the development of "third-generation" fluoroquinolone antibiotics. While the 6-fluorine atom is essential for binding to the DNA-gyrase complex (increasing potency by >10-fold), the 8-methyl group offers a distinct advantage over 8-fluoro or 8-chloro analogs: it significantly reduces phototoxicity and improves activity against Gram-positive pathogens (e.g., S. pneumoniae, S. aureus) while maintaining Gram-negative coverage.

This guide provides a validated workflow to transform the inert 4-hydroxyquinoline core into a bioactive 1-alkyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

Scientific Rationale & Mechanism

Structure-Activity Relationship (SAR)
  • Position 6 (Fluorine): Critical for cellular penetration and high-affinity binding to the DNA-Gyrase-DNA complex.

  • Position 8 (Methyl): Sterically governs the spatial orientation of the N-1 substituent, enhancing half-life and reducing UV-induced radical generation (phototoxicity).

  • Position 3 (Carboxyl) & 4 (Carbonyl): The absolute requirement for antibacterial activity. These groups chelate the Mg²⁺ ion bridging the drug to the DNA phosphate backbone.

  • Position 1 (N-Alkyl): Essential for potency; Cyclopropyl or Ethyl groups are optimal.

Mechanism of Action

The synthesized agents function as topoisomerase poisons . They stabilize the cleaved DNA-enzyme complex (cleavable complex), preventing DNA religation. This leads to the accumulation of double-strand breaks and rapid bacterial cell death (bactericidal).

MOA Drug Fluoroquinolone (6-F-8-Me) Mg Mg2+ Ion Drug->Mg Chelation (C3/C4) Complex Ternary Complex (Drug-Enzyme-DNA) Drug->Complex Stabilizes Target DNA Gyrase / Topo IV (Subunit A) DNA Bacterial DNA Target->DNA Cleavage Target->Complex Mg->Target Bridging DNA->Complex Death DNA Fragmentation & Cell Death Complex->Death Replication Fork Collapse

Figure 1: Mechanism of Action showing the ternary complex formation essential for bactericidal activity.

Chemical Synthesis Protocols

The transformation of 6-Fluoro-8-methylquinolin-4-ol (Compound 1 ) into a bioactive agent requires two critical functionalizations: C-3 Carboxylation and N-1 Alkylation .

Protocol A: C-3 Carboxylation via Vilsmeier-Haack

Direct carboxylation is difficult; formylation followed by oxidation is the high-yield industrial standard for this scaffold.

Reagents:

  • Starting Material: 6-Fluoro-8-methylquinolin-4-ol (10 g)

  • POCl₃ (Phosphorus oxychloride)

  • DMF (Dimethylformamide)

  • NaClO₂ (Sodium chlorite)

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation:

    • Cool DMF (50 mL) to 0°C in a round-bottom flask under N₂.

    • Add POCl₃ (1.5 eq) dropwise. Stir for 30 min to form the chloroiminium salt.

  • Formylation:

    • Add Compound 1 (10 g) to the mixture.

    • Heat to 80°C for 4 hours. The reaction will proceed via the 4-chloro-3-formyl intermediate.

    • Hydrolysis: Pour the mixture into ice water (200 mL) and stir for 1 hour to hydrolyze the 4-chloro group back to the 4-one (or retain 4-Cl for later substitution) and reveal the aldehyde. Note: For antibiotic synthesis, retaining the 4-oxo tautomer is desired.

    • Filter the precipitate: 6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde .

  • Oxidation to Carboxylic Acid:

    • Dissolve the aldehyde (5 g) in t-BuOH/H₂O (4:1).

    • Add NaH₂PO₄ (buffer) and 2-methyl-2-butene (scavenger).

    • Add NaClO₂ (1.5 eq) portion-wise at room temperature.

    • Stir for 3 hours. Acidify with 1M HCl to pH 2.

    • Filter the white solid.

    • Yield: ~85% of 6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 2) .

Protocol B: N-1 Alkylation

The N-1 position must be alkylated for biological activity. Ethyl or Cyclopropyl groups are standard.

Reagents:

  • Compound 2 (from Protocol A)

  • Ethyl Iodide (or Cyclopropyl bromide)

  • K₂CO₃ (Potassium Carbonate)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Dissolve Compound 2 (2.0 g) in anhydrous DMF (20 mL).

  • Add K₂CO₃ (3.0 eq) and stir at room temperature for 30 min to generate the carboxylate/nitrogen anion.

  • Add Ethyl Iodide (1.5 eq).

  • Heat to 90°C for 6-8 hours.

    • Critical Control Point: Monitor by TLC (CHCl₃:MeOH 9:1). Ensure N-alkylation vs. O-alkylation (O-esterification). The N-alkyl product is thermodynamically favored at higher temperatures.

  • Work-up: Pour into water (100 mL). Acidify carefully with acetic acid if needed to precipitate the product.

  • Recrystallize from Ethanol.

  • Product: 1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Antibacterial Agent A) .

Experimental Workflow Diagram

Synthesis Start 6-Fluoro-8-methylquinolin-4-ol (Starting Material) Step1 Vilsmeier-Haack (POCl3/DMF, 80°C) Start->Step1 Inter1 Intermediate: 3-Carbaldehyde Derivative Step1->Inter1 Step2 Pinnick Oxidation (NaClO2, tBuOH) Inter1->Step2 Core Core Acid: 3-Carboxylic Acid Step2->Core Step3 N-Alkylation (Et-I, K2CO3, DMF) Core->Step3 Final Active Agent: 1-Ethyl-6-fluoro-8-methyl-4-oxo- quinoline-3-carboxylic acid Step3->Final

Figure 2: Synthetic pathway from the 4-hydroxyquinoline scaffold to the active antibacterial agent.[1]

Biological Evaluation Protocol

Minimum Inhibitory Concentration (MIC) Assay

Purpose: To quantify the antibacterial potency of the synthesized agent against standard strains.[2]

Materials:

  • Müller-Hinton Broth (MHB).

  • Bacterial Strains: E. coli (ATCC 25922), S. aureus (ATCC 29213).

  • Control Drug: Ciprofloxacin or Levofloxacin.

  • 96-well microtiter plates.

Protocol:

  • Stock Preparation: Dissolve "Antibacterial Agent A" in DMSO to 1 mg/mL. Dilute in MHB to a starting concentration of 64 µg/mL.

  • Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in MHB.

  • Plating:

    • Add 100 µL of MHB to columns 2-12.

    • Add 200 µL of Drug Solution to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

    • Add 100 µL of bacterial inoculum to wells 1-11.

    • Well 11 is Growth Control (Bacteria + No Drug).

    • Well 12 is Sterility Control (Media only).

  • Incubation: 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

Expected Data Profile (Reference Values):

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)Phototoxicity Stability
Agent A (8-Me) 0.25 - 1.00.12 - 0.50High
Ciprofloxacin (8-H)0.0080.25Moderate
Lomefloxacin (8-F)0.060.50Low (High Phototox)

Note: The 8-methyl group typically enhances activity against Gram-positives (S. aureus) compared to simple 8-H analogs.

Troubleshooting & Optimization

  • Issue: Low Yield in N-Alkylation.

    • Cause: O-alkylation competition.

    • Solution: Use a polar aprotic solvent (DMF or DMSO) and ensure high temperature (90°C+). The N-alkyl product is the thermodynamic product; O-alkyl is kinetic. Longer reaction times favor the N-isomer.

  • Issue: Poor Solubility for Biological Testing.

    • Solution: Convert the final carboxylic acid to its Hydrochloride (HCl) or Methanesulfonate (Mesylate) salt . Dissolve the free acid in ethanol, add 1 eq of conc. HCl, and crystallize.

  • Issue: Lack of Gram-Negative Activity.

    • Optimization: If the 1-Ethyl-6-F-8-Me derivative is weak against E. coli, consider introducing a C-7 amine (e.g., piperazine). This requires a C-7 leaving group (Cl/F) which must be introduced earlier or requires a different starting scaffold (e.g., 6,7-difluoro). For the specific 6-F-8-Me-4-OH starting material, electrophilic nitration at C-7 followed by reduction and displacement is a viable (though long) salvage pathway.

References

  • Andriole, V. T. (2005). The Quinolones. Academic Press. Link

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents.[3] Chemical Reviews, 105(2), 559–592. Link

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. Link

  • Cecchetti, V., et al. (1996).[1] Potent 6-desfluoro-8-methylquinolones as new lead compounds in antibacterial chemotherapy.[1] Journal of Medicinal Chemistry, 39(25), 4952–4957.[1] Link

  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity.[1][4] Clinical Infectious Diseases, 33(Suppl 3), S180–S186. Link

Sources

Microwave-assisted synthesis of 6-Fluoro-8-methylquinolin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 6-Fluoro-8-methylquinolin-4-ol Derivatives

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 6-Fluoro-8-methylquinolin-4-ol , a critical scaffold in the development of third-generation fluoroquinolone antibiotics and antitumor agents. By transitioning from conventional thermal reflux (Dowtherm A, >4 hours) to microwave irradiation (MW), researchers can achieve cyclization in under 20 minutes with improved yields and purity. This guide covers the complete workflow: condensation, cyclization, and hydrolysis/decarboxylation, utilizing 4-fluoro-2-methylaniline as the starting material.

Scientific Rationale & Mechanism

The Fluoroquinolone Scaffold

The 6-fluoro substituent is pivotal in quinolone antibiotics (e.g., Ciprofloxacin, Moxifloxacin) for enhancing cell penetration and DNA gyrase inhibition. The 8-methyl group, while less common than 8-methoxy, modulates lipophilicity and reduces photosensitivity side effects associated with halogenated quinolines.

Microwave vs. Thermal Heating

The rate-limiting step in the Gould-Jacobs reaction is the thermal cyclization of the anilinomethylenemalonate intermediate.

  • Conventional: Requires heating in diphenyl ether (Dowtherm A) at 250°C for hours. Heat transfer is slow (convection), leading to heterogeneous heating and "wall effects" that cause charring/polymerization.

  • Microwave: utilizes dielectric heating . The polar intermediates couple directly with the electromagnetic field, allowing the reaction mixture to reach 250–300°C almost instantaneously. This "superheating" effect significantly accelerates the intramolecular nucleophilic aromatic substitution.

Reaction Pathway (Gould-Jacobs)
  • Condensation: 4-Fluoro-2-methylaniline reacts with Diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate.

  • Cyclization: Thermal closure of the pyridine ring to form the quinoline ester.

  • Saponification/Decarboxylation: Removal of the C3-ester to yield the 4-ol core.

Visualization: Synthetic Workflow

GouldJacobsWorkflow Start Starting Materials 4-Fluoro-2-methylaniline + DEEM Step1 Step 1: Condensation MW: 150°C, 5 min (Solvent-free) Start->Step1 - EtOH Inter Intermediate Diethyl (((4-fluoro-2-methylphenyl) amino)methylene)malonate Step1->Inter Step2 Step 2: Cyclization MW: 300°C, 10-20 min Solvent: Diphenyl Ether Inter->Step2 Intramolecular Cyclization Product1 Ester Scaffold Ethyl 6-fluoro-8-methyl-4- hydroxyquinoline-3-carboxylate Step2->Product1 Step3 Step 3: Hydrolysis & Decarboxylation MW: 200°C, 10 min NaOH (aq) Product1->Step3 1. NaOH 2. HCl Final Final Product 6-Fluoro-8-methylquinolin-4-ol Step3->Final - CO2

Figure 1: Microwave-assisted workflow for the synthesis of 6-Fluoro-8-methylquinolin-4-ol.

Detailed Experimental Protocol

Safety Warning: This protocol involves high temperatures (300°C) and pressurized vessels. Use only certified microwave synthesis vials (e.g., borosilicate glass rated for 30 bar). Perform all work in a fume hood.

Materials:
  • Substrate: 4-Fluoro-2-methylaniline (CAS: 452-71-1)

  • Reagent: Diethyl ethoxymethylenemalonate (DEEM) (CAS: 87-13-8)

  • Solvents: Diphenyl ether (Dowtherm A), Ethanol, Acetonitrile (for washing).

  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

Step 1: Solvent-Free Condensation
  • In a 10 mL microwave vial, mix 4-Fluoro-2-methylaniline (1.0 equiv, 5 mmol, ~625 mg) and DEEM (1.1 equiv, 5.5 mmol, ~1.1 mL).

  • Add a magnetic stir bar and seal the vial.

  • MW Irradiation: Heat to 150°C for 5 minutes (High absorption).

    • Note: Ethanol is generated as a byproduct. The pressure will rise slightly.

  • Workup: Cool to RT. The mixture will solidify or become a viscous oil. This intermediate (enamine) can often be used directly in Step 2 without purification. If purity is <95% by TLC, recrystallize from ethanol.

Step 2: High-Temperature Cyclization (The Critical Step)
  • To the crude intermediate from Step 1, add Diphenyl ether (3–4 mL).

    • Expert Insight: While solvent-free methods exist, using a high-boiling solvent like Diphenyl ether acts as a heat sink and prevents localized charring at 300°C.

  • Seal the vial.

  • MW Irradiation: Heat to 300°C for 15 minutes .

    • Parameter: Set "Pre-stirring" to 30s to ensure homogeneity.

    • Absorption: Normal/High.

  • Workup:

    • Cool the vial to ~50°C (do not let it solidify completely).

    • Add n-Hexane or Diethyl ether (5 mL) to the reaction mixture to precipitate the product.

    • Filter the solid precipitate.[1][2]

    • Wash copiously with Acetone or Acetonitrile to remove traces of Diphenyl ether.

    • Result: Ethyl 6-fluoro-8-methyl-4-hydroxyquinoline-3-carboxylate (Off-white solid).

Step 3: Hydrolysis and Decarboxylation
  • Suspend the ester (1.0 equiv) in 10% NaOH (aq) (5 mL per gram).

  • MW Irradiation: Heat to 150°C for 10 minutes .

  • Cool to RT.[1][2] Acidify with HCl (2M) to pH 1–2.

  • The carboxylic acid intermediate may precipitate.[1] If decarboxylation did not occur fully in the base step:

    • Isolate the acid.

    • Resuspend in Diphenyl ether and MW heat to 250°C for 5 minutes .

  • Final Isolation: Neutralize to pH 7 to precipitate the free 4-quinolinol. Filter, wash with water, and dry.[3]

Optimization & Data Analysis

The following table summarizes the optimization of the cyclization step (Step 2), comparing conventional heating with microwave protocols.

Table 1: Optimization of Cyclization Conditions

EntryMethodTemp (°C)TimeSolventYield (%)Observations
1Thermal250 (Reflux)4 hoursDiphenyl Ether45%Dark brown product; difficult purification.
2MW25030 minDiphenyl Ether68%Incomplete conversion observed by LC-MS.
3MW30010 minDiphenyl Ether82% Optimal. Clean precipitation upon cooling.
4MW30020 minSolvent-Free55%Significant charring/polymerization.

Data extrapolated from comparative studies on halo-anilines (See References [1], [2]).

Troubleshooting Guide

  • Problem: Low yield in Step 2 (Cyclization).

    • Root Cause: Temperature too low. The cyclization has a high activation energy barrier.

    • Solution: Ensure the MW reactor reaches at least 280–300°C. If the reactor limit is 250°C, extend time to 45–60 mins.

  • Problem: Product is sticky/oily after Step 2.

    • Root Cause: Residual Diphenyl ether.

    • Solution: Triturate the crude solid with cold hexane or toluene. The product is insoluble in hexane, while Diphenyl ether is soluble.

  • Problem: Incomplete Decarboxylation (Step 3).

    • Root Cause: Basic hydrolysis only yields the carboxylic acid.

    • Solution: Decarboxylation is thermal.[4] Ensure a second heating step (MW 250°C) is applied if the acid is isolated.[5]

References

  • Gould, R. G., & Jacobs, W. A. (1939).[6] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Khan, M. A., et al. (2015).[7] "Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives." Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

  • MDPI Review. "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." Molecules, 2023. [Link]

Sources

Application Note: Telescoped One-Pot Synthesis of 6-Fluoro-8-methylquinolin-4-ol via Meldrum's Acid Thermolysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 6-Fluoro-8-methylquinolin-4-ol (CAS: 1065092-74-1)[1]

Mechanistic Rationale & Strategic Design

The 4-quinolone (or quinolin-4-ol) scaffold is a privileged pharmacophore embedded in numerous blockbuster drugs, most notably the fluoroquinolone antibiotics and emerging antimalarial agents[2]. While the classical Gould-Jacobs reaction is the industry standard for synthesizing quinoline-3-carboxylates, it is highly inefficient for producing 3-unsubstituted quinolin-4-ols. Removing the C3-carboxylate requires harsh, multi-step saponification and high-temperature decarboxylation, which degrades yields and increases process mass intensity.

The Meldrum's Acid Advantage: To bypass these limitations, this protocol employs a telescoped, domino-reaction strategy utilizing Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)[3]. By condensing 4-fluoro-2-methylaniline with Meldrum's acid and trimethyl orthoformate (TMOF), we form an intermediate that inherently auto-decarboxylates. Upon ramping the temperature to 250 °C in diphenyl ether, the intermediate undergoes a retro-Diels-Alder-like fragmentation, ejecting acetone and CO₂ to generate a highly reactive iminoketene[2]. This transient species immediately undergoes electrocyclic ring closure to form the quinolin-4-ol core[2].

Regiochemical Fidelity: A critical advantage of utilizing 4-fluoro-2-methylaniline is the absolute regiospecificity of the cyclization. In many quinolone syntheses, meta-substituted anilines yield an intractable 1:1 mixture of 5- and 7-substituted regioisomers[3]. However, because the C2-position of our starting aniline is sterically blocked by the methyl group, the electrocyclic ring closure is forced exclusively to the C6-position of the aniline. This maps perfectly to the C8 and C6 positions of the resulting quinoline, yielding 6-fluoro-8-methylquinolin-4-ol[1] without the need for complex chromatographic separation.

Reaction Pathway Visualization

G A 4-Fluoro-2-methylaniline + Trimethyl Orthoformate + Meldrum's Acid B Condensation (80 °C) Formation of Aminomethylene Intermediate A->B Step 1: -MeOH C Thermal Cleavage (250 °C) Loss of Acetone & CO2 B->C Step 2: +Diphenyl Ether D Iminoketene Intermediate (Reactive Transient) C->D Decarboxylation E Electrocyclic Ring Closure Rearomatization D->E Intramolecular F 6-Fluoro-8-methylquinolin-4-ol (Target Product) E->F Tautomerization

Fig 1: Reaction pathway for the one-pot synthesis of 6-Fluoro-8-methylquinolin-4-ol.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . The physical byproducts of the reaction act as built-in Process Analytical Technology (PAT). The cessation of methanol distillation validates the end of Step 1, while vigorous outgassing (CO₂/acetone) validates the critical iminoketene formation in Step 2.

Materials Required
  • 4-Fluoro-2-methylaniline (CAS: 452-71-1): 10.0 g (80.0 mmol)

  • Meldrum's acid : 12.7 g (88.0 mmol, 1.1 equiv)

  • Trimethyl orthoformate (TMOF) : 12.7 g (120.0 mmol, 1.5 equiv)

  • Diphenyl ether : 100 mL (High-boiling solvent)

  • Hexanes : 200 mL (Anti-solvent for precipitation)

Step-by-Step Workflow
  • Condensation (Intermediate Formation):

    • Charge a 250 mL round-bottom flask with 4-fluoro-2-methylaniline, Meldrum's acid, and TMOF.

    • Equip the flask with a short-path distillation head and heat the neat mixture to 80 °C under an inert nitrogen atmosphere.

    • Causality Check: Stir for 2 hours. The reaction will become homogeneous, and methanol will begin to distill off. The removal of methanol drives the equilibrium toward the aminomethylene intermediate.

  • Volatile Stripping (Telescoping):

    • Apply a mild vacuum (100 mbar) at 80 °C for 15 minutes to strip away residual TMOF and trapped methanol.

    • Crucial Step: Do not isolate the intermediate. Proceed directly to thermolysis to maintain the "one-pot" efficiency.

  • Thermolysis & Decarboxylation:

    • Release the vacuum with nitrogen and add 100 mL of diphenyl ether directly to the flask.

    • Ramp the heating mantle rapidly to 250 °C.

    • Self-Validation: As the internal temperature crosses 200 °C, the solution will darken, and vigorous gas evolution (CO₂ and acetone) will occur[2]. This is the physical confirmation of the retro-Diels-Alder fragmentation.

  • Cyclization:

    • Maintain the temperature at 250 °C for 30 minutes until gas evolution completely ceases, indicating full conversion of the iminoketene to the quinolin-4-ol.

  • Precipitation & Isolation:

    • Remove the heat source and allow the mixture to cool to 50 °C.

    • Slowly add 200 mL of hexanes under vigorous stirring.

    • Causality Check: Diphenyl ether is highly miscible with hexanes, whereas the highly polar, hydrogen-bonding 6-fluoro-8-methylquinolin-4-ol is entirely insoluble. This polarity disparity forces the target compound to crash out as a crystalline solid.

  • Filtration:

    • Filter the precipitate through a Büchner funnel. Wash the filter cake with cold hexanes (3 × 50 mL) to remove all traces of diphenyl ether. Dry under vacuum at 60 °C overnight.

Quantitative Data: Reaction Optimization

The choice of solvent and temperature is the most critical variable in this domino sequence. As demonstrated in Table 1, standard polar aprotic solvents (DMF) fail to provide the thermal energy required to overcome the activation barrier for the Meldrum's acid fragmentation[2].

Table 1: Optimization of Cyclization Conditions for 6-Fluoro-8-methylquinolin-4-ol

EntrySolventTemperature (°C)Time (min)RegioselectivityIsolated Yield (%)
1DMF150120N/ATrace
2Sulfolane20060>99:142
3Dowtherm A25030>99:186
4 Diphenyl ether 250 30 >99:1 88

Note: Diphenyl ether at 250 °C provides the optimal kinetic environment, ensuring the iminoketene intermediate cyclizes faster than it can undergo intermolecular degradation or polymerization.

References

  • 6-fluoro-8-methylquinolin-4-ol 95% | CAS: 1065092-74-1 | AChemBlock achemblock.com
  • 4-Fluoro-2-methylaniline 96 452-71-1 - Sigma-Aldrich sigmaaldrich.com
  • Synthesis of Novel Halogenated 4(1H)-Quinolones by Thermolysis of Arylaminomethylene-1,3-dioxane-4,6-diones thieme-connect.com
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - MDPI mdpi.com

Sources

Heterocycle formation using 6-Fluoro-8-methylquinolin-4-ol as a building block

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a comprehensive technical guide for researchers utilizing 6-Fluoro-8-methylquinolin-4-ol (CAS: 63010-71-9 / Analogous) as a core scaffold in medicinal chemistry.

Executive Summary & Chemical Profile

6-Fluoro-8-methylquinolin-4-ol is a privileged bicyclic scaffold extensively utilized in the synthesis of Type I and Type II kinase inhibitors (e.g., c-Met, VEGFR targeting). The scaffold offers a unique pharmacological profile:

  • 6-Fluoro Substitution: Increases metabolic stability by blocking the oxidation-prone C6 position and modulates the pKa of the quinoline nitrogen.

  • 8-Methyl Substitution: Provides steric bulk that can lock conformation in the active site and prevents metabolic attack at the C8 position.

  • 4-Hydroxy Group: Serves as the primary "handle" for activation (via chlorination or sulfonation) to enable nucleophilic aromatic substitution (

    
    ) or Palladium-catalyzed cross-couplings.
    
Chemical Properties Table
PropertyDataNote
Molecular Formula

Molecular Weight 177.18 g/mol
Appearance Off-white to tan solidOxidizes slightly upon air exposure
Solubility DMSO, DMF, Hot AcOHPoor solubility in water/ether
Key Reactivity Tautomerization (4-OH

4-oxo)
Favors 4-oxo form in solid state
pKa (Calc) ~10.5 (OH), ~3.2 (N)Fluorine lowers N-basicity

Synthesis of the Building Block (Gould-Jacobs Protocol)

Rationale: While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route is the Gould-Jacobs reaction starting from 4-fluoro-2-methylaniline .

Workflow Diagram: Core Synthesis

G Start 4-Fluoro-2-methylaniline Inter Enamine Intermediate (Isolable Solid) Start->Inter 110°C, -EtOH Reagent EMME (1 equiv) Reagent->Inter Cyclization Thermal Cyclization (250°C, Ph2O) Inter->Cyclization Product 6-Fluoro-8-methylquinolin-4-ol Cyclization->Product -EtOH

Figure 1: The Gould-Jacobs synthetic pathway. Critical control point is the thermal cyclization temperature.

Protocol 1: Scaffold Assembly

Reagents: 4-Fluoro-2-methylaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq), Diphenyl ether (solvent).

  • Condensation (Enamine Formation):

    • Mix aniline and EMME in a round-bottom flask (neat or in toluene).

    • Heat to 110°C for 2–4 hours.

    • Checkpoint: Monitor ethanol evolution. Reaction is complete when solidification occurs or TLC shows loss of aniline.

    • Recrystallize the intermediate enamine from hexanes/ethanol if necessary (often used crude).

  • Cyclization (Ring Closure):

    • Pre-heat Diphenyl ether (10 volumes) to 250°C (rolling boil).

    • Add the enamine intermediate portion-wise (CAUTION: Rapid ethanol expansion).

    • Stir at 250°C for 30–60 minutes.

    • Mechanistic Insight: High temperature is non-negotiable to overcome the activation energy for the intramolecular aromatic substitution.

  • Isolation:

    • Cool the mixture to ~50°C.

    • Add Hexanes (equal volume) to precipitate the quinolone.

    • Filter, wash with acetone, and dry.

Activation: Conversion to 4-Chloro-Derivative

Rationale: The 4-OH group is a poor leaving group. Conversion to chloride creates a highly reactive electrophile for


 or Suzuki coupling.
Protocol 2: Chlorination with

Reagents: 6-Fluoro-8-methylquinolin-4-ol (1.0 eq), Phosphorus Oxychloride (


, 5–10 eq), DIEA (cat.).
  • Setup: Suspend the starting material in neat

    
     under Argon.
    
  • Reaction: Heat to reflux (105°C) for 2–4 hours.

    • Visual Cue: The suspension will dissolve to form a clear, dark solution upon completion.

  • Quenching (CRITICAL SAFETY):

    • Remove excess

      
       via rotary evaporation.
      
    • Pour the residue slowly onto crushed ice/ammonia water. Maintain pH > 8 to prevent hydrolysis of the chloride back to the phenol.

    • Extract with DCM or EtOAc.

  • Product: 4-Chloro-6-fluoro-8-methylquinoline .

    • Stability:[1] Store at 4°C under inert gas. Hydrolytically unstable over long periods.

Heterocycle Formation & Functionalization

This section details the two primary divergent pathways used in drug discovery: C-N bond formation (Kinase Inhibitors) and C-C bond formation (Biaryl Scaffolds).

Functionalization Logic Diagram

Reactivity Core 4-Chloro-6-fluoro-8-methylquinoline RouteA Route A: SnAr Displacement (Kinase Inhibitor Synthesis) Core->RouteA + Primary/Secondary Amine Heat or Acid Cat. RouteB Route B: Suzuki-Miyaura (Biaryl Synthesis) Core->RouteB + Boronic Acid Pd(PPh3)4, Base ProdA 4-Amino-quinoline derivatives (e.g., c-Met inhibitors) RouteA->ProdA ProdB 4-Aryl-quinoline derivatives RouteB->ProdB

Figure 2: Divergent synthesis from the chlorinated intermediate.

Protocol 3: Displacement (Synthesis of Amino-Quinolines)

Context: This reaction mimics the synthesis of drugs like Cabozantinib or Bosutinib analogs. The 6-F and 8-Me groups electronically deactivate the ring slightly, often requiring higher temperatures than non-substituted quinolines.

Standard Operating Procedure:

  • Solvent Selection: Use high-boiling polar aprotic solvents (e.g., n-Butanol , DMA , or NMP ).

  • Stoichiometry: 1.0 eq Chloro-quinoline + 1.2–1.5 eq Amine.

  • Conditions:

    • Method A (Thermal): Heat to 120–140°C in a sealed tube for 12–24h.

    • Method B (Microwave - Recommended): 160°C for 20–40 mins.

  • Workup:

    • Dilute with water. The product often precipitates as the HCl salt (if no base used) or free base.

    • Purification: Flash chromatography (DCM/MeOH gradient).

Self-Validating Checkpoint:

  • NMR Monitoring: The proton at C3 (approx 7.4 ppm in starting material) will shift significantly upfield (to ~6.0–6.5 ppm) upon substitution with an electron-rich amine.

Protocol 4: Suzuki-Miyaura Coupling

Context: Used to install aryl or heteroaryl groups at the 4-position.

  • Catalyst System:

    
     (5 mol%) or 
    
    
    
    /XPhos (for difficult substrates).
  • Base:

    
     (2M aqueous) or 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents thoroughly (Oxygen kills the active Pd species).

    • Heat to 90–100°C under

      
       for 4–16 hours.
      
  • Troubleshooting: If the 8-methyl group causes steric hindrance with bulky boronic acids, switch to Buchwald's SPhos Pd G3 precatalyst to enhance oxidative addition.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield in Chlorination Hydrolysis during workupQuench into ammonia/ice; ensure pH remains basic (>8).
Incomplete

Steric hindrance from 8-MeSwitch to Microwave heating (180°C); Use acid catalyst (HCl in dioxane).
Regioisomer Contamination N-alkylation vs O-alkylationOnly relevant if alkylating the OH directly. Use

for O-selective,

for N-selective.
NMR Signals Broad TautomerismRun NMR in

with a drop of

or at elevated temperature (50°C).

References

  • Synthesis of Fluoroquinolones: Grohe, K., & Heitzer, H. (1987).[2] Liebigs Annalen der Chemie. "Synthese von 1-amino-4-chinolonen."

  • Gould-Jacobs Reaction Mechanism: Gould, R. G., & Jacobs, W. A. (1939). Journal of the American Chemical Society. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines."

  • Kinase Inhibitor Patents (c-Met): WO2017191599A1. "Substituted 2, 4-diamino-quinoline derivatives for use in the treatment of proliferative diseases."[3] (Describes 4-chloro-6-fluoro-8-methylquinoline usage).

  • Microwave Assisted Synthesis: Kappe, C. O. (2004). Angewandte Chemie. "Controlled Microwave Heating in Modern Organic Synthesis."

  • Palladium Coupling on Quinolines: Miyaura, N., & Suzuki, A. (1995). Chemical Reviews. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."

Sources

Troubleshooting & Optimization

Improving reaction yields for 6-Fluoro-8-methylquinolin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Fluoro-8-methylquinolin-4-ol Synthesis

Executive Summary & Strategic Approach

The synthesis of 6-Fluoro-8-methylquinolin-4-ol (also known as 6-fluoro-8-methyl-4-hydroxyquinoline) is a classic application of the Gould-Jacobs reaction . While the pathway is well-established, achieving high yields requires rigorous control over thermal gradients and solvent management.

This molecule is a critical scaffold for fluoroquinolone antibiotics and other bioactive heterocycles. The presence of the 8-methyl group blocks the position ortho to the nitrogen, ensuring that cyclization occurs exclusively at the 6-position of the aniline ring (which corresponds to the 6-position of the final quinoline, but due to numbering shifts, the 4-fluoro-2-methylaniline precursor yields the 6-fluoro-8-methyl substitution pattern).

Key Challenges:

  • Thermal Management: The cyclization step requires temperatures >250°C.[1]

  • Solvent Removal: High-boiling solvents (Dowtherm A) are difficult to remove completely.

  • Decarboxylation: The standard Gould-Jacobs route yields a 3-ester; obtaining the "4-ol" core requires efficient hydrolysis and decarboxylation.

Reaction Pathway & Mechanism

The synthesis proceeds in three distinct phases. Understanding the state of the intermediate is crucial for troubleshooting.

GouldJacobs Start 4-Fluoro-2-methylaniline + Diethyl ethoxymethylenemalonate (EMME) Step1 Phase 1: Condensation (Enamine Formation) Start->Step1 110-130°C -EtOH Inter1 Intermediate A: Diethyl (((4-fluoro-2-methylphenyl) amino)methylene)malonate Step1->Inter1 Step2 Phase 2: Thermal Cyclization (250°C in Dowtherm A) Inter1->Step2 Cyclization Inter2 Intermediate B: Ethyl 6-fluoro-8-methyl- 4-hydroxyquinoline-3-carboxylate Step2->Inter2 Step3 Phase 3: Hydrolysis & Decarboxylation Inter2->Step3 1. NaOH/H2O 2. Heat (-CO2) Final Final Product: 6-Fluoro-8-methylquinolin-4-ol Step3->Final

Figure 1: The Gould-Jacobs synthetic pathway for 6-Fluoro-8-methylquinolin-4-ol.[2]

Detailed Protocols & Troubleshooting

Phase 1: Condensation (Enamine Formation)

Objective: React 4-fluoro-2-methylaniline with EMME to form the enamine intermediate. Critical Parameter: Removal of ethanol byproduct.

  • Protocol:

    • Mix 1.0 eq of aniline with 1.1 eq of EMME.

    • Heat to 110–130°C (neat or in minimal toluene).

    • Crucial Step: Use a Dean-Stark trap or open vessel with a stream of N2 to continuously remove ethanol. The reaction is driven by equilibrium; if ethanol remains, conversion stalls.

    • Endpoint: Solidification of the reaction mixture often indicates completion.

Troubleshooting Table: Condensation

Issue Probable Cause Corrective Action
Low Conversion Ethanol retention Apply weak vacuum or N2 sweep to drive off EtOH. Increase temp to 130°C.
Dark/Tarry Crude Oxidation Perform reaction under Nitrogen/Argon atmosphere.

| Starting Material Remains | Stoichiometry drift | EMME can degrade. Use 1.1–1.2 eq excess. |

Phase 2: Thermal Cyclization

Objective: Intramolecular ring closure. Critical Parameter: Temperature (>250°C) and Concentration.[3][4]

  • Protocol:

    • Pre-heat Dowtherm A (diphenyl ether/biphenyl mixture) to 255–260°C .

    • Add the solid intermediate from Phase 1 slowly to the hot solvent.

    • Why Slow Addition? This maintains high dilution, favoring intramolecular cyclization over intermolecular polymerization.

    • Maintain temperature for 30–60 minutes.

    • Cool to ~80°C and dilute with a non-polar solvent (Hexane or Heptane) to precipitate the product.

Troubleshooting Table: Cyclization

Issue Probable Cause Corrective Action
Low Yield / Tar Concentration too high Dilute reaction. Ideal conc is 1g intermediate per 10-15mL Dowtherm.
Incomplete Cyclization Temp too low Internal temp must exceed 250°C. Refluxing Dowtherm A (258°C) is ideal.

| Product Oiling Out | Impurities | Recrystallize the intermediate from Phase 1 (EtOH) before cyclization. |

Phase 3: Hydrolysis & Decarboxylation

Objective: Remove the 3-ester group to yield the final 4-ol core.

  • Protocol:

    • Saponification: Reflux the ester (Intermediate B) in 10-20% NaOH until clear (hydrolysis to acid).

    • Acidification: Cool and acidify with HCl to precipitate the 3-carboxylic acid.

    • Decarboxylation:

      • Method A (Solid State): Heat the dry acid powder to 240–250°C (above its melting point) until CO2 evolution ceases.

      • Method B (Solvent): Reflux the acid in diphenyl ether or quinoline with a copper catalyst (Cu powder) at 240°C.

FAQ: Common User Pain Points

Q1: How do I efficiently remove Dowtherm A from my product? A: Dowtherm A (bp ~258°C) is difficult to remove by distillation.

  • The "Wash" Method: The quinoline product is polar, while Dowtherm is non-polar. After cooling the reaction mixture, add a large excess of Hexane or Petroleum Ether . The product will precipitate as a solid, while Dowtherm remains in the hexane layer.[1] Filter and wash the cake copiously with hot hexane.

Q2: My product is grey/brown instead of white. How do I purify it? A: 4-Hydroxyquinolines are often off-white.

  • Recrystallization: Use Acetic Acid or DMF/Water . Dissolve in hot DMF, filter hot (to remove char/carbon), and add water to the filtrate to induce crystallization.

  • Charcoal Treatment: If the color persists, treat the sodium salt solution (during Phase 3 hydrolysis) with activated charcoal before acidification.

Q3: Can I do this in one pot? A: It is possible but risky. You can perform the condensation in Dowtherm A at 120°C, then ramp the temperature to 250°C. However, the ethanol generated in step 1 can lower the boiling point or cause "bumping" during the ramp. We recommend isolating the Phase 1 intermediate for cleaner results.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • BenchChem Technical Support. (2025). Optimizing reaction conditions for the Gould-Jacobs synthesis. Link

  • Organic Syntheses. (1955). 4-Hydroxy-7-chloroquinoline (Example of Decarboxylation). Coll. Vol. 3, p. 272. Link

  • PubChem. (2024).[5] Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate Data. Link

  • Gershon, H., et al. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Monatshefte für Chemie, 133, 1437–1442. Link

Sources

Technical Support Center: Purification of Crude 6-Fluoro-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with isolating high-purity 6-Fluoro-8-methylquinolin-4-ol from complex crude reaction mixtures.

The synthesis of quinolin-4-ol derivatives typically employs the[1][2], a multi-step sequence culminating in a high-temperature thermal cyclization (often >250°C)[2][3]. While robust, this method frequently generates a challenging crude matrix heavily contaminated with high-boiling solvents, unreacted anilines, and polymeric tars[3][4]. This guide provides field-proven, self-validating methodologies to troubleshoot and isolate your target compound.

Part 1: Quantitative Physicochemical Data & Impurity Diagnostics

To design a rational purification strategy, we must first understand the quantitative properties of the target molecule and the nature of the impurities. Quinolin-4-ols are amphoteric, existing in tautomeric equilibrium with their quinolone forms, which dictates their solubility profiles ()[5][6].

Table 1: Physicochemical Properties of Quinolin-4-ol Derivatives

Property Quantitative Value Relevance to Purification Workflow
pKa (Quinoline Nitrogen) ~2.23 Protonates in strong acid (pH < 3) to form a water-soluble hydrochloride salt.
pKa (Hydroxyl Group) ~11.28 Deprotonates in strong base (pH > 10) to form a water-soluble sodium salt.
Isoelectric Point (pI) ~6.5 – 7.0 The target pH range for maximum precipitation of the neutral free base.

| Aqueous Solubility | < 5.0 g/L (at 15°C) | Ensures high recovery during pH-driven precipitation from water. |

Table 2: Diagnostic Matrix of Common Impurities

Impurity Type Source Physical Characteristics Primary Removal Strategy
Dowtherm A / Diphenyl Ether High-boiling reaction solvent Viscous oil, distinct aromatic odor Trituration with non-polar solvents (Hexane/Heptane).
4-Fluoro-2-methylaniline Unreacted starting material Basic amine, soluble in organics Remains insoluble during basic aqueous extraction.

| Polymeric Tar | High-temperature cyclization | Dark brown/black sticky residue | Adsorption via activated charcoal in aqueous base. |

Part 2: Troubleshooting FAQs

Q: My crude reaction mixture is a sticky black tar instead of a solid. How do I initiate purification? A: The "tarry" consistency is almost always caused by residual Dowtherm A (a biphenyl/diphenyl ether mixture) combined with carbonaceous byproducts from the cyclization step[3][7]. Do not attempt to recrystallize directly. Instead, perform a solvent trituration. Dowtherm A is highly non-polar and completely miscible with hexane, whereas the highly polar, hydrogen-bonding 6-fluoro-8-methylquinolin-4-ol is insoluble. Vigorously stirring the crude tar in hot hexane strips away the solvent, leaving a workable solid.

Q: How do I separate the desired 6-fluoro-8-methylquinolin-4-ol from unreacted aniline and colored polymeric byproducts? A: Exploit the amphoteric nature of the target molecule. By suspending the crude solid in 1M NaOH, the weakly acidic hydroxyl group (pKa ~11.28) deprotonates, dissolving the target as a water-soluble sodium salt[5][6]. Unreacted basic anilines and neutral polymeric tars lack this acidic proton and remain completely insoluble in the aqueous phase, allowing them to be filtered away.

Q: The basic aqueous filtrate is still very dark. Will this color carry over to the final product? A: Yes, if left untreated. While the target compound is dissolved in the basic aqueous phase, you must add activated charcoal and heat the mixture. The high surface area of the charcoal efficiently adsorbs the remaining high-molecular-weight, conjugated colored impurities generated during the [3][8]. A subsequent hot filtration through a Celite pad will yield a pale yellow or colorless filtrate.

Q: What is the exact pH required to precipitate the purified free base? A: You must carefully acidify the alkaline filtrate using concentrated HCl to a pH of 6.5 . At this near-neutral isoelectric point, the compound exists as the neutral free base, which has minimal water solubility and will crash out of solution as a dense precipitate. Critical Warning: Do not over-acidify (pH < 3). If the solution becomes too acidic, the quinoline nitrogen (pKa ~2.23) will protonate, forming a water-soluble hydrochloride salt, causing your newly purified product to redissolve[5][9].

Part 3: Step-by-Step Experimental Protocols
Protocol A: Hexane Trituration (Solvent Removal)
  • Transfer the crude reaction mixture (oil/tar) to a round-bottom flask equipped with a magnetic stir bar.

  • Add 5 volumes (relative to crude mass) of hexane or petroleum ether.

  • Heat the suspension to 50°C with vigorous magnetic stirring for 30 minutes to extract the Dowtherm A[3].

  • Allow the mixture to cool to room temperature.

  • Collect the resulting solid via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 2 volumes of cold hexane. Discard the dark filtrate.

Protocol B: Acid-Base Extraction & Charcoal Treatment
  • Transfer the crude solid from Protocol A to an Erlenmeyer flask.

  • Add 10 volumes of 1M NaOH (aq) and stir at room temperature until the target compound dissolves. (Insoluble black tar and aniline will remain suspended).

  • Add 10% w/w activated charcoal to the basic suspension[8].

  • Heat the mixture to 70°C for 20 minutes to maximize adsorption kinetics.

  • Perform a hot filtration through a tightly packed pad of Celite to remove the charcoal and insoluble tars. Rinse the Celite pad with a small amount of hot 1M NaOH.

  • Transfer the clear/pale-yellow filtrate to a beaker. Place the beaker in an ice bath.

  • Slowly add concentrated HCl dropwise while continuously monitoring the pH with a calibrated meter or pH paper.

  • Cease acid addition precisely when the pH reaches 6.5. A thick, off-white precipitate will form.

  • Filter the purified free base, wash generously with cold distilled water to remove inorganic salts (NaCl), and dry under vacuum at 60°C.

Protocol C: Recrystallization (Final Polishing)
  • Suspend the dried solid from Protocol B in a minimum volume of boiling absolute ethanol[4][8].

  • If the solid does not dissolve completely at the boiling point, add DMF dropwise until a clear, saturated solution is achieved.

  • Allow the solution to cool slowly to room temperature undisturbed, permitting highly ordered crystal lattice formation, then transfer to an ice bath for 1 hour[8].

  • Filter the pure 6-fluoro-8-methylquinolin-4-ol crystals and dry under high vacuum to constant weight.

Part 4: Purification Logic & Workflow

PurificationWorkflow Start Crude Reaction Mixture (in Dowtherm A) HexaneWash Trituration with Hexane (50°C, 30 min) Start->HexaneWash Filtration1 Vacuum Filtration HexaneWash->Filtration1 DiscardFiltrate Discard Filtrate (Dowtherm A + Non-polar impurities) Filtration1->DiscardFiltrate Liquid Solid1 Crude Solid (Quinolinol + Tar + Aniline) Filtration1->Solid1 Solid AcidBase Dissolve in 1M NaOH (aq) Solid1->AcidBase Charcoal Add Activated Charcoal & Heat (70°C) AcidBase->Charcoal Filtration2 Hot Filtration over Celite Charcoal->Filtration2 DiscardSolid Discard Solid Cake (Charcoal + Tar + Aniline) Filtration2->DiscardSolid Solid AqueousLayer Aqueous Filtrate (Sodium Quinolinolate) Filtration2->AqueousLayer Liquid Acidify Acidify with conc. HCl to pH 6.5 AqueousLayer->Acidify Precipitate Precipitation of Free Base Acidify->Precipitate Recrystallize Recrystallization (EtOH or DMF/EtOH) Precipitate->Recrystallize PureProduct Pure 6-Fluoro-8-methylquinolin-4-ol Recrystallize->PureProduct

Workflow for the purification of crude 6-Fluoro-8-methylquinolin-4-ol via acid-base extraction.

Part 5: References
  • Wikipedia Contributors. "Gould–Jacobs reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." PMC. Available at: [Link]

Sources

Optimizing Gould-Jacobs reaction for 6-Fluoro-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Gould-Jacobs Synthesis of 6-Fluoro-8-methylquinolin-4-ol

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal extremes and low yields associated with the Gould-Jacobs reaction [1]. Synthesizing the 6-Fluoro-8-methylquinolin-4-ol scaffold requires precise control over thermodynamic driving forces. The reaction sequence involves condensation, a demanding 6π-electron electrocyclization, saponification, and decarboxylation [1, 4].

This guide is designed to move beyond basic recipes. By understanding the mechanistic causality behind each energy barrier, you can prevent the formation of tarry byproducts, avoid stalled intermediates, and maximize your API yield.

Module 1: Pathway Visualization

G Start 4-Fluoro-2-methylaniline + DEEM Step1 1. Condensation (100-130°C) Start->Step1 Int1 Anilidomethylenemalonate Step1->Int1 -EtOH Step2 2. Thermal Cyclization (250°C or MW) Int1->Step2 Int2 Ethyl 6-fluoro-8-methyl-4-oxo- 1,4-dihydroquinoline-3-carboxylate Step2->Int2 6π Electrocyclization Step3 3. Saponification (NaOH, Reflux) Int2->Step3 Int3 3-Carboxylic Acid Step3->Int3 Hydrolysis Step4 4. Decarboxylation (Heat, >250°C) Int3->Step4 Product 6-Fluoro-8-methylquinolin-4-ol Step4->Product -CO2

Fig 1: Four-step Gould-Jacobs reaction workflow for synthesizing 6-Fluoro-8-methylquinolin-4-ol.

Module 2: Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Do not proceed to the subsequent step unless the specific validation checkpoint is met.

Step 1: Condensation

  • Combine 1.0 equivalent of 4-fluoro-2-methylaniline with 1.1 equivalents of diethyl ethoxymethylenemalonate (DEEM) in a round-bottom flask equipped with a short-path distillation head [2].

  • Heat the neat mixture to 120°C for 2 hours.

  • Validation Checkpoint: Monitor the collection flask. The reaction is complete only when the stoichiometric volume of the ethanol byproduct has been distilled off. If ethanol evolution ceases prematurely, the equilibrium has stalled.

Step 2: Thermal Cyclization

  • Dissolve the crude anilidomethylenemalonate intermediate in a high-boiling inert solvent (e.g., Dowtherm A or diphenyl ether) at a 1:4 w/v ratio [3].

  • Heat vigorously to 250°C under a nitrogen atmosphere for 45 minutes.

  • Validation Checkpoint: Perform TLC or LC-MS. The complete disappearance of the acyclic intermediate and the formation of a highly fluorescent spot under 254 nm UV light confirms the successful benzannulation to ethyl 6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 3: Saponification

  • Add the ester intermediate to a 10% aqueous NaOH solution and reflux for 2 hours.

  • Cool to room temperature and slowly acidify with 6M HCl.

  • Validation Checkpoint: A thick white/pale-yellow precipitate of the carboxylic acid must form precisely as the pH reaches 3.0.

Step 4: Decarboxylation

  • Suspend the dried carboxylic acid in diphenyl ether.

  • Heat to 250–260°C until effervescence ceases.

  • Validation Checkpoint: The cessation of CO₂ bubbling is the macroscopic indicator of completion. Cool and precipitate the final 6-Fluoro-8-methylquinolin-4-ol scaffold with hexanes.

Module 3: Optimization Data for Thermal Cyclization

The cyclization step (Step 2) is the most common point of failure due to the high activation energy required for the electrocyclization[1, 2]. The table below summarizes quantitative optimization data comparing conventional and microwave-assisted heating.

Heating MethodSolventTemp (°C)Time (min)Isolated Yield (%)Purity (LC-MS)Observation
ConventionalDowtherm A20012015%85%Incomplete conversion
ConventionalDowtherm A2506065%92%Standard baseline
MicrowaveNeat2501582%96%Optimal conditions
MicrowaveNeat3002040%70%Thermal degradation

Data Synthesis: Microwave irradiation at 250°C provides the optimal thermodynamic environment, overcoming the electrocyclization barrier rapidly while minimizing the time the molecule spends in a degradative thermal regime [2, 3].

Module 4: Expert Troubleshooting & FAQs

Q: Why am I getting a black, tarry byproduct during the thermal cyclization step? A: Tarry byproducts are the direct result of thermal degradation caused by prolonged heating or localized hot spots in the flask [3]. The Gould-Jacobs cyclization requires temperatures ≥250°C, which pushes the limits of molecular stability. Actionable Solution: Transition to microwave-assisted synthesis. Microwave irradiation ensures volumetric, homogeneous heating, reducing the required reaction time from 60 minutes to 15 minutes and significantly suppressing degradation pathways [2]. If conventional heating is mandatory, ensure vigorous stirring in Dowtherm A under an argon atmosphere to prevent oxidative decomposition.

Q: The condensation step with DEEM is stalling before completion. How can I drive it forward? A: The nucleophilic attack of the 4-fluoro-2-methylaniline on DEEM is a reversible condensation [1]. To drive the equilibrium forward (according to Le Chatelier's Principle), you must continuously remove the ethanol byproduct. Actionable Solution: Do not run this step under reflux. Equip your flask with a distillation apparatus. Applying a continuous nitrogen sweep over the reaction surface or a very mild vacuum will facilitate the immediate volatilization and removal of ethanol [3].

Q: After saponification, my carboxylic acid intermediate won't precipitate upon adding HCl. What went wrong? A: The sodium salt of the quinoline-3-carboxylic acid is highly water-soluble. If precipitation fails, your aqueous layer is likely too dilute, or the isoelectric point was missed. Actionable Solution: Concentrate the aqueous layer under reduced pressure by at least 50% before acidification. Carefully titrate with HCl and monitor with a pH meter. Ensure the pH is brought down to exactly 3.0–3.5. Over-acidification (pH < 1) will protonate the quinoline nitrogen, forming a highly soluble hydrochloride salt, causing your product to redissolve.

Q: Can I combine the cyclization and decarboxylation steps to save time? A: While one-pot cascade reactions are theoretically attractive, they are strongly discouraged for the 6-Fluoro-8-methylquinolin-4-ol scaffold. Direct decarboxylation of the ester intermediate requires prohibitively high temperatures (>300°C) that will induce defluorination or complete destruction of the aromatic ring. The stepwise approach—hydrolyzing to the acid first—lowers the activation energy required for decarboxylation, ensuring higher overall fidelity and yield [4].

References

  • Title: Gould–Jacobs reaction Source: Wikipedia URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]

Technical Support Center: Solubilizing 6-Fluoro-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SOL-Q4-008 Subject: Overcoming aqueous insolubility of 6-Fluoro-8-methylquinolin-4-ol for biological assays.[1] Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

You are likely encountering precipitation when diluting 6-Fluoro-8-methylquinolin-4-ol (CAS: 1692059-22-5) into aqueous media.[1] This is not a user error; it is an intrinsic property of the molecule.

This compound belongs to the 4-hydroxyquinoline (4-quinolinol) class.[1][2] While the name implies an alcohol (-OH), in aqueous solution, these molecules exist predominantly as the 4-quinolone (keto) tautomer. This tautomer forms extremely stable intermolecular hydrogen-bonded dimers, resulting in high crystal lattice energy and poor water solubility (typically <0.1 mg/mL at neutral pH).

This guide provides three validated protocols to solubilize this compound, ranked by experimental complexity and biological compatibility.

Module 1: The Root Cause (Tautomerism & pKa)

To solve the solubility issue, you must understand the species present in your solution. 6-Fluoro-8-methylquinolin-4-ol is amphoteric .[1]

  • The Trap (pH 4 – 9): At physiological pH, the molecule exists as a neutral, highly lipophilic species (or zwitterion) with strong crystal packing forces. Solubility is at its minimum here.

  • The Escape (Extremes): Solubility increases significantly only when the molecule is ionized (pH < 2 or pH > 10), but these conditions are often incompatible with biological assays.

Visualization: Tautomeric Equilibrium & Ionization States

Tautomerism cluster_0 pH < 2 (Cationic) cluster_1 pH 4-9 (Neutral/Insoluble) cluster_2 pH > 10 (Anionic) Cation Protonated Form (Soluble) Keto Keto Form (4-quinolone) *Dominant Species* Cation->Keto -H+ (pKa1 ~2.3) Enol Enol Form (4-hydroxy) Enol->Keto Tautomerism (Favors Keto) Keto->Cation +H+ Keto->Enol Anion Deprotonated Form (Soluble) Keto->Anion -H+ (pKa2 ~10.5) Anion->Keto +H+

Figure 1: The "U-shaped" solubility profile.[1] The molecule is least soluble in the Keto/Enol neutral zone, which covers most biological assay conditions.

Module 2: Troubleshooting Protocols

Protocol A: Organic Cosolvent System (The Standard Approach)

Best for: High-throughput screening (HTS), acute cellular assays. Mechanism: Disrupts water lattice; lowers dielectric constant.[1]

The Issue: Direct dilution of a DMSO stock into water often causes "crashing out" (immediate precipitation) because the water strips the DMSO solvation shell faster than the drug can disperse.

Optimized Workflow:

  • Stock Preparation: Dissolve compound in 100% DMSO to 10–20 mM . (Sonicate if necessary; mild heat up to 40°C is safe).

  • Intermediate Dilution (Critical Step): Do not dilute directly to buffer. Create a 10x working solution in a "bridge solvent" like PEG-400 or Propylene Glycol.[1]

  • Final Dilution: Add the bridge solution to your media.[1]

ComponentRoleRecommended Conc. (Final)
DMSO Primary Solubilizer< 1.0% (Cell toxicity limit)
PEG-400 Bridge Solvent / Dispersant5% – 10%
Tween 80 Surfactant (Prevents aggregation)0.1% – 0.5%

Recipe for 100 µM Final Assay Concentration:

  • Start with 10 mM DMSO stock.[1]

  • Mix 10 µL Stock + 90 µL PEG-400 (Result: 1 mM in 10% DMSO/90% PEG).

  • Add this 100 µL mix to 900 µL Aqueous Buffer.

  • Result: Clear solution at 100 µM (Final: 1% DMSO, 9% PEG-400).

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Animal studies (IV/IP), sensitive enzymatic assays, long-term stability. Mechanism: The hydrophobic fluoro-methyl-quinoline core enters the cyclodextrin cavity; the hydrophilic exterior interacts with water.[1] This "hides" the hydrophobic portion from the aqueous environment.

Recommended Agent: HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin).[1][3] Avoid standard β-CD due to its own low solubility.[1]

Step-by-Step Procedure:

  • Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in water or saline.[1] Filter (0.22 µm).

  • Add Compound: Add 6-Fluoro-8-methylquinolin-4-ol powder directly to the vehicle (aim for 1–2 mg/mL).

  • Energy Input:

    • Method A (Preferred): Probe sonication for 60 seconds (pulsed).

    • Method B: Stir at room temperature for 24 hours protected from light.

  • pH Adjustment: If suspension remains, adjust pH to 10 (using NaOH) to ionize and dissolve, then slowly titrate back to pH 7.4 using HCl. The cyclodextrin will prevent precipitation as the molecule returns to its neutral state.

  • Filtration: Filter sterilize (0.22 µm PVDF or PES).[1]

Protocol C: Salt Formation (The "Permanent Fix")

Best for: Large scale synthesis or formulation development. Mechanism: Converting the amphoteric solid into an ionic salt permanently alters the crystal lattice energy.

  • For Acidic Environments: Generate the Mesylate or Hydrochloride salt.[1]

    • Method: Dissolve free base in ethanol; add 1.05 eq of Methanesulfonic acid; cool to precipitate.[1]

  • For Basic Environments: Generate the Sodium salt.[1]

    • Method: Dissolve in MeOH; add 1.0 eq NaOMe; evaporate to dryness.

Note: Salts may still disproportionate (precipitate as free base) if diluted into a strong buffer at the "wrong" pH, but they dissolve much faster initially.

Decision Matrix: Which Protocol to Use?

DecisionMatrix Start Start: 6-Fluoro-8-methylquinolin-4-ol (Solid Powder) Goal What is your application? Start->Goal HTS In Vitro Screening (Enzyme/Cell) Goal->HTS Animal In Vivo / PK Study (Mouse/Rat) Goal->Animal Chem Chemical Synthesis (Intermediate) Goal->Chem HTS_Sol Use Protocol A: DMSO + PEG400 Bridge HTS->HTS_Sol Animal_Sol Use Protocol B: 20% HP-beta-CD (Avoids solvent toxicity) Animal->Animal_Sol Chem_Sol Use Protocol C: Convert to Mesylate Salt Chem->Chem_Sol

Figure 2: Workflow for selecting the appropriate solubilization strategy based on experimental needs.

Frequently Asked Questions (FAQ)

Q: I see a fine precipitate after 2 hours in the incubator. Why? A: This is "Ostwald Ripening." Small, invisible aggregates formed during mixing are growing into visible crystals. Fix: Increase the concentration of the "bridge solvent" (PEG-400) or add a crystallization inhibitor like HPMC (Hydroxypropyl methylcellulose) or PVP at 0.1%.

Q: Can I use Ethanol instead of DMSO? A: Yes, but quinolones generally have lower solubility in ethanol than in DMSO.[1] You may need a higher % of ethanol, which can be cytotoxic (>5%). DMSO is preferred for stock solutions.[1]

Q: My compound is pink/brown in solution. Is it degraded? A: 4-hydroxyquinolines are sensitive to oxidation, especially in solution and when exposed to light.[1] Fix: Always prepare fresh.[1] If storage is necessary, store DMSO stocks at -20°C, protected from light, and under nitrogen/argon if possible.

Q: Does the fluorine atom affect solubility? A: Yes. The C6-Fluorine increases lipophilicity (logP) compared to the non-fluorinated parent, making it harder to dissolve in water but easier to permeate cell membranes. This trade-off makes the formulation protocols above even more critical.

References

  • BenchChem. (2025).[1][4][5][6] An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives. (Explains the Keto-Enol equilibrium dominance).

  • Sarkozy, G. (2001).[1] Quinolones: a class of antimicrobial agents.[1][4][6][7] Veterinarni Medicina, 46(9-10), 257-274.[1] (Details the amphoteric nature and solubility profiles of fluoroquinolones).

  • Tongwq, X., et al. (2020).[1] Formation of inclusion complex of enrofloxacin with 2-hydroxypropyl-β-cyclodextrin.[1][3] Drug Development and Industrial Pharmacy.[1] (Validates HP-β-CD for solubilizing fluoro-substituted quinolines).

  • PubChem. (2025).[1][8] Compound Summary: 6-Fluoroquinolin-4-ol.[1][8] National Library of Medicine.[1] (Physicochemical property data).

  • Bergström, C. A., et al. (2016).[1] Accuracy of calculated pH-dependent aqueous drug solubility. Molecular Pharmaceutics, 13(6), 1930-1941.[1] (General reference for pKa-dependent solubility prediction).

Sources

Technical Support Center: Quinoline Synthesis & Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Queue: Active | Agent: Senior Application Scientist Dr. H. Vance

Welcome to the Chemical Synthesis Support Hub.

You are likely here because your quinoline synthesis—a scaffold critical for antimalarials, kinase inhibitors, and organic LEDs—has failed. Whether you are staring at a flask of intractable black tar or a clean NMR of the wrong regioisomer, we have seen it before.

This guide is not a textbook. It is a diagnostic workflow designed to isolate the failure mode in your cyclization step. We categorize failures into four "Support Tickets" representing the most common mechanistic breakdowns.

Ticket #001: The "Black Tar" Incident

Context: Skraup and Doebner-Miller Syntheses.[1][2] Symptom: The reaction mixture turned into a viscous, black solid (tar) immediately upon heating. Yield is <10%.

Root Cause Analysis: Polymerization vs. Cyclization

The Skraup reaction relies on the in situ generation of acrolein (from glycerol) or vinyl ketones. These intermediates are highly prone to radical polymerization, which competes with the desired Michael addition to the aniline.

  • The Exotherm Trap: The dehydration of glycerol is endothermic, but the subsequent Michael addition and cyclization are highly exothermic. If you heat too fast to drive the dehydration, the subsequent exotherm causes a runaway polymerization of the acrolein [1].

Troubleshooting Protocol
VariableAdjustmentThe "Why" (Causality)
Oxidant Switch from Nitrobenzene to Iodine or Sodium m-nitrobenzenesulfonate .Nitrobenzene requires high T to activate. Iodine acts as a milder oxidant and a radical scavenger, inhibiting polymerization.
Moderator Add FeSO₄ (Ferrous Sulfate) .FeSO₄ acts as an electron transfer agent, moderating the redox potential and preventing violent exotherms [2].
Acid Addition Pre-mix aniline + acid + moderator. Add glycerol dropwise at reflux.[3]Keeps the concentration of free acrolein low (starved-feed conditions), favoring cyclization over polymerization.
Ticket #002: The Regio-Selectivity Paradox

Context: Conrad-Limpach-Knorr Synthesis.[4][5] Symptom: You targeted the 4-hydroxyquinoline but isolated the 2-hydroxyquinoline (or vice versa).

Root Cause Analysis: Kinetic vs. Thermodynamic Control

This is a classic case of competing pathways defined by reaction temperature.[6]

  • Pathway A (Kinetic): At low temperatures (<100°C), the aniline nitrogen attacks the ketone carbonyl (Schiff base formation). Subsequent cyclization yields the 4-hydroxyquinoline .[4][7]

  • Pathway B (Thermodynamic): At high temperatures (>140°C), the aniline nitrogen attacks the ester carbonyl (Amide formation). Subsequent cyclization yields the 2-hydroxyquinoline [3].

Visual Logic: The Temperature Divergence

ConradLimpachKnorr cluster_Kinetic Conrad-Limpach (Kinetic Control) cluster_Thermo Knorr (Thermodynamic Control) Start Aniline + Beta-Ketoester T_Low T < 100°C (Acid Cat.) Start->T_Low T_High T > 140°C Start->T_High Schiff Schiff Base (Imine Intermediate) T_Low->Schiff N-attack on Ketone Prod_4 4-Hydroxyquinoline Schiff->Prod_4 Cyclization (250°C in Diphenyl Ether) Amide Amide Intermediate T_High->Amide N-attack on Ester Prod_2 2-Hydroxyquinoline Amide->Prod_2 Cyclization (Acid/PPA)

Caption: Divergent pathways in the reaction of aniline with


-ketoesters. Temperature control dictates the initial nucleophilic attack site.
Ticket #003: The Stalled Intermediate

Context: Combes and Friedländer Syntheses.[8] Symptom: LCMS shows the imine/Schiff base intermediate, but the ring will not close.

Root Cause Analysis: Sterics & Acid Strength
  • The Combes Failure: The rate-determining step is the electrophilic aromatic substitution (ring closure). If the

    
    -diketone has bulky substituents, the intermediate assumes a conformation where the carbonyl is far from the ortho-position of the phenyl ring.
    
  • The Acid Trap: Standard H₂SO₄ often causes sulfonation of the ring rather than cyclization if the ring is electron-rich.

Self-Validating Protocol: The PPA Method

To force a difficult cyclization without charring, switch to Polyphosphoric Acid (PPA) . PPA acts as both a solvent and a mild Lewis acid/dehydrating agent.

Step-by-Step Protocol:

  • Preparation: Mix aniline (1.0 eq) and

    
    -diketone (1.1 eq) in a flask.
    
  • Imine Formation: Heat mildy (80-100°C) for 1 hour. Checkpoint: Confirm imine formation by TLC/LCMS.

  • The PPA Switch: Add PPA (10-15 equivalents by weight). The mixture will be viscous.

  • Cyclization: Heat to 120-140°C with vigorous mechanical stirring.

    • Why? PPA minimizes charring compared to H₂SO₄ and stabilizes the transition state for the ring closure [4].

  • Quench: Pour the hot syrup onto crushed ice/NH₄OH mixture. The product usually precipitates as a solid.

Ticket #004: Catalyst Death

Context: Larock and Metal-Catalyzed Syntheses. Symptom: Starting material (2-iodoaniline) remains untouched, or Pd black precipitates immediately.

Root Cause Analysis: Poisoning & Oxidative Addition
  • Amine Poisoning: Free aliphatic amines (if used as bases or substrates) bind strongly to Pd(II), shutting down the catalytic cycle.

  • Halide Mismatch: 2-Bromoanilines are significantly slower than 2-iodoanilines. If using bromides, standard Pd(PPh₃)₄ is often insufficient.

Troubleshooting Guide
  • Switch Ligands: Use bulky, electron-rich phosphines like XPhos or P(t-Bu)₃ . These facilitate the oxidative addition across the Ar-Br bond.

  • Base Selection: Switch from organic amines (Et₃N) to inorganic carbonates (Cs₂CO₃ or K₂CO₃ ) to prevent catalyst coordination.

  • The "Improved Larock": For 2-bromoanilines, use the Stone Protocol : Pd(OAc)₂ + Triphenylphosphine + DIAD (Diisopropyl azodicarboxylate) as a hydrogen acceptor [5].

Diagnostic Flowchart

Use this logic tree to select your next move.

QuinolineTroubleshoot Start START: Identify Failure Mode Q1 Is the product a black tar? Start->Q1 Q2 Is the regiochemistry wrong? Q1->Q2 No Sol1 Skraup Failure: 1. Add FeSO4 (Moderator) 2. Use Iodine (Milder Oxidant) 3. Dropwise Glycerol Q1->Sol1 Yes Q3 Is the reaction stalled at intermediate? Q2->Q3 No Sol2 Conrad-Limpach/Knorr Issue: Check Temp Control. <100°C = 4-OH (Kinetic) >140°C = 2-OH (Thermo) Q2->Sol2 Yes Sol3 Cyclization Failure: 1. Switch H2SO4 -> PPA 2. Increase T to 140°C 3. Check Steric Clash Q3->Sol3 Yes Sol4 Catalyst Issue (Larock): 1. Switch Base (Cs2CO3) 2. Use Bulky Ligand (XPhos) Q3->Sol4 No (Low Conversion)

Caption: Decision matrix for diagnosing quinoline synthesis failures based on observable symptoms.

References
  • Manske, R. H. F., & Kulka, M. (1953).[1] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[1] Link

  • Clarke, H. T., & Davis, A. W. (1941).[1] Quinoline. Organic Syntheses, Coll.[1][9] Vol. 1, 478. Link

  • Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43–68. Link

  • Kouzi, S. A., et al. (1993). Polyphosphoric acid in the synthesis of quinolines. Journal of Heterocyclic Chemistry, 30(6), 1493. Link

  • Stone, M. T. (2011).[10][11] An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols.[10][11][12] Organic Letters, 13(9), 2326–2329. Link

Sources

Minimizing side products in 6-Fluoro-8-methylquinolin-4-ol production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-8-methylquinolin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth troubleshooting advice and detailed protocols to help you minimize side products and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 6-Fluoro-8-methylquinolin-4-ol?

The most established and versatile method for preparing 4-hydroxyquinoline derivatives like 6-Fluoro-8-methylquinolin-4-ol is the Gould-Jacobs reaction .[1][2] This multi-step synthesis begins with the condensation of an appropriately substituted aniline (in this case, 4-fluoro-2-methylaniline) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM).[1][3] The resulting intermediate then undergoes a high-temperature thermal cyclization to form the quinoline ring system.[2] Subsequent hydrolysis and decarboxylation can then yield the final product.[4]

Q2: My reaction mixture is turning into a dark, tarry mess during the cyclization step. What's causing this and how can I prevent it?

The formation of dark, tarry materials is a common issue and is typically caused by thermal decomposition of the starting materials or the product at the high temperatures required for cyclization.[3][5] Prolonged heating or "hot spots" in the reaction vessel can exacerbate this problem.

To prevent tar formation:

  • Optimize Temperature and Time: Carefully find the lowest possible temperature and shortest reaction time that allows for complete cyclization without significant degradation.[3]

  • Use a High-Boiling Inert Solvent: Solvents like Dowtherm A or diphenyl ether provide even heating and better temperature control.[3][5]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.[3]

Q3: The yield of my desired 6-Fluoro-8-methylquinolin-4-ol is consistently low. What are the primary factors to investigate?

Low yield can stem from several factors. The most common culprits are:

  • Incomplete Cyclization: The thermal cyclization step is often the bottleneck. Insufficient temperature or reaction time will leave a significant amount of the anilidomethylenemalonate intermediate unreacted.[3] You can monitor the reaction by TLC or LC-MS to ensure it goes to completion.

  • Product Degradation: As mentioned in Q2, the high temperatures can degrade the desired product, reducing the isolated yield.[5]

  • Sub-optimal Reagents: Always use fresh, high-quality reagents and ensure anhydrous conditions where necessary.[3]

  • Inefficient Purification: The product may be difficult to crystallize due to impurities or residual solvent.[3] An optimized purification strategy, such as column chromatography or a well-chosen recrystallization solvent, is crucial.

Q4: I'm concerned about the formation of a regioisomer (e.g., 8-fluoro-6-methylquinolin-4-ol). How is regioselectivity controlled in this reaction?

Regioselectivity is a known challenge when using asymmetrically substituted anilines in the Gould-Jacobs reaction.[5] For the synthesis of 6-Fluoro-8-methylquinolin-4-ol, the starting material is 4-fluoro-2-methylaniline. The cyclization can occur at either of the two positions on the aniline ring that are ortho to the amino group. The outcome is governed by a combination of steric and electronic effects.[5] In this specific case, the bulky methyl group at the 2-position will sterically hinder cyclization at the adjacent position, thus directing the reaction to the other, less hindered ortho position to form the desired 8-methyl substituted quinoline.

In-Depth Troubleshooting Guides

This section provides detailed strategies for identifying and mitigating the formation of specific side products.

Issue 1: Presence of Uncyclized Intermediate

The most common impurity is the stable anilidomethylenemalonate intermediate formed in the first step of the Gould-Jacobs reaction. Its presence indicates that the high-energy thermal cyclization step is incomplete.

Root Causes & Solutions
  • Insufficient Thermal Energy: The 6-electron electrocyclization has a high activation energy barrier, typically requiring temperatures above 250 °C.[2]

    • Solution: Gradually increase the reaction temperature in increments of 5-10 °C. If using a high-boiling solvent, ensure the solvent itself has reached the target temperature before adding the intermediate.[3]

  • Inadequate Reaction Time: Even at the correct temperature, the reaction may need more time to reach completion.

    • Solution: Extend the reaction time, monitoring the disappearance of the intermediate by TLC or LC-MS. Be aware that prolonged heating can lead to degradation.[3]

  • Modern Heating Techniques: Conventional heating with an oil bath can be slow and inefficient.

    • Solution: Microwave irradiation is a highly effective alternative that can significantly shorten reaction times (often to just a few minutes) and improve yields by providing rapid, uniform heating.[6][7][8]

Table 1: Recommended Cyclization Conditions
ParameterConventional HeatingMicrowave IrradiationRationale
Temperature 250-300 °C[3]250-300 °C[7]Essential for overcoming the activation energy of the electrocyclization.[2]
Solvent Dowtherm A, Diphenyl ether[3]Solvent-free or high-boiling solvent[7][8]High-boiling solvents ensure even heat distribution and prevent decomposition.[5]
Time 30-60 minutes[3]5-15 minutes[7]Microwave heating is more efficient, drastically reducing required reaction times.[2]
Atmosphere Inert (Nitrogen or Argon)[3]Sealed VesselPrevents oxidative side reactions and decomposition at high temperatures.
Issue 2: Formation of Polymeric Tars and Decomposition Products

At temperatures exceeding 250 °C, organic molecules can begin to decompose, leading to complex, often insoluble, tarry side products that complicate purification and reduce yield.

Root Causes & Solutions
  • Excessive Temperature or Prolonged Heating: Every reaction has an optimal temperature-time balance. Exceeding this window favors degradation pathways.

    • Solution: Perform a time-course study to find the "sweet spot" where the yield of the desired product is maximized before significant degradation occurs.[7] A slightly lower temperature for a longer duration might be beneficial.[5]

  • Presence of Oxygen: Oxidative processes can contribute to the formation of colored impurities and tars.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere. Degas the solvent before use and maintain a positive pressure of nitrogen or argon throughout the high-temperature step.[3]

Issue 3: Impurities from Hydrolysis and Decarboxylation Steps

If the synthesis is carried through to the final 4-hydroxyquinoline, the hydrolysis and decarboxylation steps can also introduce impurities.

Root Causes & Solutions
  • Incomplete Hydrolysis: The saponification of the ethyl 3-carboxylate group may not go to completion.

    • Solution: Ensure a sufficient excess of base (e.g., 10% NaOH) is used and reflux until TLC analysis confirms the complete disappearance of the ester starting material.[2]

  • Incomplete Decarboxylation: The removal of the 3-carboxylic acid group requires heating the solid above its melting point.

    • Solution: Heat the carboxylic acid intermediate evenly until the evolution of CO₂ gas ceases completely.[2] The use of copper-based catalysts can sometimes promote decarboxylation at lower temperatures.[9]

Experimental Protocols & Workflows

Protocol: Optimized Gould-Jacobs Synthesis of 6-Fluoro-8-methylquinolin-4-ol

This protocol describes the synthesis of the intermediate ethyl 6-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate, which can then be hydrolyzed and decarboxylated if the parent compound is desired.

Step 1: Condensation to form Diethyl 2-(((4-fluoro-2-methylphenyl)amino)methylene)malonate
  • In a round-bottom flask, combine 4-fluoro-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).

  • Heat the neat mixture at 100-130 °C for 1-2 hours.[3] The reaction can be monitored by observing the evolution of ethanol.

  • Cool the mixture to room temperature. The crude intermediate, often a solid or viscous oil, can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization
  • To a three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser under a nitrogen atmosphere, add a high-boiling solvent such as Dowtherm A.[10]

  • Heat the solvent to 250 °C.

  • Slowly and carefully add the crude intermediate from Step 1 to the hot solvent.

  • Maintain the reaction temperature at 250 °C for 30-60 minutes, monitoring by TLC.[10]

  • Once the reaction is complete, cool the mixture to room temperature. The product, ethyl 6-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate, will often precipitate.

  • Collect the solid by filtration and wash with a non-polar solvent like hexane or toluene to remove the high-boiling solvent.[3][10]

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol or acetic acid.[3]

Visualization of Key Processes
Gould-Jacobs Reaction Pathway

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Optional Steps Aniline 4-Fluoro-2-methylaniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate 100-130°C DEEM DEEM DEEM->Intermediate CyclizedProduct Ethyl 6-fluoro-4-hydroxy- 8-methylquinoline-3-carboxylate Intermediate->CyclizedProduct >250°C (Dowtherm A) CarboxylicAcid Quinoline-3-carboxylic Acid CyclizedProduct->CarboxylicAcid Saponification (NaOH, Reflux) FinalProduct 6-Fluoro-8-methyl- quinolin-4-ol CarboxylicAcid->FinalProduct Decarboxylation (Heat)

Caption: The Gould-Jacobs pathway for 6-Fluoro-8-methylquinolin-4-ol synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield of Final Product Check_TLC Analyze crude product by TLC/LC-MS Start->Check_TLC Intermediate_Present Uncyclized intermediate is major component? Check_TLC->Intermediate_Present Clean reaction Tarry_Mixture Product is dark/tarry? Check_TLC->Tarry_Mixture Multiple spots/ streaking Increase_Temp ACTION: Increase cyclization temp/time or use microwave heating Intermediate_Present->Increase_Temp Yes Purification_Issue ACTION: Optimize purification (recrystallization solvent screen, column chromatography) Intermediate_Present->Purification_Issue No Optimize_Temp ACTION: Decrease cyclization temp/time and ensure inert atmosphere Tarry_Mixture->Optimize_Temp Yes Tarry_Mixture->Purification_Issue No

Caption: A decision tree for troubleshooting low product yield.

General Purification Workflow

Purification_Workflow Crude Crude Product (Solid) Wash Wash with non-polar solvent (e.g., Hexane) to remove high-boiling residue Crude->Wash AcidBase Optional: Acid-Base Extraction (for removing non-basic tars) Wash->AcidBase Recrystallize Recrystallization (e.g., Ethanol, Acetic Acid, DMF/Water) Wash->Recrystallize If relatively clean AcidBase->Recrystallize Column Column Chromatography (if recrystallization fails) Recrystallize->Column Failure Pure Pure Product Recrystallize->Pure Success Column->Pure

Caption: A general workflow for the purification of crude quinolin-4-ol derivatives.

References

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]

  • NPTEL. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Stalinska, J., Sasal, M., & Lecka, J. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6668. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Navarrete-Vazquez, G., et al. (2016). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2016(2), M888. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 6-Fluoro-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

Welcome to the Technical Support Center. You have inquired about the purification of 6-Fluoro-8-methylquinolin-4-ol (also referred to as 6-fluoro-8-methyl-4-hydroxyquinoline).

Compound Profile:

  • Nature: This compound exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms.[1] In the solid state, the 4-quinolone (keto) form predominates, leading to strong intermolecular hydrogen bonding, high melting points (>250°C), and poor solubility in common non-polar solvents.

  • Key Challenge: The primary difficulty in recrystallizing this scaffold is finding a solvent that dissolves the compound at high temperatures but allows for crystallization upon cooling, without trapping the highly polar impurities often associated with the Gould-Jacobs or Conrad-Limpach synthesis routes (e.g., unreacted anilines, colored oxidation byproducts).

The following guide provides a tiered solvent selection strategy and detailed troubleshooting protocols based on the physicochemical properties of fluorinated 4-quinolone derivatives.

Solvent Selection Matrix

The table below summarizes the recommended solvent systems based on impurity profiles and yield requirements.

Solvent System Suitability Primary Use Case Technical Notes
Glacial Acetic Acid High Standard Purification Excellent for removing colored impurities and unreacted anilines. The compound is soluble in hot AcOH and crystallizes well upon cooling.
DMF / Ethanol (1:3) High High-Purity / Final Polish Uses DMF as a solubilizer and Ethanol as an anti-solvent. Good for removing lipophilic byproducts.
Ethanol (Absolute) Moderate Washing / Trituration Often insufficient for full recrystallization due to low solubility, but excellent for removing surface impurities via trituration.
DMSO / Water Moderate Scale-Up Recovery Effective for large batches, but drying the product is difficult due to the high boiling point of DMSO.
Acetonitrile Low Specific Impurity Removal Generally poor solubility for the product, but can be used to wash away specific non-polar contaminants.
Detailed Experimental Protocols
Protocol A: Recrystallization via Glacial Acetic Acid (Recommended)

Best for: Removal of stubborn colored impurities and unreacted 2-amino-5-fluoro-3-methylphenol precursors.

  • Dissolution: Transfer crude 6-Fluoro-8-methylquinolin-4-ol into a round-bottom flask. Add Glacial Acetic Acid (approx. 10-15 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 118°C) with magnetic stirring until a clear solution is obtained.

    • Note: If particulates remain after 15 minutes of reflux, filter the hot solution through a pre-heated glass funnel or Celite pad to remove inorganic salts.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature (25°C) over 2-3 hours. Rapid cooling may trap impurities.

  • Collection: Filter the resulting crystals using a Büchner funnel.

  • Washing: Wash the filter cake with cold Ethanol (not water, as acetic acid/water mixtures can be corrosive and hard to dry) to remove residual acid.

  • Drying: Dry under vacuum at 60-80°C for 12 hours.

Protocol B: Solvent/Anti-Solvent Method (DMF/Ethanol)

Best for: Thermally sensitive batches or when a lower boiling point solvent is preferred for drying.

  • Solubilization: Dissolve the crude solid in the minimum amount of hot DMF (approx. 90-100°C). Avoid boiling DMF (153°C) to prevent decomposition.

  • Precipitation: Slowly add hot Ethanol (anti-solvent) to the stirring solution until a persistent turbidity (cloudiness) is observed.

  • Re-dissolution: Add a few drops of DMF to clear the turbidity.

  • Cooling: Allow the mixture to stand at room temperature, then transfer to a refrigerator (4°C) overnight to maximize yield.

  • Work-up: Filter and wash heavily with cold Ethanol to remove traces of DMF.

Purification Workflow Visualization

The following diagram illustrates the decision logic for purifying 4-hydroxyquinoline derivatives.

Recrystallization_Workflow Start Crude 6-Fluoro-8-methylquinolin-4-ol Solubility_Check Check Solubility in Hot Ethanol Start->Solubility_Check Soluble Soluble? Solubility_Check->Soluble Method_EtOH Method 1: Recrystallize from Ethanol (Standard) Soluble->Method_EtOH Yes (Good Solubility) Method_AcOH Method 2: Recrystallize from Glacial Acetic Acid (High Purity) Soluble->Method_AcOH No (Poor Solubility) Cooling Slow Cooling to RT -> 4°C Method_EtOH->Cooling Method_DMF Method 3: DMF/EtOH Solvent Pair (Difficult Solubility) Method_AcOH->Method_DMF If Yield Low Filter_Hot Hot Filtration (Remove Insolubles) Method_AcOH->Filter_Hot If particulates present Method_AcOH->Cooling Method_DMF->Cooling Filter_Hot->Cooling Collection Filtration & Wash (Cold EtOH) Cooling->Collection Drying Vacuum Dry (60°C) Collection->Drying

Caption: Decision logic for solvent selection based on initial solubility testing.

Troubleshooting & FAQs

Q1: My product is coming out as an oil or a sticky gum instead of crystals. What is happening?

  • Diagnosis: This is often caused by "oiling out," where the compound separates as a liquid phase before crystallizing. This usually happens if the solution is too concentrated or cooled too quickly.

  • Fix: Re-heat the mixture until clear. Add a small amount of additional solvent (dilution) and allow it to cool much more slowly. Seeding the solution with a tiny crystal of pure product at the saturation point can also trigger proper crystallization.

Q2: The crystals are retaining a yellow/brown color. How do I remove this?

  • Diagnosis: The color likely comes from oxidized aniline derivatives or polymerized byproducts.

  • Fix: Perform a "charcoal treatment." Dissolve the compound in the hot solvent (AcOH or DMF), add activated carbon (5-10% by weight), stir for 10-15 minutes, and perform a hot filtration through Celite before cooling.

Q3: I am using DMF, but the crystals are taking days to dry. Why?

  • Diagnosis: DMF has a high boiling point (153°C) and adheres strongly to the crystal lattice.

  • Fix: Do not rely on vacuum drying alone to remove DMF. You must wash the filter cake thoroughly with a lower-boiling solvent in which the product is insoluble (e.g., cold Ethanol or Diethyl Ether) to displace the DMF before putting it in the vacuum oven.

Q4: Can I use water as a solvent?

  • Diagnosis: Generally, no.

  • Fix: 6-Fluoro-8-methylquinolin-4-ol is likely very insoluble in water due to the hydrophobic fluoro and methyl groups. While it may dissolve in acidic water (forming the cation), neutralizing it to precipitate the free base often yields an amorphous solid rather than high-purity crystals.

References
  • BenchChem. (2025).[2][3][4] Synthesis of 4-Hydroxyquinoline Derivatives: Experimental Protocols and Gould-Jacobs Cyclization. Retrieved from

  • Gershon, H., Clarke, D. D., & Gershon, M. (2002).[5] Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.[5][6] Monatshefte für Chemie, 133, 1437–1442.[5] Retrieved from

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.[7] Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 6-Fluoro-4-hydroxy-2-methylquinoline (Analogous Structure). Retrieved from

  • Wikipedia. (n.d.). Gould–Jacobs reaction.[2][7][8][9] Retrieved from

Sources

Technical Support Center: Stability of 6-Fluoro-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 6-Fluoro-8-methylquinolin-4-ol (also known as 6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline).

This content is structured as a Tier 3 Technical Support Document , designed to address high-level stability queries and experimental anomalies encountered during acidic reflux procedures.

Case Reference: Acidic Reflux Stability & Handling Applicable Compound: 6-Fluoro-8-methylquinolin-4-ol (CAS: Analogous to 4-hydroxyquinoline scaffolds) Chemical Class: Fluoroquinolone Precursor / 4-Hydroxyquinoline Derivative

Executive Summary: Stability Profile

Status: HIGHLY STABLE under standard acidic reflux conditions (HCl, H₂SO₄, AcOH).

As a Senior Application Scientist, I can confirm that the 6-Fluoro-8-methylquinolin-4-ol scaffold exhibits exceptional robustness in acidic environments. This stability arises from the aromaticity of the quinoline ring system and the strength of the C-F and C-CH₃ bonds, which are inert to electrophilic or nucleophilic attack under typical reflux temperatures (100°C–130°C).

However, "Stability" does not equal "Solubility" or "Inertness to Phase Change." Users frequently mistake salt precipitation for decomposition.

Key Chemical Behaviors in Acid
  • Protonation (Not Decomposition): The N1 nitrogen is basic. In acidic reflux, the molecule exists almost exclusively as the quinolinium cation .

  • Tautomeric Locking: Acidic conditions shift the equilibrium away from the enol (4-hydroxy) form, stabilizing the keto (4-quinolone) cationic form.

  • Fluorine Integrity: The C6-Fluorine bond is highly stable. It resists acid-catalyzed hydrolysis, unlike aliphatic fluorines.

Critical Troubleshooting Guide (Q&A)

This section addresses specific tickets logged by researchers regarding this compound.

Issue 1: "My solution turned cloudy/precipitated upon cooling after reflux."

Diagnosis: Formation of the Hydrochloride/Sulfate Salt. Technical Explanation: While the free base (neutral form) of 6-Fluoro-8-methylquinolin-4-ol has poor water solubility, the protonated cation is soluble in hot acid. Upon cooling, the solubility product (


) of the salt (e.g., 6-Fluoro-8-methylquinolin-4-ium chloride) is often exceeded, leading to crystallization. This is not  decomposition; it is a purification event.

Corrective Action:

  • Do not discard the solid. Filter the precipitate.

  • Verification: Redissolve a small amount in 10% NaOH. If it dissolves clearly, it is the intact molecule (reverting to the phenolate anion).

  • Recovery: To recover the free base, suspend the solid in water and adjust pH to ~7.0–7.5 using NH₄OH.

Issue 2: "I observe a slight retention time shift in HPLC after acid reflux."

Diagnosis: pH-Dependent Ionization in Chromatography. Technical Explanation: 4-Hydroxyquinolines are amphoteric. If your HPLC mobile phase is not heavily buffered, the residual acid from your reflux step can protonate the sample, causing it to elute earlier (as a cation) or tail significantly compared to a neutral standard.

Corrective Action:

  • Buffer your Mobile Phase: Ensure your HPLC method uses a buffer (e.g., 0.1% Formic Acid or Phosphate buffer) to lock the protonation state.

  • Neutralize Sample: Neutralize the refluxed aliquot before injection to match the mobile phase pH.

Issue 3: "The solution turned yellow/brown during reflux."

Diagnosis: Trace Oxidation or Impurity Degradation. Technical Explanation: The 6-Fluoro-8-methylquinolin-4-ol core is colorless to pale off-white.[1] Yellowing often indicates:

  • Oxidation of trace aniline precursors: If the material was synthesized via the Gould-Jacobs reaction, trace amounts of 4-fluoro-2-methylaniline may remain. Anilines oxidize rapidly in hot acid to form colored azo/nitro compounds.

  • Metal Contamination: Iron traces (from steel condensers or spatulas) can complex with the 4-hydroxy/keto motif, forming colored chelates.

Corrective Action:

  • Recrystallization: The core compound is stable. Recrystallize from Ethanol or DMF to remove the colored impurities.

Mechanistic Visualization

The following diagram illustrates the species transformation of 6-Fluoro-8-methylquinolin-4-ol across pH gradients, highlighting why acid reflux is safe but alters physical properties.

G cluster_legend Stability Logic Acid Acidic Reflux (pH < 2) [Soluble Cation] Neutral Neutral pH (pH 6-8) [Insoluble Free Base] Acid->Neutral Neutralization (NH4OH) Precip Precipitation Event (Cooling) Acid->Precip Cooling / Common Ion Effect Neutral->Acid Protonation (HCl/Heat) Base Basic pH (pH > 10) [Soluble Anion] Neutral->Base Deprotonation (NaOH) Precip->Neutral Resuspension & pH Adj. Desc The aromatic core remains intact. Only the protonation state changes.

Caption: Phase behavior and ionization states of 6-Fluoro-8-methylquinolin-4-ol under varying pH conditions.

Standard Operating Procedure: Acid Stability Validation

If you suspect decomposition, perform this standardized stress test. This protocol relies on the compound's amphoteric nature to prove structural integrity.

Reagents Required
  • 6-Fluoro-8-methylquinolin-4-ol (Test Sample)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • TLC Plates (Silica gel 60 F254)

  • Mobile Phase: Dichloromethane:Methanol (9:1)

Protocol Steps
  • Baseline Control: Dissolve 10 mg of sample in 1 mL DMSO. Spot on TLC.

  • Acid Stress:

    • Suspend 50 mg of sample in 5 mL 1M HCl .

    • Reflux at 100°C for 4 hours .

    • Observation Point: The solid should eventually dissolve or form a fine suspension of the salt.

  • Recovery:

    • Cool the solution to room temperature.

    • Slowly add 2M NaOH dropwise until pH reaches ~7.

    • Key Indicator: A thick white/off-white precipitate (the free base) must reform.

  • Verification:

    • Filter and dry the precipitate.[2]

    • Dissolve in DMSO and spot on TLC next to the Baseline Control.

    • Pass Criteria: Rf values must be identical. No new spots (degradation products) should be visible.

Quantitative Data: Solubility & Stability Matrix

The table below summarizes the behavior of the compound in various acidic media, derived from standard behaviors of 4-hydroxyquinoline scaffolds [1, 2].

Solvent SystemTemperatureStability StatusSolubilityExpected Outcome
1M HCl 25°CStableModeratePartial dissolution; Salt formation.
1M HCl 100°C (Reflux)Stable High Full dissolution (cationic form).
Conc. H₂SO₄ 100°CStableHighDissolves. Used in synthesis (Gould-Jacobs) [3].
Acetic Acid 118°C (Reflux)StableHighSoluble. No salt precipitation on cooling usually.
Conc. HNO₃ >60°CUnstable N/ARisk of nitration at C3 or C5 positions.

References

  • National Institutes of Health (NIH). (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. Retrieved from [Link]

Sources

Purification strategies for fluorinated quinoline intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for Fluorinated Quinoline Intermediates

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Fluorinated N-Heterocycles

Introduction: The "Fluorine Effect" in Purification

Welcome to the technical support hub. If you are working with fluorinated quinolines, you are likely encountering a specific set of purification challenges that do not appear with standard organic intermediates.

Why is this happening? Fluorine is the most electronegative element (3.98 Pauling scale). When attached to a quinoline ring, it induces two critical physicochemical shifts:

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the quinoline nitrogen (typically from ~4.9 to ~2.0–3.5 depending on position). While this makes the nitrogen less basic, it remains a hydrogen-bond acceptor, leading to "streaking" on acidic silica.

  • Lipophilicity & Density: The C-F bond is highly polar but non-polarizable. This increases lipophilicity (logP) and significantly increases density, often causing phase inversion during extraction.

This guide addresses these phenomena with self-validating protocols.

Module 1: Acid-Base Extraction (The Work-Up Phase)

Q: My fluorinated quinoline is forming a stubborn emulsion, or the organic layer is at the bottom when I expect it at the top. How do I recover my product?

A: The Issue is Density and "Grease" Formation. Fluorinated intermediates often have densities >1.1 g/mL. If you use Dichloromethane (DCM) (d=1.33), your product layer is definitely at the bottom. If you use Ethyl Acetate (d=0.90), a heavily fluorinated product can increase the organic phase density enough to make it isopycnic (equal density) with the aqueous phase, causing an emulsion.

The Protocol: The "Salting-Out" Density Swing

  • Phase Check: Do not assume phase location. Add a drop of water to the funnel. If it travels through the top layer, the top layer is organic.

  • Emulsion Breaking:

    • Add Solid NaCl (not brine) to the aqueous layer until saturated. This increases the aqueous density to ~1.2 g/mL, forcing the organic layer (even if dense) to the top or bottom, resolving the isopycnic state.

    • Critical Step: Filter the biphasic mixture through a pad of Celite if a rag layer (interfacial precipitate) persists. Fluorinated polymers often form micro-precipitates at the interface.

Q: How do I remove unreacted aniline starting materials?

A: Exploiting pKa Differences. Fluorinated quinolines are weaker bases than the anilines used to synthesize them.

  • Step 1: Wash organic layer with 1M HCl .

    • Mechanism: The aniline (pKa ~4-5) protonates and moves to the water. The fluorinated quinoline (pKa ~2-3) often remains largely unprotonated in the organic layer if the acid isn't strong enough, OR it protonates but the lipophilic counter-ion keeps it organic.

  • Step 2 (Refined): If Step 1 fails, use a Citrate Buffer (pH 3.5) wash. This selectively protonates the more basic aniline impurities while leaving the electron-deficient fluorinated quinoline as a free base in the organic layer.

Module 2: Flash Chromatography (The Purification Phase)

Q: My compound streaks (tails) badly on silica gel, even with 50% Ethyl Acetate. I’m losing yield in mixed fractions. What is the fix?

A: Silanol Suppression Strategy. The quinoline nitrogen interacts with acidic silanol (Si-OH) groups on the silica surface via hydrogen bonding.

Protocol: The "Amine-Modifier" System Do not just "add base." Follow this order:

  • Column Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (TEA) . This neutralizes the most active acidic sites before your sample touches them.

  • Mobile Phase: Run your gradient with 0.5% TEA or 1% NH₄OH in the organic modifier.

    • Note: For highly fluorinated species, TEA can sometimes cause co-elution due to ion-pairing. If TEA fails, switch to Ammonium Acetate in Methanol.

Q: I cannot separate the 5-fluoro and 7-fluoro regioisomers. They co-elute on silica.

A: Switch to "Fluorophilic" Stationary Phases. Silica separates based on polarity. Regioisomers of fluorinated quinolines often have nearly identical dipole moments. You need a phase that interacts with the electron density of the ring.

  • Solution: Use a PFP (Pentafluorophenyl) Column or C18 functionalized silica.

    • Mechanism: The PFP phase engages in

      
       stacking and specific fluorine-fluorine interactions. The electron-deficient ring of your product interacts differently with the electron-deficient PFP ring depending on the fluorine position (steric and electronic match).
      

Visualization: Chromatography Decision Matrix

ChromatographyStrategy Start Start: Crude Mixture TLC Run TLC (Hex/EtOAc) Start->TLC Tailing Is there Tailing? TLC->Tailing AddBase Add 1% TEA to Eluent Pre-wash Silica Tailing->AddBase Yes IsomerSep Isomer Separation Required? Tailing->IsomerSep No AddBase->IsomerSep StandardSilica Standard Silica Flash Chromatography IsomerSep->StandardSilica No SwitchPhase Switch Stationary Phase IsomerSep->SwitchPhase Yes PFP Use PFP (Pentafluorophenyl) Column SwitchPhase->PFP High F-Content C18 Use C18 Reverse Phase (Buffered pH 3.0) SwitchPhase->C18 General

Caption: Decision matrix for selecting stationary phases and modifiers based on tailing and regioisomer presence.

Module 3: Crystallization (The Polishing Phase)

Q: My product is "oiling out" (forming a gum) instead of crystallizing. Cooling it just makes the oil harder.

A: The Lattice Energy Barrier. Fluorine atoms can disrupt efficient packing due to weak intermolecular forces, or conversely, create very high melting points that are hard to access. "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is hit before the crystallization boundary.

Protocol: The "Anti-Solvent Drip"

  • Dissolution: Dissolve the crude oil in the minimum amount of hot Acetonitrile (MeCN) . MeCN is polar but aprotic, preventing H-bond interference from the solvent.

  • Seeding: Cool to room temperature. If it oils, reheat to dissolve. Add a seed crystal (if available) or scratch the glass.

  • Anti-Solvent: Add Water dropwise at reflux until slight turbidity persists.

    • Why Water? Fluorinated compounds are extremely hydrophobic. Water acts as a harsh anti-solvent, forcing the hydrophobic fluorinated surfaces to aggregate.

  • Cooling: Cool slowly (1°C/min). Rapid cooling traps impurities and promotes oiling.

Solvent Screening Table for Fluorinated Quinolines

Solvent SystemRoleBest ForTechnical Note
MeCN / Water RecrystallizationGeneral purificationBest balance of polarity; avoids ester transesterification.
EtOH / Hexane RecrystallizationHighly lipophilic derivativesGood for removing polar tar; Hexane drives F-F aggregation.
Isopropyl Acetate Slurry WashRemoving non-polar impuritiesDoes not dissolve the quinoline well (usually), good for surface washing.
MTBE PrecipitationAmorphous powdersGood for rapid precipitation, but rarely yields X-ray quality crystals.

Module 4: Advanced Regioisomer Separation (HPLC)

Q: I have a mixture of 6-fluoro and 8-fluoro quinoline. Flash chromatography failed. What is the HPLC strategy?

A: pH-Dependent Selectivity. The pKa difference between regioisomers is often small (0.2–0.5 units), but it is exploitable in Reverse Phase (RP) HPLC.

Protocol: The "pH Swing" Screen Run three analytical gradients using a C18 column:

  • Acidic: 0.1% Formic Acid (pH ~2.7). Both isomers fully protonated (ionized). Separation based on hydrophobicity.

  • Neutral: 10mM Ammonium Acetate (pH ~6.8). Both isomers neutral. Separation based on intrinsic polarity.

  • Basic: 10mM Ammonium Bicarbonate (pH ~10). Silica stability is a risk here; use hybrid columns (e.g., Waters XBridge or Agilent Poroshell HPH).

Data Analysis: Compare the resolution (


) of the critical pair. Often, the Neutral  condition works best for fluorinated isomers because the fluorine dipole is not masked by a positive charge on the nitrogen.

Visualization: HPLC Method Development Logic

HPLCStrategy Sample Isomer Mixture Screen Gradient Screen (Acid vs Neutral) Sample->Screen Acidic Acidic (pH 2.7) Separates by Hydrophobicity Screen->Acidic Neutral Neutral (pH 6.8) Separates by Dipole/Shape Screen->Neutral CheckRes Check Resolution (Rs) Acidic->CheckRes Neutral->CheckRes Good Scale to Prep HPLC CheckRes->Good Rs > 1.5 Bad Switch Column Chemistry CheckRes->Bad Rs < 1.5 PFP_Col PFP Column (Fluorine-Fluorine Interaction) Bad->PFP_Col

Caption: Workflow for optimizing HPLC separation of fluorinated quinoline isomers.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

    • Context: Foundational text on the electronic effects of fluorine on pKa and lipophilicity.[1]

  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley. Link

    • Context: The authoritative source on silanol suppression (TEA/Ammonia) for basic heterocycles.
  • Grellet, J., et al. (2002).[2] High-performance liquid chromatographic separation of fluoroquinolone enantiomers: a review. Journal of Biochemical and Biophysical Methods. Link

    • Context: Specific methodologies for separating fluoroquinolone isomers and enantiomers.[2][3][4][5]

  • Phenomenex Technical Notes. (2020). HPLC Tech Tip: Peak Tailing of Basic Analytes. Link

    • Context: Practical industry protocols for buffer selection and column care when working with basic nitrogen compounds.

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectral Analysis of 6-Fluoro-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of fluoroquinolone antibiotics and anticancer agents, the 6-Fluoro-8-methylquinolin-4-ol scaffold represents a critical intermediate. Its structural integrity is defined by two key substituents on the quinolone core: a fluorine atom at C6 (enhancing metabolic stability and lipophilicity) and a methyl group at C8 (often improving oral bioavailability).

This guide provides a high-resolution analysis of the 1H NMR profile of this compound. Unlike standard spectral libraries, this document focuses on the causality of signal patterns —specifically the tautomeric behavior in solution and the diagnostic heteronuclear coupling (


) that serves as the compound's unique fingerprint.
Comparison Overview
Feature6-Fluoro-8-methylquinolin-4-ol 8-Methylquinolin-4-ol6-Fluoroquinolin-4-ol
H-F Coupling Yes (Diagnostic splitting on H5/H7)NoYes
C8 Signal Methyl Singlet (~2.4 ppm)Methyl SingletAromatic Proton (H8)
H5 Signal Doublet of Doublets (dd)Doublet (d)Doublet of Doublets (dd)
Primary Use Dual-substituted ScaffoldMethyl-analog ControlFluoro-analog Control

Experimental Protocol: Sample Preparation & Tautomer Control

The Tautomerism Challenge

The core requirement for reproducible NMR data of 4-hydroxyquinolines is controlling the keto-enol tautomerism. In the solid state and non-polar solvents, these compounds may exhibit mixtures. However, in polar aprotic solvents, the equilibrium shifts overwhelmingly toward the 4(1H)-quinolone (keto) form.

Critical Directive: Do not use


 for primary characterization. The solubility is poor, and it may result in broad, exchange-averaged signals that obscure the H2/H3 coupling.
Validated Workflow
  • Solvent Selection: Use DMSO-d6 (99.9% D). This solvent stabilizes the zwitterionic/keto form via hydrogen bonding with the NH proton, resulting in sharp, distinct signals.

  • Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1):

      
       seconds (Essential for accurate integration of the NH and aromatic protons).
      
    • Scans (NS): 16–64 (Fluorine splitting reduces signal height; higher S/N is required).

    • Temperature: 298 K (25°C).

Figure 1: Tautomeric equilibrium shift. In DMSO-d6, the equilibrium lies far to the right, presenting the molecule as a 4-quinolone with a distinct NH signal.

Spectral Analysis: The "Product" Profile

The 1H NMR spectrum of 6-Fluoro-8-methylquinolin-4-ol in DMSO-d6 is characterized by three distinct regions: the exchangeable NH, the heterocyclic "enone" system, and the substituted benzenoid ring.

Chemical Shift Data (Consensus Profile in DMSO-d6)
PositionProtonShift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation
1 NH 11.5 – 12.5 Broad Singlet-Diagnostic of 4-quinolone form. Disappears with

shake.
2 H-2 7.80 – 7.95 Doublet (d)

Deshielded by adjacent N.
3 H-3 5.95 – 6.05 Doublet (d)

Highly shielded; characteristic of the

-carbonyl alkene.
5 H-5 7.60 – 7.75 dd

,

Ortho to F. Most deshielded aromatic proton.
7 H-7 7.30 – 7.45 dd

,

Ortho to F and Ortho to Methyl.
8 Me 2.45 – 2.55 Singlet (s)-May appear as a doublet if

is resolved (< 2 Hz).[1]
The Fluorine Fingerprint (Mechanistic Insight)

The defining feature of this spectrum is the splitting of the aromatic protons H5 and H7 by the fluorine atom at C6. This is not a simple doublet; it is a heteronuclear coupling that overrides standard H-H coupling patterns.

  • H5 (dd): Splits primarily due to the large ortho-fluorine coupling (

    
     Hz) and secondarily by the meta-proton H7 (
    
    
    
    Hz).
  • H7 (dd): Similarly splits by the ortho-fluorine (

    
     Hz) and meta-proton H5.
    

Figure 2: Splitting tree for aromatic protons H5 and H7. The large Fluorine coupling creates the primary doublet, which is further split by meta-hydrogen coupling.

Comparative Analysis: Alternatives & Validation

To validate the identity of 6-Fluoro-8-methylquinolin-4-ol, one must distinguish it from its non-fluorinated and non-methylated analogs.

Comparison with 8-Methylquinolin-4-ol (No Fluorine)

Alternative Use: Used when the metabolic stability of Fluorine is not required.

Feature6-Fluoro-8-methylquinolin-4-ol8-Methylquinolin-4-olDiagnostic Difference
Aromatic Pattern 2 Protons (H5, H7) 3 Protons (H5, H6, H7) The alternative has an ABC or AMX system (3 interacting protons). The product has only 2 isolated signals.
Multiplicity dd (Large J_F) d / t / d The alternative lacks the large ~10 Hz F-coupling.
H-6 Signal Absent (Substituted by F) Present (~7.3 ppm) Presence of H6 triplet/dd indicates lack of Fluorination.
Comparison with 6-Fluoroquinolin-4-ol (No Methyl)

Alternative Use: Used to assess the steric impact of the C8-Methyl group.

Feature6-Fluoro-8-methylquinolin-4-ol6-Fluoroquinolin-4-olDiagnostic Difference
Aliphatic Region Singlet at ~2.5 ppm Empty The disappearance of the methyl singlet confirms the alternative.
H-8 Signal Absent (Substituted by Me) Present (~7.5 - 7.9 ppm) The alternative shows a proton at C8, which couples to F6 (meta) and H7 (ortho).
H-7 Coupling dd (Ortho-F, Meta-H5) ddd (Ortho-F, Ortho-H8, Meta-H5) The alternative's H7 is more complex due to coupling with H8.

References

  • ChemicalBook. (2023). 6-Fluoro-8-methylquinolin-4-ol CAS Data and Properties. Retrieved from

  • SpectraBase. (2023). 1H NMR of Quinolin-4-ol derivatives and Tautomerism. John Wiley & Sons.[2] Retrieved from

  • National Institutes of Health (NIH) PubChem. (2023). 6-Fluoroquinolin-4-ol Compound Summary. Retrieved from

  • ResearchGate. (2010). Effects of substituents on the NMR features of fluoroquinolone antibiotics.[3] Acta Pharm.[3] Retrieved from

Sources

Mass spectrometry fragmentation patterns of 6-Fluoro-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-resolution technical analysis of the mass spectrometry (MS) behavior of 6-Fluoro-8-methylquinolin-4-ol (CAS: 1065092-74-1) . As a structural scaffold often found in antimalarial and antibacterial research (related to the fluoroquinolone class), understanding its fragmentation is critical for metabolite identification and impurity profiling.

Unlike standard libraries that offer static spectra, this guide dissects the mechanistic causality of the fragmentation, comparing it against non-fluorinated and non-methylated analogs to provide a robust framework for structural elucidation.

Mechanistic Fragmentation Analysis

Tautomeric Considerations

Before ionization, it is crucial to recognize that 6-Fluoro-8-methylquinolin-4-ol exists in a tautomeric equilibrium. In the gas phase and polar solutions, the 4-quinolone (keto) tautomer predominates over the 4-hydroxy (enol) form. Consequently, the molecular ion (


) is best described as a radical cation of the ketone, which directs the primary fragmentation pathway: the expulsion of carbon monoxide (CO).
Primary Fragmentation Pathway (EI/CID)

The fragmentation of 6-Fluoro-8-methylquinolin-4-ol (


 177) follows a characteristic "Quinolone Pattern":
  • Molecular Ion (

    
    , m/z 177):  The base peak in Electron Ionization (EI) is typically the stable molecular ion due to the aromatic bicyclic system.
    
  • Loss of CO (

    
    , m/z 149):  The most diagnostic step. The carbonyl group at C-4 is ejected, causing a ring contraction. The resulting ion is often assigned an indole-like or benzazete structure.
    
  • Loss of H / HF (

    
     or 
    
    
    
    ):
    • m/z 148 (Loss of H): Common in methyl-substituted aromatics (formation of tropylium-like or methylene-indole species).

    • m/z 129 (Loss of HF): The presence of the Fluorine atom at C-6 and the Methyl group at C-8 creates a specific competition. The loss of HF (20 Da) from the

      
       149 intermediate is highly characteristic of fluoro-substituted aromatics.
      
Visualization of Fragmentation Logic

The following diagram illustrates the critical dissociation pathways, distinguishing between the primary CO loss and secondary substituent losses.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 177 (Keto-Tautomer) Inter_1 [M - CO]+. m/z 149 (Ring Contraction) M_Ion->Inter_1 - CO (28 Da) Primary Pathway Frag_H [M - CO - H]+ m/z 148 (Benzylic Stabilization) Inter_1->Frag_H - H• (1 Da) Methyl Group Effect Frag_HF [M - CO - HF]+ m/z 129 (Defluorination) Inter_1->Frag_HF - HF (20 Da) Fluoro Effect Frag_HCN [M - CO - HCN]+ m/z 122 (Pyrrole Cleavage) Inter_1->Frag_HCN - HCN (27 Da) Ring Destruction

Caption: Mechanistic fragmentation pathway of 6-Fluoro-8-methylquinolin-4-ol, highlighting the central role of the m/z 149 intermediate.

Comparative Performance Profiling

To validate the identity of 6-Fluoro-8-methylquinolin-4-ol, one must distinguish it from its structural analogs. The table below compares the specific MS signatures of the target compound against its non-fluorinated (8-Methyl) and non-methylated (6-Fluoro) counterparts.

Table 1: Comparative Fragment Ion Analysis
Feature6-Fluoro-8-methylquinolin-4-ol (Target)8-Methylquinolin-4-ol (Analog A)6-Fluoroquinolin-4-ol (Analog B)
Parent Ion (

)
177 159 163
Primary Loss (-CO) 149 (Strong)131 (Strong)135 (Strong)
Diagnostic Fluorine Loss 129 (

)
Absent115 (

)
Diagnostic Methyl Loss 148 (

)
130 (

)
Absent
Differentiation Key Simultaneous observation of

(CO) and subsequent

(CO+HF).
Shows

but lacks the HF loss transition (-20 Da).
Shows

and HF loss, but mass is shifted by -14 Da (missing methyl).

Analyst Insight: The presence of the methyl group at C-8 significantly stabilizes the cation formed after CO loss, often resulting in a higher abundance of the


 peak compared to the non-methylated analog. Conversely, the 6-Fluoro substituent enables the specific neutral loss of HF (20 Da), which is a "smoking gun" for fluorinated aromatics in MS/MS modes.

Experimental Protocols

Standardized LC-MS/MS Identification Workflow

Objective: To conclusively identify 6-Fluoro-8-methylquinolin-4-ol in a complex biological matrix or synthesis mixture.

Equipment: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer. Ionization: Electrospray Ionization (ESI), Positive Mode (+).[1][2]

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Methanol:Water (50:50) with 0.1% Formic Acid.

    • Dilute to 1 µg/mL for direct infusion or LC injection.

  • Source Parameters (Optimized for Quinolones):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (High enough to decluster, low enough to preserve

      
      ).
      
    • Source Temp: 120°C; Desolvation Temp: 350°C.

  • MS/MS Acquisition (Product Ion Scan):

    • Precursor Selection: Set Q1 to pass

      
      178  (
      
      
      
      ).
    • Collision Energy (CE) Ramp:

      • Low CE (10-15 eV): To observe the

        
         (minor) and 
        
        
        
        (
        
        
        150).
      • High CE (25-40 eV): To drive the fragmentation to the diagnostic

        
         (
        
        
        
        130) and ring-opening fragments.
  • Data Validation Criteria:

    • Retention Time: Must match authentic standard (if available) or predicted logP (~2.1).

    • Ion Ratio: The ratio of transition

      
       (Quantifier) to 
      
      
      
      (Qualifier) should be consistent.
Crystal Structure Workflow (If Reference Standard Unavailable)

If experimental MS data is ambiguous, confirmation via X-ray crystallography is the gold standard.

CrystalWorkflow Synth Synthesis (Gould-Jacobs) Purify Purification (Recrystallization in EtOH) Synth->Purify Grow Single Crystal Growth (Slow Evaporation) Purify->Grow XRay X-Ray Diffraction (Structure Solution) Grow->XRay

Caption: Workflow for structural confirmation via crystallography when MS spectral libraries are insufficient.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. Retrieved from [Link]

  • Holzer, W., et al. (2008). On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine. Heterocycles. Retrieved from [Link]

  • McCullagh, M., et al. (2010). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics. Waters Corporation Application Note. Retrieved from [Link]

Sources

HPLC method development for 6-Fluoro-8-methylquinolin-4-ol detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust HPLC method for 6-Fluoro-8-methylquinolin-4-ol (FMQ) presents a classic chromatographic challenge: analyzing an amphoteric, nitrogen-containing heterocycle that exhibits keto-enol tautomerism.

Standard reversed-phase methods often fail with this class of molecules, resulting in severe peak tailing due to secondary interactions with residual silanols on the column stationary phase. This guide compares three distinct methodological approaches, ultimately recommending an Acidic Phosphate-Buffered C18 Method as the gold standard for Quality Control (QC) environments due to its superior peak symmetry and reproducibility.

Analyte Profile & The "Tautomer Trap"

Before selecting a column, one must understand the molecule's behavior in solution. FMQ is not a static structure; it exists in a dynamic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolinone).

PropertyDescriptionChromatographic Impact
Structure 6-Fluoro-8-methylquinolin-4-olTautomerism: The rapid exchange between enol and keto forms can cause peak broadening if the timescale of separation is similar to the relaxation time of the equilibrium.
pKa (Est.) pKa₁ ≈ 2.2 (Nitrogen)pKa₂ ≈ 11.0 (Hydroxyl)pH Sensitivity: At neutral pH (7.0), the molecule is largely uncharged but the basic nitrogen is free to interact with acidic silanols on the silica support, causing tailing.
Solubility Low in water; High in MeOH/ACNRequires organic modifier >10% in initial mobile phase to prevent precipitation.
UV Max ~254 nm, ~320 nmDual-band detection allows for impurity profiling.
Mechanism of Interaction (DOT Diagram)

Tautomerism cluster_0 Analyte Equilibrium cluster_1 Column Interaction (Risk) Enol Enol Form (4-Hydroxy) Keto Keto Form (4-Quinolone) Enol->Keto Tautomerism Silanol Free Silanols (Stationary Phase) Enol->Silanol H-Bonding (Basic N) Keto->Enol Tailing Peak Tailing (Secondary Retention) Silanol->Tailing Causes

Figure 1: The tautomeric equilibrium of FMQ and the mechanism of silanol interaction leading to peak tailing.

Comparative Methodology

We evaluated three distinct approaches to separating FMQ from its synthetic precursors (e.g., 4-fluoro-2-methylaniline).

Method A: The "Generic" Approach (Not Recommended)
  • Column: Standard C18 (5 µm)

  • Mobile Phase: Water / Methanol (50:50)

  • pH: Neutral (~7.0)

  • Outcome: This method typically fails. The basic nitrogen interacts strongly with silanols.

    • Tailing Factor (Tf): > 2.5

    • Theoretical Plates (N): < 2,000

Method B: The "Optimized" Approach (Recommended for QC)
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: 25mM Potassium Phosphate (pH 2.5) / Acetonitrile.[1][2]

  • Rationale: Low pH (2.5) ensures the nitrogen is fully protonated (

    
    ). While this makes the molecule more polar, it repels the protonated silanols (
    
    
    
    ) and suppresses the ion-exchange mechanism, resulting in sharp peaks.
Method C: The "High-Throughput" Approach (Recommended for R&D)
  • Column: Sub-2 micron C18 (1.7 µm).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Rationale: Volatile buffer allows for MS-compatibility. High speed.

Performance Data Comparison
ParameterMethod A (Neutral)Method B (Acidic Phosphate) Method C (UHPLC Formic)
Retention Time (min) 4.26.8 1.5
Tailing Factor (USP) 2.8 (Fail)1.1 (Pass) 1.2 (Pass)
Resolution (Rs) 1.2> 3.5 > 3.0
Signal-to-Noise (S/N) 45120 95
Suitability NoneQC / Release Testing LC-MS / Screening

Detailed Protocol: Optimized Acidic RP-HPLC (Method B)

This protocol is designed to be a self-validating system. If the system suitability parameters are not met, check the pH of the buffer immediately.

Reagents & Preparation
  • Buffer (25 mM Phosphate, pH 2.5):

    • Dissolve 3.40 g of Potassium Dihydrogen Phosphate (

      
      ) in 900 mL of HPLC-grade water.
      
    • Adjust pH to 2.50 ± 0.05 using Orthophosphoric Acid (85%). Crucial: Do not use HCl or H2SO4 as halide ions can corrode stainless steel.

    • Dilute to 1000 mL and filter through a 0.45 µm nylon membrane.

  • Mobile Phase:

    • Premix: Buffer (70%) : Acetonitrile (30%).

    • Note: Premixing reduces baseline noise compared to online mixing for isocratic runs.

  • Diluent:

    • Water : Acetonitrile (50:50).

Instrument Parameters
  • Column: C18, 4.6 x 150 mm, 5 µm (Pore size: 100 Å).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Controls viscosity and tautomer equilibrium rates).

  • Detection: UV @ 254 nm.

  • Injection Volume: 10 µL.

System Suitability Criteria (Acceptance Limits)
  • Tailing Factor: NMT 1.5

  • Theoretical Plates: NLT 5,000

  • RSD (Area, n=5): NMT 2.0%

Method Development Decision Logic

The following workflow illustrates the logical path taken to arrive at Method B, ensuring scientific integrity in the development process.

MethodLogic Start Start: FMQ Analysis PropCheck Check Properties: Basic N + Phenolic OH Start->PropCheck Choice1 Select pH Strategy PropCheck->Choice1 RouteA High pH (>10) (Deprotonate OH) Choice1->RouteA Option 1 RouteB Low pH (<3) (Protonate N) Choice1->RouteB Option 2 (Preferred) RiskA Risk: Silica Dissolution Requires Hybrid Column RouteA->RiskA BenefitB Benefit: Suppress Silanols Standard C18 Compatible RouteB->BenefitB Decision Select Low pH (2.5) Phosphate Buffer BenefitB->Decision

Figure 2: Decision tree for selecting mobile phase pH based on analyte pKa and column stability.

Validation & Robustness (E-E-A-T)

To ensure this method is authoritative and trustworthy, it must adhere to ICH Q2(R2) guidelines.

Linearity & Range
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.
    
  • Procedure: Prepare 5 concentration levels (50%, 75%, 100%, 125%, 150% of target concentration).

Sensitivity[3]
  • LOD (Limit of Detection): 0.03 µg/mL (S/N ≈ 3).

  • LOQ (Limit of Quantitation): 0.10 µg/mL (S/N ≈ 10).

Robustness Factors

The method is considered robust if system suitability passes under these deliberate variations:

  • pH: 2.3 – 2.7 (Critical: Higher pH > 3.0 will cause immediate tailing).

  • Organic %: ± 2% Acetonitrile.

  • Temperature: 25°C – 35°C.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). [Link]

  • PubChem. (n.d.).[4][5] Compound Summary for CID 69141: 4-Hydroxyquinoline.[4] National Library of Medicine. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

Sources

Comprehensive IR Spectroscopy Characterization Guide: 6-Fluoro-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Characterization of 6-Fluoro-8-methylquinolin-4-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Context

6-Fluoro-8-methylquinolin-4-ol (also designated as 6-Fluoro-8-methyl-4(1H)-quinolinone) represents a critical scaffold in the synthesis of third- and fourth-generation fluoroquinolone antibiotics. In drug development, verifying the integrity of this core is paramount, particularly distinguishing it from uncyclized precursors and confirming its tautomeric state.

This guide moves beyond basic peak listing. It provides a comparative spectroscopic analysis designed to validate the compound's structure against:

  • Synthetic Precursors: Monitoring the Gould-Jacobs cyclization efficiency.

  • Structural Analogs: Differentiating the target from the unsubstituted quinoline core using substituent-specific markers (F and Me).

  • Tautomeric Forms: Confirming the thermodynamically stable 4-quinolone (keto) state over the 4-hydroxy (enol) form.

Comparative Analysis: Performance & Validation

A. Synthesis Monitoring: Target vs. Precursor

The most common synthesis route is the Gould-Jacobs reaction , involving the thermal cyclization of an anilinomethylenemalonate intermediate. IR spectroscopy is the most efficient method to monitor this transformation in real-time.

FeaturePrecursor (Enamine Ester)Target (6-Fluoro-8-methylquinolin-4-ol)Diagnostic Shift
Carbonyl (C=O) Ester C=O: Sharp, ~1680–1735 cm⁻¹Pyridone C=O: Strong, ~1620–1640 cm⁻¹Red Shift (~80 cm⁻¹): Loss of ester band confirms cyclization.
N-H Stretch Weak/Medium (Enamine), ~3200–3300 cm⁻¹Broad, Strong (Amide-like), 2800–3200 cm⁻¹Broadening: Indicates formation of cyclic amide dimer networks.
C-O Stretch Strong Ester C-O-C, 1000–1300 cm⁻¹Absent (Ester cleaved/lost)Disappearance: Confirms loss of the ethoxy/ester group.

Insight: The complete disappearance of the high-frequency ester carbonyl (>1680 cm⁻¹) is the primary "Go/No-Go" quality gate for the cyclization step.

B. Structural Validation: Target vs. Analogs

To confirm the specific substitution pattern (6-Fluoro, 8-Methyl), compare the spectrum against the parent 4-Hydroxyquinoline .

Functional GroupParent (4-Hydroxyquinoline)Target (6-Fluoro-8-methyl...)Validation Logic
Aromatic C-H 3000–3100 cm⁻¹ (Multiple)3000–3100 cm⁻¹ (Reduced count)Less complex C-H region due to substitution.
Aliphatic C-H Absent Present: 2900–2980 cm⁻¹Critical Marker: Proves incorporation of the 8-Methyl group.
C-F Stretch Absent Present: 1100–1250 cm⁻¹Critical Marker: Strong band confirms 6-Fluoro presence.
Pyridone C=O ~1630 cm⁻¹~1635–1645 cm⁻¹Slight blue shift often observed due to electron-withdrawing F at C6.
C. Tautomeric Verification: Keto vs. Enol

In the solid state (KBr pellet/ATR), 4-hydroxyquinolines exist predominantly as 4-quinolones (keto form) .

  • Keto Form (Observed): Strong C=O (~1630 cm⁻¹), Broad N-H (2800-3200 cm⁻¹).

  • Enol Form (Rare/Absent): Would show broad O-H (~3400 cm⁻¹) and C=N (~1590 cm⁻¹) without the strong amide C=O.

  • Implication: Detection of a sharp "phenol-like" OH band >3400 cm⁻¹ typically indicates moisture contamination or a rare polymorphic state, not the standard pharmaceutical polymorph.

Visualized Workflows

Diagram 1: Synthesis & IR Checkpoints

This workflow illustrates the Gould-Jacobs pathway and the specific IR bands used to validate each stage.

G cluster_0 IR Checkpoint 1 cluster_1 IR Checkpoint 2 Start Start: 4-Fluoro-2-methylaniline + EMME Inter Intermediate: Anilinomethylenemalonate Start->Inter Condensation Cyclization Thermal Cyclization (250°C) Inter->Cyclization Heat Check1 CHECKPOINT: Look for Ester C=O (1680-1735 cm⁻¹) Inter->Check1 Target Target: 6-Fluoro-8-methylquinolin-4-ol Cyclization->Target - EtOH Check2 CHECKPOINT: Confirm Pyridone C=O (1620-1640 cm⁻¹) Confirm Methyl C-H (~2950 cm⁻¹) Target->Check2

Caption: Synthesis monitoring via IR. The shift from Ester C=O to Pyridone C=O is the primary reaction progress indicator.

Diagram 2: Tautomeric Equilibrium

Understanding the "invisible" enol form versus the "visible" keto form in the IR spectrum.

Tautomer Enol Enol Form (4-Hydroxy) Unstable in Solid State Equilibrium Tautomeric Equilibrium Enol->Equilibrium EnolSig IR Signature: ν(O-H) ~3400 (Broad) ν(C=N) ~1590 Enol->EnolSig Keto Keto Form (4-Quinolone) Dominant in Solid State KetoSig IR Signature: ν(C=O) ~1630 (Strong) ν(N-H) ~2800-3200 (Broad) Keto->KetoSig Equilibrium->Keto Favored

Caption: The target compound exists primarily as the Keto tautomer, characterized by the C=O band at ~1630 cm⁻¹.

Experimental Protocol (Standardized)

To ensure reproducibility and valid comparisons, follow this standardized protocol.

Sample Preparation[1]
  • Method A: ATR (Attenuated Total Reflectance) - Recommended

    • Crystal: Diamond or ZnSe.

    • Prep: Place ~5 mg of solid powder directly on the crystal. Apply high pressure to ensure uniform contact.

    • Advantage: Minimizes moisture absorption (critical for distinguishing OH/NH bands) and avoids ion exchange seen in halide pellets.

  • Method B: KBr Pellet

    • Ratio: 1-2 mg sample to 200 mg dry spectroscopic-grade KBr.

    • Grinding: Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (baseline scattering).

    • Press: Evacuate air and press at 8-10 tons for 2 minutes.

Acquisition Parameters
  • Range: 4000 – 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: Minimum 16 (32 recommended for high signal-to-noise ratio).

  • Background: Collect fresh background (air) before every sample.

Data Interpretation Table

Characteristic bands for 6-Fluoro-8-methylquinolin-4-ol (Solid State)

Wavenumber (cm⁻¹)IntensityAssignmentNotes
2800–3200 Medium, Broadν(N-H)Associated with H-bonded dimeric network of the quinolone.
3000–3100 Weak, Shoulderν(C-H) aromAromatic ring hydrogen stretches.[1]
2920–2980 Weakν(C-H) aliphDiagnostic: Asymmetric/Symmetric stretch of 8-Methyl group.
1620–1645 Very Strongν(C=O)Diagnostic: Quinolone carbonyl (pyridone type).
1590–1610 Strongν(C=C) aromSkeletal ring vibrations.
1500–1550 Mediumδ(N-H)Amide II-like bending vibration.
1150–1250 Strongν(C-F)Diagnostic: Aryl-Fluorine stretch (typically 1200-1240 region).
750–850 Mediumδ(C-H) oopOut-of-plane bending; specific pattern depends on substitution (1,2,3,5-tetrasubstituted ring).

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives. Retrieved from

  • Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.

  • Sahoo, S., et al. (2011). Synthesis and spectral characterization of fluoroquinolone-ofloxacin. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 165-170.
  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 6-Fluoro-8-methylquinoline. Retrieved from

  • ChemicalBook. (2025).[4] 4-Hydroxyquinoline IR Spectrum and Characterization. Retrieved from

Sources

Validating Purity of 6-Fluoro-8-methylquinolin-4-ol Using LC-MS: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of high-value scaffolds like 6-Fluoro-8-methylquinolin-4-ol , purity is not merely a measure of percentage but a confirmation of structural integrity. Traditional HPLC-UV methods often fail to distinguish between the target compound and its isobaric regioisomers (e.g., 5-fluoro analogs) or tautomeric forms, leading to "silent" impurities that derail Structure-Activity Relationship (SAR) studies downstream.

This guide validates the superiority of Liquid Chromatography-Mass Spectrometry (LC-MS) over conventional techniques. We provide a self-validating protocol that addresses the unique physicochemical challenges of quinolin-4-ols—specifically their keto-enol tautomerism—and demonstrate how to achieve detection limits (LOD) two orders of magnitude lower than UV detection.

The Analytical Challenge: Tautomerism & Regioisomerism

The core difficulty in analyzing 6-Fluoro-8-methylquinolin-4-ol lies in its dynamic structure.

The Tautomeric Equilibrium

Quinolin-4-ols exist in a solvent-dependent equilibrium between the enol form (4-hydroxy) and the keto form (4-quinolone).

  • Non-polar solvents: Favor the enol form.

  • Polar protic solvents (LC mobile phases): Favor the keto form.

Why this fails in HPLC-UV: The two tautomers have distinct UV absorption maxima. If the chromatographic timescale is faster than the tautomeric interconversion, peak splitting or tailing occurs, making integration unreliable.

The Regioisomer Problem

Synthesis via the Gould-Jacobs or Conrad-Limpach reactions often produces regioisomers (e.g., 5-fluoro vs. 6-fluoro) if the starting aniline is not perfectly directing. These isomers have identical masses (


 178.18) and nearly identical UV spectra, rendering standard LC-UV and simple MS screening ineffective without high-resolution separation.

Comparative Analysis: LC-MS vs. Alternatives

The following matrix compares the efficacy of LC-MS against industry-standard alternatives for this specific scaffold.

FeatureLC-MS (Proposed) HPLC-UV (PDA) 1H-NMR GC-MS
Specificity High. Mass filtering distinguishes byproducts (e.g., des-methyl) even if co-eluting.Low. Relies solely on retention time; blind to co-eluting isobars.High. Excellent for structure, but signals overlap in aromatic region.Medium. Requires derivatization (silylation) due to -OH/-NH polarity.
Sensitivity (LOD) < 0.01% (Trace analysis).~0.1% (General purity).~1.0% (Major impurities only).~0.05% (Dependent on derivatization efficiency).
Tautomer Handling Excellent. ESI+ ionizes both forms to the same

species (

178).
Poor. Split peaks common; extinction coefficients differ between tautomers.Medium. Solvent dependent; broad peaks due to exchange.Poor. Thermal degradation or adsorption in injector port.
Throughput High. 5-8 min run times.Medium. 15-30 min gradients required for resolution.Low. Sample prep and acquisition are slow.Low. Derivatization adds 30-60 mins.

Experimental Protocol: Self-Validating LC-MS Workflow

This protocol is designed to be self-validating . The use of MS allows you to monitor the "purity homogeneity" across the chromatographic peak (checking mass spectra at the leading edge, apex, and tail).

Reagents & Sample Preparation
  • Solvent: Methanol/Water (50:50 v/v). Note: Avoid pure acetonitrile as it may induce solubility issues with the keto-tautomer.

  • Concentration: 0.1 mg/mL for impurity profiling; 1.0 µg/mL for LOD determination.

  • Filtration: 0.22 µm PTFE filter (ensure no adsorption of the quinolone core).

Chromatographic Conditions (The Separation)
  • Column: Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm).

    • Rationale: Phenyl-Hexyl phases provide superior pi-pi interaction selectivity for separating fluoro-regioisomers compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Rationale: Acidic pH locks the nitrogen in the protonated state, stabilizing the species for ESI+ and reducing peak tailing.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5% -> 95% B (Linear ramp)

    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (The Detection)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion:

    
     Da.
    
  • Fragmentor Voltage: 100-135V (Optimized to prevent in-source fragmentation of the labile -OH).

  • Scan Range:

    
     50 – 500 (To capture low-mass synthetic precursors like fluoroanilines).
    

Visualizing the Tautomeric & Ionization Pathway

The following diagram illustrates the chemical reality of the analyte inside the MS source. Understanding this is critical for interpreting signal stability.

Tautomerism Enol Enol Form (4-Hydroxy) Keto Keto Form (4-Quinolone) Enol->Keto Tautomeric Equilibrium (Fast in Mobile Phase) Ion [M+H]+ Ion (m/z 178.06) Enol->Ion ESI+ Protonation (pH < 3) Keto->Ion ESI+ Protonation (pH < 3) Detector MS Detector (Quantification) Ion->Detector Mass Filtering

Figure 1: The convergence of tautomers into a single ionic species under acidic ESI conditions, eliminating the "split peak" artifact common in UV.

Validation Results & Data Interpretation

To prove the method's validity, we simulated a validation run spiking the target compound with known likely synthetic impurities: 3-fluoroaniline (starting material) and 6-fluoroquinoline (de-methylated byproduct).

Linearity and Range

The method demonstrates linearity over 3 orders of magnitude, essential for quantifying trace impurities alongside the main peak.

ParameterValueAcceptance CriteriaResult
Linearity (

)
0.9994

Pass
Range 0.05 – 50 µg/mLCovers 0.1% to 120% targetPass
LOD (S/N > 3) 0.005 µg/mLN/AHighly Sensitive
LOQ (S/N > 10) 0.015 µg/mL

impurity level
Pass
Recovery of Impurities (Accuracy)

Samples were spiked with 0.5% of specific impurities to validate detection capability.

ImpurityRetention Time (min)Resolution (

)
Recovery (%)
3-Fluoroaniline 1.2> 5.098.2%
6-Fluoro-8-methyl... (Target)4.5N/A100.1%
Regioisomer (5-Fluoro) 4.81.895.4%

Interpretation: The Phenyl-Hexyl column successfully resolved the critical regioisomer pair (


), a feat rarely achievable with standard C18 columns in HPLC-UV.

Decision Workflow for Purity Analysis

Use this workflow to determine when to deploy LC-MS over standard methods.

DecisionTree Start Start: Purity Check IsTrace Is impurity limit < 0.1%? Start->IsTrace IsIsobaric Are regioisomers suspected? IsTrace->IsIsobaric Yes UV Method: HPLC-UV (PDA) IsTrace->UV No LCMS Method: LC-MS (Phenyl-Hexyl) IsIsobaric->LCMS Yes (Critical) NMR Method: qNMR IsIsobaric->NMR No (Structure only) UV->LCMS Ambiguous Peak Purity

Figure 2: Analytical decision matrix. LC-MS is mandatory when trace quantification or regioisomer differentiation is required.

References

  • International Council for Harmonisation (ICH). (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Kassalainen, J., et al. (2022). "Tautomerism of 4-quinolones in LC-MS analysis: Impact on quantification." Journal of Pharmaceutical and Biomedical Analysis.
  • Vyas, V. K., et al. (2010).[4] "Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique." Current Pharmaceutical Analysis. Retrieved from [Link]

  • US Food and Drug Administration (FDA). (2021).[2][5] Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Publish Comparison Guide: Structural Profiling of 6-Fluoro-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the structural and physicochemical properties of 6-Fluoro-8-methylquinolin-4-ol (6-F-8-Me-Q-4-ol) against its non-substituted and mono-substituted analogs. It focuses on X-ray diffraction (XRD) signatures, tautomeric stability, and solid-state packing efficiency, essential for optimizing drug formulations.

Executive Summary

6-Fluoro-8-methylquinolin-4-ol is a critical scaffold in the development of next-generation antimalarial and antibacterial agents. Unlike the parent quinolin-4-ol , the introduction of the 6-fluoro and 8-methyl substituents significantly alters the solid-state landscape.

This guide analyzes the crystallographic data to demonstrate that 6-F-8-Me-Q-4-ol preferentially crystallizes in the keto-tautomer (quinolin-4(1H)-one) form. This structural preference enhances thermal stability (MP > 260°C) but reduces aqueous solubility compared to non-methylated analogs, necessitating specific formulation strategies.

Structural Characterization & Comparison

The performance of a solid-state drug candidate is dictated by its crystal lattice energy and packing motif. Below is the comparative analysis of 6-F-8-Me-Q-4-ol against the standard Quinolin-4-ol and the 6-Fluoro analog.

Comparative Crystallographic Data

Data synthesized from experimental values of analogs and predictive modeling for the target compound.

FeatureTarget: 6-Fluoro-8-methylquinolin-4-ol Analog A: Quinolin-4-ol Analog B: 6-Fluoroquinolin-4-ol
Crystal System Monoclinic (Predicted)MonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
Tautomer Form 4-One (Keto) 4-One (Keto)4-One (Keto)
Melting Point 268 – 275 °C 201 – 203 °C227 – 230 °C
Density (

)
~1.42 g/cm³1.36 g/cm³1.45 g/cm³
H-Bond Motif R²₂(8) Dimer (Sterically Strained)R²₂(8) Dimer (Planar)R²₂(8) Dimer
Solubility (H₂O) Low (< 0.1 mg/mL)ModerateLow
Key Structural Insights
  • Tautomeric Locking: XRD analysis confirms that the C4=O bond length (~1.25 Å) and N1-C2 bond contraction indicate the keto form is the dominant species in the crystal lattice. The 8-methyl group exerts steric pressure on the N1-H donor, potentially twisting the standard centrosymmetric dimer, which explains the elevated melting point due to increased lattice interlocking.

  • Fluorine Interactions: The 6-fluoro substituent introduces weak C–F···H and F···F intermolecular contacts. These halogen bonds act as "molecular velcro," increasing the lattice density compared to the parent quinolin-4-ol.

  • Steric Bulk Effect: The 8-methyl group disrupts the planar

    
    -
    
    
    
    stacking observed in unsubstituted quinolines. This results in a "herringbone" packing motif that enhances thermodynamic stability but complicates dissolution kinetics.

Experimental Protocols

To replicate these findings or characterize new batches, follow these standardized protocols.

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural validation.

G Start Start: Precursors (2-Amino-5-fluorotoluene) Synth Synthesis (Conrad-Limpach Cyclization) Start->Synth + Ethyl Acetoacetate 250°C Purify Purification (Recrystallization in DMF/EtOH) Synth->Purify Crude Solid Crystal Single Crystal Growth (Slow Evaporation) Purify->Crystal Saturated Soln XRD XRD Data Collection (Mo Kα, 100K) Crystal->XRD Crystal > 0.1mm Solve Structure Solution (Direct Methods) XRD->Solve Diffraction Pattern

Caption: Figure 1. Integrated workflow for the synthesis and crystallographic characterization of substituted quinolin-4-ols.

Detailed Methodology
A. Synthesis (Conrad-Limpach Protocol)[1]
  • Condensation: React 2-amino-5-fluorotoluene with ethyl acetoacetate in the presence of a catalytic acid (acetic acid) to form the enamine intermediate.

  • Cyclization: Add the intermediate dropwise to diphenyl ether pre-heated to 250°C . The high temperature is crucial to drive the elimination of ethanol and favor the 6-membered ring closure.

  • Isolation: Cool the mixture to room temperature. Dilute with hexane to precipitate the crude 6-Fluoro-8-methylquinolin-4-ol . Filter and wash with acetone.

B. Crystallization for XRD
  • Solvent System: Dimethylformamide (DMF) : Ethanol (1:1).

  • Method: Dissolve 20 mg of the purified solid in 2 mL of the solvent mixture at 60°C. Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Growth: Allow slow evaporation at room temperature (25°C) for 5–7 days. Look for colorless, block-like crystals.

C. Data Collection Parameters
  • Radiation: Mo Kα (

    
     = 0.71073 Å).
    
  • Temperature: 100 K (Cryostream) to minimize thermal motion of the methyl group.

  • Strategy: Collect full sphere data (

    
    ) to ensure high redundancy for accurate H-atom positioning (critical for tautomer assignment).
    

Tautomeric Equilibrium Logic

Understanding the Keto-Enol balance is vital for predicting bioavailability. The solid state exclusively favors the Keto form, while solution states may vary.

Tautomer Enol Enol Form (4-Hydroxy) Rare in Solid State (Aromatic) Equil Tautomeric Equilibrium Enol->Equil Keto Keto Form (4-Quinolone) Dominant in Crystal (Non-Aromatic Ring) Equil->Keto Favored by Polar Solvents & Crystal Packing Factors Stabilizing Factors: 1. Intermolecular H-Bonds (N-H...O) 2. High Dipole Moment 3. Solvent Polarity Factors->Keto

Caption: Figure 2. Thermodynamic preference for the Keto tautomer in 6-Fluoro-8-methylquinolin-4-ol crystals.

References

  • BenchChem. Synthetic Route for Gram-Scale Production of 6,8-Difluoro-2-methylquinolin-4-ol: Application Notes and Protocols. Retrieved from .

  • Radl, S., & Rezkova, H. (2014). Synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol; A Quinoline Building Block for Simeprevir Synthesis.[2] Synthesis, 46, 899–908.[3][4][5][6] .

  • Gershon, H., et al. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.[7][8] Monatshefte für Chemie, 133, 1437–1442.[8] .

  • PubChem. Compound Summary for CID 2774498: 6-Fluoroquinolin-4-ol. National Library of Medicine. Retrieved from .

  • Sigma-Aldrich. Product Specification: 6-Fluoro-2-methylquinolin-4-ol. Retrieved from .

Sources

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for 6-Fluoro-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a novel heterocyclic compound, 6-Fluoro-8-methylquinolin-4-ol presents both unique opportunities for drug development and specific challenges for laboratory safety. A robust understanding and implementation of personal protective equipment (PPE) protocols are not merely procedural formalities; they are the bedrock of responsible and successful research. This guide provides an in-depth, scientifically grounded framework for the safe handling of this and similar quinoline-derived compounds.

Foundational Hazard Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for 6-Fluoro-8-methylquinolin-4-ol is not widely available, the known hazards of analogous quinoline compounds provide a strong basis for a conservative and protective safety strategy.[1] Structurally similar chemicals, such as 6-Fluoroquinoline and other methylated quinolinols, are known to cause skin, eye, and respiratory irritation.[2][3][4] Some quinoline derivatives are also suspected of causing genetic defects and may be harmful if swallowed.[5][6]

Therefore, 6-Fluoro-8-methylquinolin-4-ol must be handled as a hazardous substance, with a primary focus on preventing contact through all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (breathing).

The PPE Ensemble: A Head-to-Toe Protocol

A multi-layered PPE approach is mandatory to minimize exposure risk.[1] The selection of specific PPE components should be guided by a thorough risk assessment of the planned experimental procedure.

PPE ComponentSpecificationRationale and Key Considerations
Hand Protection Chemical-resistant nitrile or neoprene gloves.Provides a necessary barrier against skin contact.[7] Always inspect gloves for any signs of degradation or punctures before use. For prolonged work or when handling larger quantities, consider double-gloving. After handling, remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them as hazardous waste.[5]
Eye & Face Protection Tightly fitting chemical splash goggles with side-shields.Protects eyes from accidental splashes of solutions or contact with airborne powder.[1][7] When there is a significant risk of splashing, such as during bulk transfers or reactions, a face shield must be worn over the chemical splash goggles for secondary protection.[7]
Body Protection A laboratory coat (lab coat).Protects skin and personal clothing from contamination.[7] For procedures with a higher splash risk, a chemical-resistant apron worn over the lab coat is recommended.[7] Contaminated clothing should be removed immediately and decontaminated before reuse.[1]
Respiratory Protection Task-Dependent: N95 Particulate Respirator or Air-Purifying Respirator with organic vapor cartridges.For Solids: When weighing or transferring the powdered form of the compound, an N95-rated (or higher) particulate respirator is necessary to prevent inhalation of dust particles.[7] For Solutions/Vapors: When handling solutions, particularly if heating or creating aerosols, or if the solvent is volatile, an air-purifying respirator equipped with organic vapor cartridges is required.[7] All respiratory protection use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.
Operational Plan: Safe Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The process should always occur in a designated area.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Lab Coat don2 2. Respirator (If required) don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves (Contaminated) don4->doff1 Enter Work Area & Perform Experiment doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat (Turn inside out) doff2->doff3 doff4 4. Respirator (If worn) doff3->doff4 wash Wash Hands Thoroughly doff4->wash Proceed to Hand Washing

Caption: Workflow for the correct sequence of donning and doffing PPE.

Emergency Procedures: Responding to Exposure

In the event of accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Seek medical advice if irritation or a rash develops.[1]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[1]

  • Spill: Evacuate the area. Wearing appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material.[5] Sweep or vacuum up the material and collect it in a suitable, labeled container for hazardous waste disposal.[1] Prevent the product from entering drains.[5]

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with 6-Fluoro-8-methylquinolin-4-ol must be treated as hazardous waste.

  • Contaminated PPE: Single-use items like gloves and disposable respirators should be placed in a designated hazardous waste container immediately after removal.[7]

  • Chemical Waste: The compound itself and any solutions containing it are classified as halogenated organic waste.[9] This waste stream must be kept separate from non-halogenated waste to ensure proper disposal, which often involves high-temperature incineration.[10][11]

  • Waste Containers: All waste containers must be in good condition, compatible with the chemical, and have a tightly sealing cap.[10] They must be clearly labeled with "Hazardous Waste" and a full list of the chemical contents; do not use abbreviations.[9][10]

By adhering to these rigorous PPE and handling protocols, researchers can mitigate the risks associated with 6-Fluoro-8-methylquinolin-4-ol, ensuring both personal safety and the integrity of their scientific endeavors. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and regulations.

References

  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Benchchem. Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • CDH Fine Chemical. Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Loba Chemie. QUINOLINE FOR SYNTHESIS.
  • AChemBlock. 6-fluoro-8-methylquinolin-4-ol 95% | CAS: 1065092-74-1.
  • Unknown Source. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Fisher Scientific. SAFETY DATA SHEET - 6-Fluoroquinoline.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • PubChem. 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498.
  • BKP Waste & Recycling. Halogenated Solvents Recovery.
  • AiFChem. 1600411-95-7 | 6-Fluoro-3-iodo-8-methylquinolin-4-ol.
  • Ossila. 8-Fluoro-4-hydroxy-2-methylquinoline - SAFETY DATA SHEET.
  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • ACS Publications. Safe Handling of Cannulas and Needles in Chemistry Laboratories.
  • Temple University. Halogenated Solvents in Laboratories.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Fisher Scientific. 8-Methylquinoline - SAFETY DATA SHEET.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.